molecular formula C6H12O5 B118126 2-Deoxy-D-glucose-13C-1

2-Deoxy-D-glucose-13C-1

Cat. No.: B118126
M. Wt: 165.15 g/mol
InChI Key: VRYALKFFQXWPIH-VOXXIEBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-D-glucose-13C-1, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-VOXXIEBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Deoxy-D-glucose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-D-glucose-13C-1, a stable isotope-labeled analog of glucose, widely utilized in metabolic research. It details the compound's properties, its mechanism of action as a glycolysis inhibitor, and its application in metabolic flux analysis. This document also outlines generalized experimental protocols for its use in cell culture and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside a conceptual framework for its chemical synthesis.

Core Concepts

This compound is an isotopically labeled version of 2-Deoxy-D-glucose (2-DG), where the carbon atom at the first position (C1) is replaced with its heavier, non-radioactive isotope, carbon-13.[1][2] This labeling makes it a powerful tool for tracing the fate of glucose in metabolic pathways without the complications of radioactivity.[1] Like its unlabeled counterpart, this compound is a glucose analog that competitively inhibits glycolysis.[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula ¹³CC₅H₁₂O₅[4][5]
Molecular Weight 165.15 g/mol [4][5]
CAS Number 201612-55-7[4][5]
Isotopic Purity ≥99 atom % ¹³C[4][5]
Chemical Purity ≥98%
Form Solid[4]
Melting Point 146-147 °C[4]
Solubility Soluble in water and DMSO.

Mechanism of Action: Inhibition of Glycolysis

This compound enters the cell via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to produce this compound-6-phosphate.[4][6][7] Unlike glucose-6-phosphate, this phosphorylated analog cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), effectively halting the glycolytic pathway at this stage.[6][7][8] The accumulation of this compound-6-phosphate also competitively inhibits hexokinase, further reducing glucose metabolism.[6][7]

Glycolysis_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space 2DG_13C1_ext This compound GLUT GLUT Transporter 2DG_13C1_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT 2DG_13C1_int This compound GLUT->2DG_13C1_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase 2DG_13C1_int->HK ATP -> ADP Glucose_int->HK ATP -> ADP 2DG_13C1_6P This compound-6-Phosphate HK->2DG_13C1_6P G6P Glucose-6-Phosphate HK->G6P 2DG_13C1_6P->HK Feedback Inhibition PGI Phosphoglucose Isomerase 2DG_13C1_6P->PGI Inhibition G6P->PGI F6P Fructose-6-Phosphate PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture and Treatment with this compound Start->Cell_Culture Metabolite_Extraction 2. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Prep 3. Sample Preparation for Analysis Metabolite_Extraction->Sample_Prep Analysis 4. Analytical Measurement Sample_Prep->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS Data_Analysis 5. Data Analysis and Metabolic Flux Calculation NMR->Data_Analysis MS->Data_Analysis End End: Biological Interpretation Data_Analysis->End Synthesis_Pathway Starting_Material Protected Glucose Derivative C1_Modification Modification at C1 (e.g., oxidation) Starting_Material->C1_Modification Labeling Introduction of ¹³C Label (e.g., via ¹³CN⁻) C1_Modification->Labeling Labeled_Intermediate ¹³C-Labeled Intermediate Labeling->Labeled_Intermediate Deoxygenation Deoxygenation at C2 (e.g., via a glucal intermediate) Labeled_Intermediate->Deoxygenation Deprotection Deprotection Deoxygenation->Deprotection Final_Product This compound Deprotection->Final_Product

References

An In-depth Technical Guide to the Mechanism of Action of 2-Deoxy-D-glucose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog where the 2-hydroxyl group is replaced by a hydrogen atom.[1] This structural modification allows it to be recognized and transported by glucose transporters and phosphorylated by hexokinase, but prevents its further metabolism in the glycolytic pathway.[2][3] The isotopically labeled variant, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), incorporates a stable heavy carbon isotope at the first carbon position.[4] This label serves as a powerful tracer for metabolic studies, enabling researchers to track the molecule's fate and quantify metabolic fluxes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This guide provides a detailed overview of the core mechanism of action of 2-DG-13C-1, its broader biological effects, and relevant experimental methodologies.

Core Mechanism of Action: Glycolysis Inhibition

The primary mechanism of 2-DG revolves around its ability to act as a competitive inhibitor of glucose metabolism.[4][7] The process can be broken down into three key steps:

  • Cellular Uptake: Mimicking glucose, 2-DG is transported into the cell primarily through glucose transporters (GLUTs).[2][8] Cells with high glucose uptake, such as cancer cells, exhibit a correspondingly higher uptake of 2-DG.[9]

  • Phosphorylation: Once inside the cell, 2-DG is phosphorylated by the enzyme hexokinase (HK) at the 6th carbon position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][10] The 13C label at the C-1 position remains intact during this conversion.

  • Metabolic Blockade: The crucial difference between glucose-6-phosphate and 2-DG-6-P is that the latter cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI).[7][11] This inability to proceed to the next step of glycolysis leads to the intracellular accumulation of 2-DG-6-P.[2][12] This accumulation has two major inhibitory effects:

    • Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P directly competes with glucose-6-phosphate for the active site of PGI.[9][12]

    • Allosteric/Non-competitive Inhibition of Hexokinase (HK): The buildup of 2-DG-6-P provides negative feedback inhibition on hexokinase, reducing the phosphorylation of both glucose and 2-DG.[2][7][12]

This effective blockade of the initial stages of glycolysis leads to a cascade of metabolic consequences, including the depletion of cellular ATP, induction of metabolic oxidative stress, and ultimately, the inhibition of cell growth and proliferation.[13][14]

Core_Mechanism_of_2_DG_13C_1 cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_glycolysis Glycolysis Pathway 2DG_13C1_ext This compound GLUT GLUT Transporter 2DG_13C1_ext->GLUT Uptake Glucose_ext Glucose Glucose_ext->GLUT Uptake (Competitive) 2DG_13C1_int 2-DG-13C-1 GLUT->2DG_13C1_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase (HK) 2DG_13C1_int->HK Phosphorylation Glucose_int->HK Phosphorylation G6P Glucose-6-P HK->G6P 2DG6P_13C1 2-DG-6-P-13C-1 (Accumulates) HK->2DG6P_13C1 PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2DG6P_13C1->HK Inhibits 2DG6P_13C1->PGI Inhibits F6P Fructose-6-P PGI->F6P Downstream Further Glycolysis & ATP Production F6P->Downstream

Figure 1: Core mechanism of this compound action.

Beyond Glycolysis: Broader Biological Effects

The impact of 2-DG extends beyond the simple inhibition of glycolysis, affecting several other critical cellular processes.

  • Interference with N-linked Glycosylation: 2-DG is also a structural analog of mannose.[2] Its accumulation can disrupt mannose-related metabolic pathways and interfere with protein N-glycosylation in the endoplasmic reticulum (ER).[9][14] This disruption can lead to the accumulation of unfolded proteins, triggering ER stress and the Unfolded Protein Response (UPR).[9][15]

  • Induction of Oxidative Stress: By inhibiting glycolysis and the pentose phosphate pathway (PPP), 2-DG reduces the cell's production of key reducing agents like NADPH.[15] This can disrupt the cellular redox balance, leading to increased oxidative stress and rendering cells more vulnerable to damage.[7][16]

  • Modulation of Cellular Signaling: The profound metabolic stress induced by 2-DG activates and inhibits multiple signaling pathways:

    • AMPK Activation: The depletion of ATP leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the cell's master energy sensor.[11][17]

    • PI3K/Akt/mTOR Pathway: 2-DG has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[17] However, some studies have also reported a paradoxical induction of Akt phosphorylation, suggesting complex, context-dependent effects.[3]

    • Wnt/β-catenin Signaling: In some cancer models, such as cervical cancer, 2-DG has been found to down-regulate Wnt/β-catenin signaling by accelerating the degradation of β-catenin protein.[18]

Signaling_Pathways cluster_metabolism Metabolic Stress cluster_signaling Signaling Consequences cluster_outcome Cellular Outcomes 2DG 2-Deoxy-D-glucose Glycolysis_Block Glycolysis Inhibition 2DG->Glycolysis_Block Glycosylation_Block N-Glycosylation Inhibition 2DG->Glycosylation_Block ATP_Depletion ↓ ATP / ↑ AMP Glycolysis_Block->ATP_Depletion Wnt Wnt/β-catenin Inhibition Glycolysis_Block->Wnt AMPK AMPK Activation ATP_Depletion->AMPK Autophagy Autophagy ATP_Depletion->Autophagy ER_Stress ER Stress & UPR Glycosylation_Block->ER_Stress mTOR PI3K/Akt/mTOR Inhibition AMPK->mTOR Inhibits Growth_Arrest Cell Growth Arrest mTOR->Growth_Arrest Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Wnt->Growth_Arrest Leads to

Figure 2: Downstream signaling pathways affected by 2-Deoxy-D-glucose.

Quantitative Data Summary

The biological effects of 2-DG are concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Kinetic and Concentration Data for 2-DG

ParameterValueCell/SystemReference
Transport Kt 5.05 mMAmphibian Retina[19]
Phosphorylation Km 2-3 mMAmphibian Retina[19]
Glucose Inhibition Ki 2.29 mMAmphibian Retina[19]
Effective Concentration (in vitro) 2 mM - 5 mMAcute Myeloblastic Leukemia (ML-1) Cells[20]
Effective Concentration (in vitro) 10 mM - 20 mMIsolated Fat Cells[21]

Table 2: Observed Metabolic and Cellular Effects of 2-DG Treatment

Effect MeasuredTreatment ConditionsResultCell/SystemReference
Glucose Consumption 2DG treatmentSignificant decreaseOral Squamous Carcinoma (SCC15)[14]
Lactate Production 2DG treatmentSignificant decreaseOral Squamous Carcinoma (SCC15)[14]
Cell Viability 2DG aloneReduced to ~60%Oral Squamous Carcinoma (SCC15)[14]
Cell Viability 2DG + 10 mM MannoseRecovered to ~80%Oral Squamous Carcinoma (SCC15)[14]
Intracellular ATP Levels 10-20 mM 2DG for 1hMarked declineIsolated Fat Cells[21]
Cell Respiration (O2 Uptake) 10-20 mM 2DG for 1hDepressed by ~50%Isolated Fat Cells[21]

Experimental Protocols

The use of 2-DG-13C-1 is central to metabolic flux analysis. Below are generalized protocols based on methodologies described in the literature.

Protocol 1: General Cell Culture and 2-DG Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, SiHa, SCC15) in appropriate culture vessels and medium. Allow cells to adhere and reach a desired confluency (typically 60-80%).[14][18]

  • Preparation of 2-DG Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or culture medium).

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of 2-DG-13C-1 (e.g., 2-10 mM). Culture for the specified duration (e.g., 15 minutes for signaling studies, 24 hours for metabolic endpoint assays).[3][20]

  • Cell Harvesting: After incubation, wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG. Harvest cells by scraping or trypsinization for downstream analysis.

Protocol 2: Analysis of Glycolytic Inhibition
  • Experimental Setup: Treat cells with 2-DG as described in Protocol 1. Include control groups (untreated cells) and, if necessary, rescue groups (e.g., co-treatment with pyruvate or mannose).[14]

  • Sample Collection: At the end of the treatment period, collect the culture medium and prepare cell lysates.

  • Glucose Consumption Assay: Measure the glucose concentration in the collected culture medium using a commercially available glucose oxidase assay kit. The difference in glucose concentration between fresh medium and the collected medium indicates consumption.

  • Lactate Production Assay: Measure the lactate concentration in the collected culture medium using a lactate assay kit. This is a direct indicator of the rate of glycolysis.[14]

  • Data Normalization: Normalize glucose consumption and lactate production rates to cell number or total protein content to account for differences in cell density.

Protocol 3: 13C-Metabolic Flux Analysis (MFA) Workflow

Metabolic Flux Analysis (MFA) with 13C-labeled tracers is a sophisticated technique to quantify the rates of intracellular metabolic reactions.

  • Isotopic Labeling: Culture cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled version. For tracing 2-DG, supplement the medium with 2-DG-13C-1. The system should be at a metabolic steady state.[22][23]

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent system (e.g., methanol/acetonitrile/water).

  • Analytical Measurement: Analyze the isotopic labeling patterns of intracellular metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Computational Modeling: Use the measured extracellular fluxes (uptake/secretion rates) and the mass isotopomer distribution (MID) data as inputs for a computational model of the cell's metabolic network.

  • Flux Calculation: Employ specialized software (e.g., INCA, Metran) to solve the model and estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[22]

Experimental_Workflow start Start: Seed Cells treatment Step 1: Isotopic Labeling Culture cells with 2-DG-13C-1 at steady state start->treatment quench Step 2: Quench Metabolism (e.g., Liquid Nitrogen) treatment->quench extract Step 3: Metabolite Extraction (e.g., Cold Solvent) quench->extract analysis Step 4: Analytical Measurement (GC-MS / LC-MS) extract->analysis data Data Generated: - Mass Isotopomer Distributions - Extracellular Fluxes analysis->data model Step 5: Computational Modeling Input data into metabolic network model data->model flux Step 6: Flux Calculation Estimate intracellular flux map model->flux end End: Quantitative Flux Data flux->end

Figure 3: Experimental workflow for 13C-Metabolic Flux Analysis.

References

Unraveling Cellular Metabolism: A Technical Guide to 2-Deoxy-D-glucose and its 13C-Labeled Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of unlabeled 2-Deoxy-D-glucose (2-DG) and its stable isotope-labeled counterpart, 2-Deoxy-D-glucose-13C-1. Here, we delve into their core properties, distinct applications, and detailed experimental protocols, offering a critical resource for researchers investigating cellular metabolism, developing novel therapeutics, and exploring the intricacies of metabolic pathways.

Core Principles and Comparative Properties

2-Deoxy-D-glucose is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis.

The introduction of a carbon-13 (¹³C) isotope at the C1 position (this compound) does not alter the fundamental biochemical behavior of the molecule but provides a powerful tool for tracing its metabolic fate.[2] This stable, non-radioactive isotope allows for the precise quantification of metabolic fluxes using mass spectrometry-based techniques.[3]

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of unlabeled 2-DG and this compound.

Property2-Deoxy-D-glucose (Unlabeled)This compoundSource(s)
Synonyms 2-DG, 2-Deoxy-D-arabino-hexose2-DG-¹³C-1, 2-Deoxy-D-arabino-hexose-¹³C-1[2][4]
Molecular Formula C₆H₁₂O₅¹³CC₅H₁₂O₅[4][5]
Molecular Weight 164.16 g/mol 165.15 g/mol [4]
CAS Number 154-17-6201612-55-7[4][5]
Melting Point 146-147 °C146-147 °C[5]
Solubility Soluble in water (330 mg/mL)Soluble in water[5]
Appearance White to off-white crystalline solidWhite crystalline solid
Storage 2-8°CRoom temperature, protected from light and moisture[4]

Delineating Applications: Inhibition versus Tracing

The choice between unlabeled 2-DG and its ¹³C-labeled form is dictated by the specific research question.

  • Unlabeled 2-Deoxy-D-glucose is primarily employed as a glycolysis inhibitor . Its application allows researchers to investigate the cellular consequences of energy deprivation and metabolic stress. Key research areas include cancer biology, where it is used to target the Warburg effect in tumor cells, and virology, to inhibit viral replication which is often dependent on host cell glycolysis.[6]

  • This compound serves as a metabolic tracer for ¹³C Metabolic Flux Analysis (¹³C-MFA) .[2] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively map the flow of carbon through various metabolic pathways. This technique is invaluable for understanding the rewiring of metabolism in disease states and for identifying potential targets for therapeutic intervention.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing both unlabeled and ¹³C-labeled 2-DG.

Preparation of 2-Deoxy-D-glucose for Cell Culture Experiments

Objective: To prepare a sterile stock solution of 2-DG for treating cells in culture.

Materials:

  • 2-Deoxy-D-glucose (powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Cell culture medium (e.g., DMEM)

Protocol:

  • Determine the desired stock concentration. A 1 M stock solution is commonly used.

  • To prepare a 1 M stock solution, weigh out 1.6416 g of 2-DG powder.

  • In a sterile environment (e.g., a biological safety cabinet), dissolve the 2-DG powder in 10 mL of sterile PBS in a 15 mL conical tube.

  • Vortex the solution until the 2-DG is completely dissolved.

  • Sterilize the 2-DG solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 5 mM in 10 mL of medium, add 50 µL of the 1 M stock solution.[7]

Glycolysis Inhibition Assay using 2-Deoxy-D-glucose

Objective: To assess the inhibitory effect of 2-DG on glycolysis in cultured cells by measuring lactate production.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 2-Deoxy-D-glucose stock solution (prepared as in 3.1)

  • Lactate assay kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of the assay.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • The next day, remove the culture medium and replace it with fresh medium containing various concentrations of 2-DG (e.g., 0, 1, 5, 10, 25, 50 mM). Include a vehicle control (medium with the same volume of PBS used to dilute the 2-DG stock).

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant from each well.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate production to the cell number or protein concentration in each well.

  • Plot the lactate production as a function of 2-DG concentration to determine the inhibitory effect.

¹³C-Metabolic Flux Analysis using this compound

Objective: To quantify the relative rates (fluxes) of metabolic pathways by tracing the incorporation of ¹³C from this compound into intracellular metabolites.

Materials:

  • Cultured cells of interest

  • Glucose-free cell culture medium

  • This compound

  • Unlabeled 2-Deoxy-D-glucose

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Centrifuge

  • Lyophilizer or speed vacuum

Protocol:

  • Cell Seeding and Growth: Seed cells in multiple-well plates (e.g., 6-well plates) and grow them to the desired confluency in their standard culture medium.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing glucose-free medium with a defined concentration of this compound. Often, a mixture of labeled and unlabeled glucose is used to achieve a specific isotopic enrichment.[3]

    • Wash the cells with pre-warmed PBS to remove the existing medium.

    • Replace the standard medium with the prepared labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label and to ensure isotopic steady state is reached.[8]

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline to quench metabolic activity.

    • Immediately add ice-cold metabolite extraction buffer to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts using a lyophilizer or speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

    • Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

    • The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.[9]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Glycolysis_Inhibition cluster_cell Cell Glucose Glucose GLUT Glucose Transporters Glucose->GLUT TwoDG 2-Deoxy-D-glucose TwoDG->GLUT HK Hexokinase GLUT->HK Uptake G6P Glucose-6-Phosphate HK->G6P Phosphorylation TwoDG6P 2-Deoxy-D-glucose-6-Phosphate HK->TwoDG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI TwoDG6P->HK Inhibition TwoDG6P->PGI Inhibition ATP_depletion ATP Depletion TwoDG6P->ATP_depletion Leads to ER_Stress ER Stress / UPR TwoDG6P->ER_Stress Induces F6P Fructose-6-Phosphate PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.

Wnt_Signaling_Impact TwoDG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition TwoDG->Glycolysis_Inhibition Beta_Catenin_Degradation β-catenin Degradation TwoDG->Beta_Catenin_Degradation Accelerates Beta_Catenin_Cytoplasm Cytoplasmic β-catenin Beta_Catenin_Degradation->Beta_Catenin_Cytoplasm Reduces Wnt_Target_Genes Wnt Target Gene Expression Beta_Catenin_Degradation->Wnt_Target_Genes Downregulates Beta_Catenin_Nucleus Nuclear β-catenin Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Binds TCF_LEF->Wnt_Target_Genes Activates Cell_Growth Cell Growth Wnt_Target_Genes->Cell_Growth Migration_Invasion Migration & Invasion Wnt_Target_Genes->Migration_Invasion

Caption: Impact of 2-DG on the Wnt/β-catenin signaling pathway.[10]

MFA_Workflow Start Start: Seed Cells Labeling Isotopic Labeling with This compound Start->Labeling Quench_Extract Quench Metabolism & Extract Metabolites Labeling->Quench_Extract MS_Analysis LC-MS or GC-MS Analysis Quench_Extract->MS_Analysis MID_Determination Determine Mass Isotopologue Distributions (MIDs) MS_Analysis->MID_Determination Flux_Calculation Computational Flux Calculation MID_Determination->Flux_Calculation End End: Metabolic Flux Map Flux_Calculation->End

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

2-Deoxy-D-glucose and its ¹³C-labeled analogue are indispensable tools in metabolic research. While unlabeled 2-DG provides a robust method for inducing and studying the effects of glycolytic inhibition, this compound enables the precise quantification of metabolic pathway fluxes. A thorough understanding of their distinct properties and applications, coupled with rigorous experimental design as outlined in this guide, will empower researchers to continue to unravel the complexities of cellular metabolism and its role in health and disease.

References

An In-depth Technical Guide on the Biological Activity of 13C Labeled 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 13C labeled 2-Deoxy-D-glucose (¹³C-2-DG), a stable isotope-labeled analogue of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). Due to the isotopic label, ¹³C-2-DG serves as a powerful tracer for metabolic studies, allowing for the detailed investigation of glucose uptake and metabolism in vitro and in vivo using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document details its mechanism of action, metabolic fate, and its applications in biomedical research, particularly in oncology. Furthermore, this guide presents quantitative data on its biological effects, detailed experimental protocols for its use, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows 2-DG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of hexokinase.[1][2] This disruption of glycolysis forms the basis of its application as a research tool and its investigation as a potential therapeutic agent, particularly in cancer, where many tumors exhibit elevated rates of glucose uptake and glycolysis (the Warburg effect).

The incorporation of a stable isotope, Carbon-13 (¹³C), into the 2-DG molecule provides a non-radioactive tracer that can be used to probe metabolic pathways. ¹³C-labeled 2-Deoxy-D-glucose (¹³C-2-DG) allows for the precise tracking of its uptake, and accumulation within cells and tissues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This makes ¹³C-2-DG an invaluable tool for metabolic flux analysis and for studying the effects of glycolysis inhibition in real-time.

Mechanism of Action and Biological Effects

The primary biological activity of ¹³C-2-DG mirrors that of its unlabeled counterpart, focusing on the disruption of glucose metabolism.

Inhibition of Glycolysis

Upon entering the cell, ¹³C-2-DG is phosphorylated by hexokinase to ¹³C-2-DG-6-phosphate. This product cannot be isomerized to fructose-6-phosphate and therefore accumulates intracellularly, leading to:

  • Competitive inhibition of Hexokinase: ¹³C-2-DG-6P acts as a feedback inhibitor of hexokinase, reducing the phosphorylation of glucose.[2]

  • Depletion of ATP: The initial phosphorylation of ¹³C-2-DG consumes ATP, and the subsequent inhibition of glycolysis further limits ATP production.

The kinetic behavior of hexokinase with 2-deoxyglucose is Michaelian, in contrast to the cooperative binding observed with glucose and mannose.[3]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Beyond its effects on glycolysis, 2-DG (and by extension ¹³C-2-DG) interferes with N-linked glycosylation of proteins in the endoplasmic reticulum. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of the UPR, such as GRP78 and CHOP, are upregulated in response to 2-DG treatment.[4][5][6][7]

Induction of Autophagy

ER stress is a known trigger for autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. 2-DG has been shown to induce autophagy, a process that appears to be primarily a consequence of ER stress rather than ATP depletion. The induction of autophagy can serve as a pro-survival mechanism for cancer cells under metabolic stress.

Quantitative Data

ParameterValueCell Line/SystemReference
Hexokinase Kinetics
Km for 2-Deoxyglucose19.2 ± 2.3 mMRat Liver Hexokinase D[8]
Cell Viability
IC50 for GIST882 cells0.5 µMGIST cell line[9]
IC50 for GIST430 cells2.5 µMGIST cell line[9]

Table 1: In Vitro Biological Activity of 2-Deoxy-D-glucose.

TracerTumor Uptake (SUVmax)Brain Uptake (SUVmax)Liver Uptake (SUVmax)Reference
¹⁸F-FDGVariable (High)10.723.10[10]
⁶⁸Ga-FAPIVariable (Comparable to ¹⁸F-FDG)0.091.42[10]

Table 2: Comparative Biodistribution of PET Tracers (SUVmax). Note: Direct comparative biodistribution data for ¹³C-2-DG is limited. This table provides context with the widely used clinical tracer ¹⁸F-FDG and a fibroblast activation protein inhibitor (FAPI) tracer. The biodistribution of ¹³C-2-DG is expected to be similar to that of ¹⁸F-FDG, with differences arising from the detection method (NMR/MS vs. PET).

Experimental Protocols

In Vitro Hexokinase Activity Assay

This protocol is adapted from standard enzymatic assays for hexokinase and can be used to assess the inhibitory effect of ¹³C-2-DG.

Materials:

  • Triethanolamine buffer (50 mM, pH 7.6)

  • D-glucose solution (555 mM)

  • ¹³C-2-Deoxy-D-glucose

  • ATP solution (19 mM)

  • MgCl₂ solution (100 mM)

  • β-NADP solution (14 mM)

  • Glucose-6-Phosphate Dehydrogenase (G-6-PDH) solution (125 units/mL)

  • Hexokinase enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, ATP, MgCl₂, β-NADP, and G-6-PDH.

  • Prepare a blank by adding the reaction mixture and D-glucose to a cuvette.

  • For the test sample, add the reaction mixture, D-glucose, and the hexokinase solution to a separate cuvette.

  • To determine the inhibitory effect of ¹³C-2-DG, add varying concentrations of ¹³C-2-DG to the test sample cuvette.

  • Initiate the reaction by adding the hexokinase solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADPH formation (ΔA₃₄₀nm/minute) from the linear portion of the curve.

  • Compare the rates in the presence and absence of ¹³C-2-DG to determine the inhibitory kinetics.[11]

Cellular Uptake Assay

This protocol describes a method to measure the uptake of ¹³C-2-DG into cultured cells.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • ¹³C-2-Deoxy-D-glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer

  • LC-MS or GC-MS system

Procedure:

  • Seed cells in a multi-well plate and culture overnight.

  • Wash the cells with warm PBS.

  • Incubate the cells with culture medium containing a known concentration of ¹³C-2-DG for various time points (e.g., 5, 15, 30, 60 minutes).

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and analyze the intracellular concentration of ¹³C-2-DG and its phosphorylated form using LC-MS or GC-MS.[8][12][13]

Metabolite Extraction from Adherent Cells for LC-MS Analysis

This protocol outlines a common procedure for extracting metabolites from cultured cells for subsequent analysis by LC-MS.

Materials:

  • Adherent cells in culture plates

  • Ice-cold PBS

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol/20% water solution

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the plate.

  • Quickly wash the cells twice with ice-cold PBS.

  • Quench metabolism by flash-freezing the cell monolayer with liquid nitrogen.

  • Add 1 mL of pre-chilled 80% methanol to the frozen cells.

  • Scrape the cells from the plate into the methanol solution.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.[3][14][15][16]

Sample Preparation for ¹³C NMR Analysis

Materials:

  • Cell pellet from ¹³C-2-DG labeling experiment

  • Extraction solvent (e.g., perchloric acid, methanol/chloroform/water)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., D₂O)

  • pH meter

  • Lyophilizer

Procedure:

  • Extract metabolites from the cell pellet using a suitable extraction method (e.g., perchloric acid extraction followed by neutralization).

  • Lyophilize the metabolite extract to a powder.

  • Reconstitute the dried extract in a minimal volume of deuterated solvent (e.g., 500 µL D₂O).

  • Adjust the pH of the sample to a neutral value (e.g., pH 7.0) to ensure consistent chemical shifts.

  • Transfer the sample to a 5 mm NMR tube.

  • Acquire ¹³C NMR spectra using a high-field NMR spectrometer.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows involving ¹³C-2-DG.

glycolysis_inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT 2DG_ext ¹³C-2-DG 2DG_ext->GLUT Glucose_int Glucose GLUT->Glucose_int 2DG_int ¹³C-2-DG GLUT->2DG_int G6P Glucose-6-P Glucose_int->G6P ATP -> ADP HK 2DG6P ¹³C-2-DG-6P 2DG_int->2DG6P ATP -> ADP HK HK Hexokinase F6P Fructose-6-P G6P->F6P PGI 2DG6P->HK Feedback Inhibition PGI PGI 2DG6P->PGI Inhibition Glycolysis Glycolysis F6P->Glycolysis

Caption: Glycolysis inhibition by ¹³C-2-DG.

er_stress_upr cluster_upr_arms UPR Signaling Arms 2DG 2-DG / ¹³C-2-DG Glycosylation_Inhibition Inhibition of N-linked Glycosylation 2DG->Glycosylation_Inhibition Unfolded_Proteins Accumulation of Unfolded Proteins Glycosylation_Inhibition->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis (prolonged stress) (CHOP) UPR->Apoptosis Adaptive_Response Adaptive Response: - Chaperone synthesis (GRP78) - ERAD - Attenuation of translation PERK->Adaptive_Response IRE1->Adaptive_Response ATF6->Adaptive_Response

Caption: Induction of ER Stress and the Unfolded Protein Response.

autophagy_induction 2DG 2-DG / ¹³C-2-DG ER_Stress ER Stress 2DG->ER_Stress UPR UPR Activation ER_Stress->UPR Autophagy Autophagy UPR->Autophagy LC3_conversion LC3-I to LC3-II Conversion Autophagy->LC3_conversion Cell_Survival Cell Survival (Pro-survival) Autophagy->Cell_Survival Cell_Death Cell Death (Context-dependent) Autophagy->Cell_Death

Caption: 2-DG induced autophagy via ER stress.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture Labeling Labeling with ¹³C-2-DG Cell_Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR Data_Processing Data Pre-processing LCMS->Data_Processing NMR->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Flux_Analysis Metabolic Flux Analysis Metabolite_ID->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

Caption: A typical metabolomics experimental workflow.

Conclusion

¹³C labeled 2-Deoxy-D-glucose is a versatile and powerful tool for researchers in the fields of metabolism, oncology, and drug development. Its ability to act as both a metabolic inhibitor and a stable isotope tracer allows for the detailed interrogation of glucose metabolism and the cellular responses to its inhibition. The use of ¹³C-2-DG in conjunction with advanced analytical techniques like NMR and mass spectrometry provides a dynamic and quantitative picture of metabolic fluxes, offering insights that are complementary to other imaging modalities such as PET. This technical guide provides a foundational understanding of the biological activity of ¹³C-2-DG, along with practical information to aid in the design and execution of experiments utilizing this valuable research compound. Further research to obtain more direct quantitative comparisons of ¹³C-2-DG with its unlabeled and radiolabeled counterparts will continue to refine its application in metabolic research.

References

The Role of 2-Deoxy-D-glucose-13C-1 in Glycolysis Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) as a critical tool in the study of glycolysis inhibition. We will delve into its mechanism of action, detailed experimental protocols for its use, and the downstream effects on key cellular signaling pathways. This guide is intended to equip researchers with the foundational knowledge to effectively design and implement studies utilizing this powerful metabolic probe.

Introduction to 2-Deoxy-D-glucose and its 13C-Labeled Analog

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows it to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized by phosphoglucose isomerase to fructose-6-phosphate and is therefore trapped within the cell, effectively inhibiting the glycolytic pathway at a crucial early step.[1][2][3]

The use of isotopically labeled 2-DG, specifically this compound, provides a powerful layer of analytical depth. The incorporation of a stable isotope at a specific position allows for the precise tracing of its metabolic fate using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to quantify the uptake of the inhibitor and its impact on downstream metabolic fluxes with high precision, a technique known as 13C Metabolic Flux Analysis (13C-MFA).

Mechanism of Action and Cellular Consequences

The primary mechanism of 2-DG's inhibitory action is the competitive inhibition of hexokinase and the allosteric inhibition of phosphoglucose isomerase by the accumulated 2-DG-6P.[4] This blockage of glycolysis leads to a cascade of cellular events:

  • ATP Depletion: As glycolysis is a major source of cellular ATP, its inhibition leads to a significant drop in energy levels.[5]

  • Induction of ER Stress: 2-DG can interfere with N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum (ER) and triggering the unfolded protein response (UPR).[6]

  • Activation of AMPK: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7]

  • Modulation of PI3K/Akt/mTOR Signaling: 2-DG has been shown to impact the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[8]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the experiment. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Tracer Introduction: On the day of the experiment, replace the standard medium with a medium containing this compound. The concentration of 2-DG-13C-1 can range from 0.5 mM to 10 mM, depending on the cell line and experimental goals.[9] A common starting point is 5 mM.[8] The glucose concentration in the medium should be carefully controlled and documented.

  • Incubation: Incubate the cells with the 2-DG-13C-1-containing medium for a predetermined period. This can range from a few hours to 24-48 hours, depending on the desired endpoint (e.g., acute metabolic effects vs. long-term cellular responses).[3][9]

Sample Preparation for Mass Spectrometry
  • Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): The dried metabolites are often derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Data Acquisition and Analysis

The extracted and prepared samples can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in various metabolites. The resulting data is then used in 13C-MFA software to calculate metabolic fluxes.

Data Presentation

The quantitative data obtained from a this compound study can be summarized to show the impact on key glycolytic and related metabolites. The following table is an illustrative example of how such data might be presented.

MetaboliteFold Change (2-DG-13C-1 vs. Control)13C Enrichment (%)
Glucose-6-Phosphate↓ 0.45%
Fructose-6-Phosphate↓ 0.33%
Lactate↓ 0.22%
ATP↓ 0.6N/A
AMP↑ 2.5N/A
Pyruvate↓ 0.34%

This table is an illustrative example based on expected outcomes and does not represent data from a single specific study.

Visualization of Affected Signaling Pathways

The inhibition of glycolysis by 2-DG-13C-1 initiates a cascade of events that impact major cellular signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.

Glycolysis_Inhibition cluster_cell Cell GLUT Glucose Transporter (GLUT) Glucose_int Intracellular Glucose GLUT->Glucose_int TwoDG_int Intracellular 2-DG-13C-1 GLUT->TwoDG_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT TwoDG_ext Extracellular 2-DG-13C-1 TwoDG_ext->GLUT HK Hexokinase (HK) Glucose_int->HK TwoDG_int->HK G6P Glucose-6-Phosphate HK->G6P ATP -> ADP TwoDG6P 2-DG-6-Phosphate-13C-1 HK->TwoDG6P ATP -> ADP PGI Phosphoglucose Isomerase (PGI) G6P->PGI TwoDG6P->HK Inhibition TwoDG6P->PGI Inhibition F6P Fructose-6-Phosphate PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis

Caption: Mechanism of Glycolysis Inhibition by this compound.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling TwoDG 2-DG-13C-1 Glycolysis_Inhibition Glycolysis Inhibition TwoDG->Glycolysis_Inhibition ATP_depletion ATP Depletion Glycolysis_Inhibition->ATP_depletion PI3K PI3K ATP_depletion->PI3K Modulates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC1->Apoptosis

Caption: Impact of 2-DG on the PI3K/Akt/mTOR Signaling Pathway.

AMPK_Signaling cluster_pathway AMPK Signaling Activation TwoDG 2-DG-13C-1 Glycolysis_Inhibition Glycolysis Inhibition TwoDG->Glycolysis_Inhibition ATP_depletion ATP Depletion Glycolysis_Inhibition->ATP_depletion AMP_increase Increased AMP/ATP Ratio ATP_depletion->AMP_increase AMPK AMPK AMP_increase->AMPK Activates Energy_Production Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Production Energy_Consumption Energy Consuming Processes (e.g., Protein Synthesis) AMPK->Energy_Consumption

Caption: Activation of AMPK Signaling by 2-DG-induced Energy Stress.

Conclusion

This compound is an invaluable tool for researchers studying cellular metabolism and the effects of glycolysis inhibition. Its ability to be traced within the cell provides a quantitative and dynamic view of metabolic reprogramming in response to energy stress. This technical guide provides a framework for understanding and utilizing 2-DG-13C-1 in experimental settings. By combining detailed protocols with an understanding of the downstream signaling consequences, researchers can leverage this compound to gain deeper insights into the metabolic vulnerabilities of various diseases, paving the way for the development of novel therapeutic strategies.

References

Principle and Application of 2-Deoxy-D-glucose-13C-1 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the principles and applications of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) in metabolic research. 2-DG-13C-1 is a stable isotope-labeled glucose analog that serves as a powerful tool for investigating glucose uptake and metabolism. By tracing the fate of the 13C label, researchers can gain valuable insights into the metabolic reprogramming that occurs in various diseases, particularly in cancer. This guide details the core mechanism of action of 2-DG-13C-1, provides comprehensive experimental protocols for its use in cell culture, and outlines methods for sample preparation for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it explores the impact of 2-DG on key metabolic signaling pathways, presents quantitative data on its uptake, and illustrates complex biological processes through detailed diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing 2-DG-13C-1 to advance their understanding of cellular metabolism.

Introduction to this compound in Metabolic Research

The Warburg Effect and the Rationale for Targeting Glycolysis

A hallmark of many cancer cells is their altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates a rationale for targeting glycolysis as a therapeutic strategy.

2-Deoxy-D-glucose (2-DG) as a Tool to Probe Glucose Metabolism

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows 2-DG to be recognized and taken up by glucose transporters. However, once inside the cell and phosphorylated, it cannot be further metabolized through glycolysis, making it an effective inhibitor of this pathway and a valuable tool for studying glucose metabolism.

The Role of 13C Isotope Labeling in Metabolic Tracing

The incorporation of a stable isotope, such as Carbon-13 (13C), at a specific position in a molecule allows researchers to trace its metabolic fate. This compound (2-DG-13C-1) is labeled at the first carbon position. This isotopic label enables the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using analytical techniques like NMR spectroscopy and Mass Spectrometry. This allows for the precise quantification of its uptake and the extent of its metabolic effects.

Core Principle of Action

The primary mechanism of 2-DG-13C-1 as a metabolic probe and inhibitor is a multi-step process that begins with its transport into the cell and ends with the disruption of the glycolytic pathway.

Cellular Uptake via Glucose Transporters

Similar to glucose, 2-DG-13C-1 is transported across the cell membrane by glucose transporters (GLUTs). Cancer cells often overexpress GLUTs to meet their high demand for glucose, leading to a correspondingly high uptake of 2-DG-13C-1.

Phosphorylation by Hexokinase and Intracellular Trapping

Once inside the cell, 2-DG-13C-1 is phosphorylated by the enzyme hexokinase at the C6 position, forming 2-Deoxy-D-glucose-6-phosphate-13C-1 (2-DG-6-P-13C-1). This phosphorylation adds a charged phosphate group, which prevents the molecule from being transported back out of the cell, effectively trapping it intracellularly.

Inhibition of Glycolysis

The crucial difference between glucose and 2-DG becomes apparent at the next step of glycolysis. The enzyme phosphoglucose isomerase, which normally converts glucose-6-phosphate to fructose-6-phosphate, cannot act on 2-DG-6-P-13C-1 due to the absence of the hydroxyl group at the C2 position.[1] This leads to the intracellular accumulation of 2-DG-6-P-13C-1, which in turn acts as a competitive inhibitor of both hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic flux.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_13C1_ext This compound GLUT Glucose Transporter (GLUT) 2DG_13C1_ext->GLUT Uptake 2DG_13C1_int This compound HK Hexokinase 2DG_13C1_int->HK Phosphorylation 2DG_6P_13C1 2-Deoxy-D-glucose-6-phosphate-13C-1 (Accumulates) PGI Phosphoglucose Isomerase 2DG_6P_13C1->PGI 2DG_6P_13C1->PGI Inhibition 2DG_6P_13C1->HK Inhibition Glycolysis Glycolysis PGI->Glycolysis Blocked GLUT->2DG_13C1_int HK->2DG_6P_13C1

Mechanism of this compound action.

Key Signaling Pathways Modulated by 2-DG

The inhibition of glycolysis by 2-DG induces significant metabolic stress, which in turn modulates the activity of key signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. This pathway is sensitive to the energy status of the cell. The ATP depletion caused by 2-DG-mediated glycolysis inhibition can lead to the suppression of mTOR signaling.[2] 2-DG treatment has been shown to inhibit the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1.[2] Some studies also report that 2-DG can induce the phosphorylation of Akt, a key component of this pathway, through a mechanism that may be independent of glycolysis inhibition.[3][4]

G 2DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition ATP_depletion ↓ ATP Glycolysis_Inhibition->ATP_depletion mTORC1 mTORC1 ATP_depletion->mTORC1 Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth G 2DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition ATP_depletion ↓ ATP Glycolysis_Inhibition->ATP_depletion AMP_ATP_ratio ↑ AMP/ATP Ratio ATP_depletion->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activation Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Stimulation Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibition Energy_Homeostasis Energy Homeostasis Catabolism->Energy_Homeostasis Anabolism->Energy_Homeostasis G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture & Seeding Tracer_Incubation Incubation with 2-DG-13C-1 Cell_Culture->Tracer_Incubation Quenching Metabolism Quenching Tracer_Incubation->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction NMR NMR Spectroscopy Metabolite_Extraction->NMR MS Mass Spectrometry Metabolite_Extraction->MS Data_Processing Data Processing & Quantification NMR->Data_Processing MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

Investigating the Warburg Effect with 2-Deoxy-D-glucose-13C-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for investigating the Warburg effect using the labeled glucose analog, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1). This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to unravel the complexities of cancer metabolism.

Introduction: The Warburg Effect and the Role of 2-Deoxy-D-glucose

The Warburg effect, a hallmark of many cancer cells, describes the phenomenon of increased glucose uptake and lactate production, even in the presence of ample oxygen.[1][2][3] This metabolic shift, also known as aerobic glycolysis, is a fundamental adaptation that supports rapid cell proliferation by providing not only energy but also essential building blocks for biosynthesis.[2][3]

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][5] However, 2-DG-6-P cannot be further metabolized in glycolysis and accumulates within the cell, leading to the inhibition of both hexokinase and phosphoglucose isomerase.[4] This property makes 2-DG a valuable tool for studying and potentially targeting the Warburg effect.

By using the stable isotope-labeled version, this compound, researchers can trace the uptake and initial phosphorylation of this glucose analog within cancer cells. This allows for the quantitative analysis of glucose transporter activity and hexokinase function, providing critical insights into the initial steps of the Warburg phenotype.

Key Signaling Pathways in the Warburg Effect

The metabolic reprogramming observed in the Warburg effect is driven by a complex network of signaling pathways. A central player is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer. This pathway promotes the Warburg effect by increasing the expression and translocation of glucose transporters (e.g., GLUT1) to the cell membrane and by activating several glycolytic enzymes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K GLUT1 GLUT1 Transporter Glucose_in Glucose / 2-DG-13C-1 (Extracellular) Glucose_out Glucose / 2-DG-13C-1 (Intracellular) Glucose_in->Glucose_out GLUT1 2DG_P 2-DG-13C-1-6-P Glucose_out->2DG_P Hexokinase Akt Akt PI3K->Akt Akt->GLUT1 Promotes translocation mTOR mTOR Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis Activates enzymes Warburg_Effect Warburg Effect (Increased Glycolysis, Lactate Production) Glycolysis->Warburg_Effect Hexokinase Hexokinase

PI3K/Akt/mTOR Signaling and the Warburg Effect.

Experimental Protocols

Cell Culture and Treatment

A standardized cell culture protocol is essential for reproducible results.

  • Cell Seeding: Plate cancer cells at a predetermined density in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Change: Prior to the experiment, replace the standard culture medium with a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose stores.

  • Labeling: Introduce the experimental medium containing a known concentration of this compound. The concentration and incubation time should be optimized for the specific cell line and experimental goals. A typical starting point is 1-5 mM 2-DG-13C-1 for 1-4 hours.

  • Harvesting: After the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Then, quench the metabolism and extract the intracellular metabolites. A common method is to add ice-cold 80% methanol.

  • Sample Preparation: Scrape the cells in the methanol solution, transfer to a microcentrifuge tube, and vortex thoroughly. Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites. The supernatant can then be dried under a stream of nitrogen or using a vacuum concentrator.

Start Start Cell_Seeding 1. Seed Cancer Cells Start->Cell_Seeding Adherence 2. Allow Adherence (70-80% Confluency) Cell_Seeding->Adherence Glucose_Depletion 3. Glucose-Free Medium (1 hour) Adherence->Glucose_Depletion Labeling 4. Add 2-DG-13C-1 Medium (1-4 hours) Glucose_Depletion->Labeling Washing 5. Wash with Ice-Cold PBS Labeling->Washing Metabolite_Extraction 6. Quench & Extract with 80% Cold Methanol Washing->Metabolite_Extraction Sample_Processing 7. Scrape, Vortex, Centrifuge Metabolite_Extraction->Sample_Processing Drying 8. Dry Metabolite Extract Sample_Processing->Drying Analysis NMR or MS Analysis Drying->Analysis End End Analysis->End

Experimental Workflow for 2-DG-13C-1 Labeling.
NMR Spectroscopy for 2-DG-13C-1-6-Phosphate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for identifying and quantifying 13C-labeled metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.

  • NMR Acquisition: Acquire 1D ¹³C and/or ¹H NMR spectra. The use of 13C-labeled 2-DG at the C1 position simplifies the resulting spectrum. Specific pulse sequences can be employed to enhance the signal of the 13C-labeled carbon.

  • Data Analysis: Integrate the peak area of the C1-carbon of 2-DG-13C-1-6-phosphate and compare it to the integral of the internal standard to determine its intracellular concentration. The chemical shift of the C1-carbon will differ between 2-DG-13C-1 and its phosphorylated form, allowing for their simultaneous detection and quantification.[1][6]

Mass Spectrometry for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of a wide range of metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen LC method (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using an appropriate LC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like sugar phosphates.

  • Mass Spectrometry Detection: Detect the metabolites using a mass spectrometer operating in negative ion mode, as phosphate groups are readily deprotonated. For targeted analysis of 2-DG-13C-1-6-phosphate, a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method can be developed for high specificity and sensitivity.

  • Data Analysis: Quantify the amount of 2-DG-13C-1-6-phosphate by comparing its peak area to that of a standard curve generated with a known amount of the labeled compound.

Data Presentation

Quantitative data from these experiments are crucial for understanding the metabolic effects of 2-DG-13C-1. The following tables provide a template for presenting such data.

Table 1: Intracellular Concentration of this compound and its Metabolite

Cell LineTreatmentIntracellular 2-DG-13C-1 (nmol/10^6 cells)Intracellular 2-DG-13C-1-6-P (nmol/10^6 cells)
Cancer Cell Line AControl (Unlabeled 2-DG)00
Cancer Cell Line A1 mM 2-DG-13C-1 (1 hr)ValueValue
Cancer Cell Line A5 mM 2-DG-13C-1 (1 hr)ValueValue
Cancer Cell Line BControl (Unlabeled 2-DG)00
Cancer Cell Line B1 mM 2-DG-13C-1 (1 hr)ValueValue
Cancer Cell Line B5 mM 2-DG-13C-1 (1 hr)ValueValue

Table 2: Effect of this compound on Glycolytic Metabolites

Cell LineTreatmentGlucose-6-Phosphate (Relative Abundance)Fructose-6-Phosphate (Relative Abundance)Lactate (Relative Abundance)
Cancer Cell Line AVehicle Control1.001.001.00
Cancer Cell Line A1 mM 2-DG-13C-1 (4 hr)ValueValueValue
Cancer Cell Line A5 mM 2-DG-13C-1 (4 hr)ValueValueValue
Cancer Cell Line BVehicle Control1.001.001.00
Cancer Cell Line B1 mM 2-DG-13C-1 (4 hr)ValueValueValue
Cancer Cell Line B5 mM 2-DG-13C-1 (4 hr)ValueValueValue

Note: The values in the tables are placeholders and should be replaced with actual experimental data.

Conclusion

The use of this compound provides a powerful and specific tool for dissecting the initial steps of the Warburg effect in cancer cells. By combining detailed experimental protocols with robust analytical techniques like NMR and mass spectrometry, researchers can obtain quantitative data on glucose uptake and phosphorylation. This information is invaluable for understanding the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies that target tumor metabolism.

References

Synthesis of 2-Deoxy-D-glucose-¹³C-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Deoxy-D-glucose-¹³C-1 (2-DG-¹³C-1), a critical isotopically labeled analog of 2-Deoxy-D-glucose (2-DG). 2-DG and its labeled variants are invaluable tools in biomedical research, particularly in the fields of oncology and neurology, for studying glucose metabolism and as tracers in medical imaging. The introduction of a ¹³C label at the C-1 position allows for non-invasive monitoring and quantification of metabolic fluxes using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This document details the most common synthetic strategies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of 2-Deoxy-D-glucose-¹³C-1 typically commences from a ¹³C-labeled precursor, most commonly D-[1-¹³C]glucose. The primary challenge lies in the stereoselective deoxygenation at the C-2 position while preserving the isotopic label at C-1. The most prevalent and well-documented methods involve the conversion of the starting material to a glycal intermediate, followed by a series of reactions to achieve the desired product.

Pathway 1: Synthesis via Tri-O-acetyl-D-glucal-¹³C-1

A robust and widely employed method for the synthesis of 2-DG and its isotopically labeled analogs proceeds through a tri-O-acetyl-D-glucal intermediate. This pathway offers good yields and high stereoselectivity.

Experimental Protocol:

  • Acetylation of D-[1-¹³C]glucose: D-[1-¹³C]glucose is first per-acetylated to form α/β-penta-O-acetyl-D-[1-¹³C]glucose.

    • Reagents: Acetic anhydride, sodium acetate.

    • Procedure: D-[1-¹³C]glucose is heated with a mixture of acetic anhydride and sodium acetate. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by recrystallization.

  • Formation of 3,4,6-Tri-O-acetyl-D-[1-¹³C]glucal: The per-acetylated glucose is converted to the corresponding glycal.

    • Reagents: Red phosphorus, iodine, and a catalytic amount of water in a suitable solvent like glacial acetic acid.

    • Procedure: The penta-O-acetyl-D-[1-¹³C]glucose is treated with red phosphorus and iodine in glacial acetic acid. The mixture is heated to reflux. The resulting tri-O-acetyl-D-[1-¹³C]glucal is a key intermediate.

  • Halogenation of the Glycal: The double bond of the glycal is subjected to halogenation, typically bromination or iodination. This step is crucial for introducing a leaving group at the C-2 position.

    • Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an alcohol (e.g., methanol or ethanol).

    • Procedure: The tri-O-acetyl-D-[1-¹³C]glucal is dissolved in an anhydrous solvent and cooled. NBS or NIS is added portion-wise, followed by the alcohol. This results in the formation of a 2-halo-glycoside derivative.

  • Reductive Dehalogenation: The halide at the C-2 position is removed via catalytic hydrogenation.

    • Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).

    • Procedure: The 2-halo-glycoside is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a Pd/C catalyst. This step yields the protected 2-deoxyglucose derivative.

  • Deprotection: The final step involves the removal of the acetyl protecting groups to yield 2-Deoxy-D-glucose-¹³C-1.

    • Reagents: Sodium methoxide in methanol or aqueous acid.

    • Procedure: The protected 2-deoxyglucose is treated with a catalytic amount of sodium methoxide in methanol or hydrolyzed with a dilute acid to remove the acetyl groups. The final product is purified by column chromatography or recrystallization.

Quantitative Data Summary:

StepProductTypical Yield (%)Isotopic Enrichment (%)Purity (%)
1α/β-penta-O-acetyl-D-[1-¹³C]glucose>95>99>98
23,4,6-Tri-O-acetyl-D-[1-¹³C]glucal80-90>99>95
32-Bromo-methyl-3,4,6-tri-O-acetyl-α-D-[1-¹³C]glucopyranoside75-85>99>95
4Methyl-3,4,6-tri-O-acetyl-2-deoxy-α-D-[1-¹³C]glucopyranoside85-95>99>98
52-Deoxy-D-glucose-¹³C-1>90 (deprotection step)>99>99
Overall 2-Deoxy-D-glucose-¹³C-1 45-60 >99 >99

Workflow Diagram:

Synthesis_Pathway_1 start D-[1-¹³C]glucose step1 Acetylation (Ac₂O, NaOAc) start->step1 intermediate1 Penta-O-acetyl-D-[1-¹³C]glucose step1->intermediate1 step2 Glycal Formation (Red P, I₂) intermediate1->step2 intermediate2 3,4,6-Tri-O-acetyl-D-[1-¹³C]glucal step2->intermediate2 step3 Halogenation (NBS/NIS, ROH) intermediate2->step3 intermediate3 2-Halo-glycoside-¹³C-1 step3->intermediate3 step4 Reduction (H₂, Pd/C) intermediate3->step4 intermediate4 Protected 2-Deoxyglucose-¹³C-1 step4->intermediate4 step5 Deprotection (NaOMe or H₃O⁺) intermediate4->step5 end 2-Deoxy-D-glucose-¹³C-1 step5->end

Synthesis of 2-Deoxy-D-glucose-¹³C-1 via a Tri-O-acetyl-D-glucal intermediate.
Pathway 2: Direct Deoxygenation Approaches

Alternative methods aim for a more direct conversion of a suitably protected D-[1-¹³C]glucose derivative to the 2-deoxy product, potentially reducing the number of synthetic steps. These methods often involve the formation of a reactive intermediate at the C-2 position, followed by its removal.

Experimental Protocol (General Scheme):

  • Selective Protection of D-[1-¹³C]glucose: The hydroxyl groups at positions other than C-2 are protected. This is a critical step to ensure regioselectivity.

    • Reagents: Various protecting group reagents such as benzaldehyde for a 4,6-O-benzylidene acetal, followed by protection of the C-1 and C-3 hydroxyls.

  • Activation of the C-2 Hydroxyl Group: The free hydroxyl group at the C-2 position is converted into a good leaving group.

    • Reagents: Triflic anhydride (Tf₂O), p-toluenesulfonyl chloride (TsCl), or conversion to a xanthate ester.

  • Reductive Removal of the Leaving Group: The activated C-2 position is then reduced to a methylene group.

    • Reagents: For triflates or tosylates, lithium aluminum hydride (LiAlH₄) or other hydride reagents can be used. For xanthates, radical deoxygenation (e.g., Barton-McCombie deoxygenation) with tributyltin hydride is a common method.

  • Deprotection: All protecting groups are removed to yield the final product.

    • Reagents: Conditions will vary depending on the protecting groups used (e.g., catalytic hydrogenation for benzylidene acetals and benzyl ethers, acidic or basic hydrolysis for others).

Quantitative Data Summary (Representative):

StepProductTypical Yield (%)Isotopic Enrichment (%)Purity (%)
1Selectively Protected D-[1-¹³C]glucose60-80>99>95
2C-2 Activated Intermediate85-95>99>95
3Protected 2-Deoxyglucose-¹³C-170-90>99>95
42-Deoxy-D-glucose-¹³C-1>85 (deprotection step)>99>99
Overall 2-Deoxy-D-glucose-¹³C-1 30-55 >99 >99

Logical Relationship Diagram:

Synthesis_Pathway_2 cluster_main Direct Deoxygenation Pathway start D-[1-¹³C]glucose protect Selective Protection (C1, C3, C4, C6) start->protect activate Activation of C-2 OH (e.g., Tosylation, Triflation) protect->activate reduce Reductive Removal of C-2 Leaving Group activate->reduce deprotect Global Deprotection reduce->deprotect end 2-Deoxy-D-glucose-¹³C-1 deprotect->end

2-Deoxy-D-glucose-13C-1 CAS registry number.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Deoxy-D-glucose-13C-1

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1][2] This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[3][4] However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized by phosphoglucose isomerase.[3][5] Its accumulation within the cell leads to the inhibition of glycolysis, making 2-DG a valuable tool for studying glucose metabolism and as a potential therapeutic agent, particularly in oncology.[3][6]

The isotopically labeled form, this compound, incorporates a stable heavy isotope of carbon at the first carbon position.[7][8] This labeling provides a powerful tracer for metabolic studies, allowing researchers to follow the fate of the glucose analog through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. It is primarily used as an internal standard and for metabolic flux analysis.[][10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. There are two CAS Registry Numbers associated with this compound, which may be used interchangeably.

PropertyValueSource(s)
CAS Registry Number 119897-50-6[7][8][11][12]
201612-55-7[][13]
Molecular Formula C₅¹³CH₁₂O₅[][12][13]
Molecular Weight 165.15 g/mol [][12][13]
Exact Mass 165.072 u[7]
Appearance Solid[7]
Isotopic Purity 99 atom % ¹³C
LogP -2.9[7]
Hydrogen Bond Donor Count 4[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 5[7]
SMILES OC[C@H]1O--INVALID-LINK--C--INVALID-LINK--[C@@H]1O
InChI Key VRYALKFFQXWPIH-VOXXIEBZSA-N[7]

Mechanism of Action

2-Deoxy-D-glucose acts as a competitive inhibitor of glucose metabolism.[8][10] The process begins with its transport into the cell via glucose transporters (GLUTs). Inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] Unlike glucose-6-phosphate, 2-DG-6-P is not a substrate for the enzyme phosphoglucose isomerase, effectively halting the glycolytic pathway at this stage.[3][5] The intracellular accumulation of 2-DG-6-P leads to feedback inhibition of hexokinase, further reducing glucose phosphorylation.[3] This disruption of glycolysis depletes the cell of ATP and essential metabolites required for growth and survival.[3] This effect is particularly pronounced in cancer cells, which exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[1][3]

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT 2DG_ext This compound 2DG_ext->GLUT Glucose_int Glucose GLUT->Glucose_int 2DG_int This compound GLUT->2DG_int HK Hexokinase (HK) Glucose_int->HK Substrate 2DG_int->HK Substrate G6P Glucose-6-Phosphate HK->G6P Phosphorylation 2DG6P 2-DG-6-Phosphate (13C) HK->2DG6P Phosphorylation PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2DG6P->Inhibition Inhibits Glycolysis Further Glycolysis (ATP Production) PGI->Glycolysis Inhibition->HK Inhibition->PGI G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Animal Acclimation & Fasting B 2. Prepare & Weigh 2-DG-13C-1 Solution C 3. Inject Tracer into Mouse B->C D 4. Timed Blood Sampling C->D E 5. Euthanize & Harvest Tissues D->E F 6. Tissue Homogenization & Metabolite Extraction E->F G 7. LC-MS Analysis of 2-DG-13C-1 & 2-DG-6-P-13C F->G H 8. Data Quantification & Interpretation G->H

References

An In-Depth Technical Guide to 2-Deoxy-D-glucose-13C-1 for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-D-glucose-13C-1, a stable isotope-labeled analog of glucose, for use in advanced metabolic research. It covers the molecule's core properties, its mechanism of action, and detailed protocols for its application in tracer studies, alongside its impact on key cellular signaling pathways.

Core Properties and Data

This compound is a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen, and the first carbon is a heavy isotope of carbon (¹³C). This modification allows it to be traced within metabolic pathways without the use of radioactivity.

PropertyValueReference
Molecular Formula ¹³CC₅H₁₂O₅[1]
Molecular Weight 165.15 g/mol [1]
Appearance Solid[1]
Primary Function Glycolysis Inhibitor, Metabolic Tracer[1][2]
Mechanism of Action Competitive inhibition of Hexokinase[2]

Mechanism of Action: A Glycolytic Inhibitor

2-Deoxy-D-glucose (2-DG) and its isotopic variants are transported into the cell via glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6P). However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized by phosphoglucose isomerase and thus cannot proceed through glycolysis. This leads to the intracellular accumulation of 2-DG-6P and a competitive inhibition of hexokinase, effectively blocking the glycolytic pathway.[2][3]

Impact on Cellular Signaling Pathways

The inhibition of glycolysis by 2-Deoxy-D-glucose has significant downstream effects on various signaling pathways that are crucial in cell growth, proliferation, and survival. This makes it a valuable tool for studying the interplay between metabolism and cellular signaling, particularly in the context of cancer and other diseases with altered metabolic states.

Glycolysis Inhibition Pathway

The primary effect of this compound is the direct inhibition of the glycolytic pathway.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose / 2-DG-¹³C-1 GLUT GLUT Glucose_ext->GLUT Glucose_int Glucose / 2-DG-¹³C-1 GLUT->Glucose_int Hexokinase Hexokinase Glucose_int->Hexokinase G6P Glucose-6-P Hexokinase->G6P ATP -> ADP 2DG6P 2-DG-¹³C-1-6-P Hexokinase->2DG6P ATP -> ADP PGI Phosphoglucose Isomerase G6P->PGI 2DG6P->Inhibition Glycolysis Downstream Glycolysis PGI->Glycolysis Inhibition->Hexokinase Inhibition->PGI

Caption: Inhibition of glycolysis by this compound.

Experimental Protocols

The primary application of this compound is in metabolic tracer studies to quantify cellular metabolic fluxes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

General Workflow for a ¹³C Tracer Study

This workflow outlines the key steps for conducting a metabolic flux analysis experiment using this compound in cell culture.

Tracer_Workflow Start Start: Cell Culture Labeling Introduce This compound Start->Labeling Incubation Incubate for Defined Period Labeling->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis Data Data Processing and Flux Analysis Analysis->Data End End: Metabolic Flux Map Data->End

Caption: General experimental workflow for a ¹³C tracer study.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing this compound at a known concentration. The concentration should be optimized based on the cell type and experimental goals.

  • Incubate the cells for a time course determined by the metabolic pathways of interest.

2. Metabolic Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolic activity by adding a cold solvent, typically 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for liquid chromatography.

  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a chromatographic method, such as reversed-phase or HILIC, to separate the metabolites.

  • Employ a mass spectrometer to detect and quantify the mass isotopologues of this compound and its downstream metabolites.

4. Data Analysis and Metabolic Flux Analysis:

  • Process the raw MS data to obtain the mass isotopomer distributions for relevant metabolites.

  • Correct for the natural abundance of ¹³C.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.[4]

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical tracer experiment using this compound in a cancer cell line, demonstrating its effect on key glycolytic intermediates. The data represents the percentage of the metabolite pool that is labeled with ¹³C after a defined incubation period.

MetaboliteControl (% Labeled)2-DG-¹³C-1 Treated (% Labeled)
Glucose-6-Phosphate95 ± 310 ± 2
Fructose-6-Phosphate94 ± 48 ± 3
Lactate92 ± 515 ± 4
ATP (from glycolysis)HighSignificantly Reduced

This data is illustrative and serves to demonstrate the expected outcome of a tracer experiment with this compound.

Conclusion

This compound is a powerful tool for researchers and drug development professionals seeking to investigate cellular metabolism. Its ability to act as both a potent inhibitor of glycolysis and a stable isotope tracer allows for detailed interrogation of metabolic pathways and their connection to cellular signaling. The methodologies outlined in this guide provide a framework for designing and executing robust metabolic flux analysis experiments to advance our understanding of disease and identify novel therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for 2-Deoxy-D-glucose-13C-1 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of various diseases, including cancer. Cancer cells, for instance, often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1] 2-Deoxy-D-glucose (2-DG), a glucose analog, is taken up by glucose transporters and phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation inhibits hexokinase, thereby blocking glycolysis.[2][3] This property makes 2-DG a valuable tool for studying glucose metabolism and a potential therapeutic agent.

This application note provides a detailed protocol for performing metabolic flux analysis using 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1). By tracing the conversion of 2-DG-13C-1 to its phosphorylated form, researchers can precisely quantify the rate of glucose uptake and phosphorylation, providing a direct measure of hexokinase activity and the initial flux into the glycolytic pathway. This method is particularly useful for assessing the efficacy of drugs targeting glycolysis and for understanding metabolic alterations in various cell types.

Principle of the Assay

The protocol is based on the principles of stable isotope tracing and mass spectrometry. Cells are incubated with 2-DG-13C-1, a non-radioactive, stable isotope-labeled version of 2-DG. The 13C label at the first carbon position allows for the differentiation of the tracer and its metabolites from their unlabeled endogenous counterparts. After a defined incubation period, cellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of accumulation of this compound-6-phosphate (2-DG-13C-1-6-P) is then used to calculate the metabolic flux, representing the rate of 2-DG uptake and phosphorylation.

Signaling Pathway of 2-Deoxy-D-glucose Action

2-DG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2DG_13C1_ext This compound GLUT Glucose Transporter (GLUT) 2DG_13C1_ext->GLUT Uptake 2DG_13C1_int This compound GLUT->2DG_13C1_int Hexokinase Hexokinase 2DG_13C1_int->Hexokinase Phosphorylation 2DG_13C1_6P This compound-6-Phosphate Hexokinase->2DG_13C1_6P Glycolysis Glycolysis 2DG_13C1_6P->Inhibition Inhibition Inhibition->Hexokinase MFA_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Tracer_Incubation 2. Tracer Incubation with this compound Cell_Culture->Tracer_Incubation Quenching 3. Rapid Quenching of Metabolism Tracer_Incubation->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS Analysis (Quantification of 2-DG-13C-1 and 2-DG-13C-1-6-P) Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Flux Calculation) LCMS_Analysis->Data_Analysis Results Results: Hexokinase Flux (nmol/10^6 cells/h) Data_Analysis->Results

References

Application Notes and Protocols for 2-Deoxy-D-glucose-13C-1 in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), a carbon-13 labeled analog of 2-Deoxy-D-glucose (2-DG), in mammalian cell culture experiments. As a glucose mimic, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized in the glycolytic pathway.[1][2][3][4] This leads to the intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6P), which competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking glycolysis.[2] The incorporation of a ¹³C label in 2-DG-13C-1 allows for its use as a tracer in metabolic flux analysis (MFA) to quantitatively measure cellular metabolic pathways.

Key Applications:

  • Metabolic Flux Analysis (MFA): Tracing the fate of the ¹³C label from 2-DG-13C-1 through interconnected metabolic pathways to quantify intracellular fluxes.

  • Glycolysis Inhibition Studies: Investigating the cellular consequences of blocking glycolysis, including effects on cell viability, proliferation, and signaling pathways.[5][6][7]

  • Drug Development: Evaluating the efficacy of 2-DG as a potential therapeutic agent, particularly in cancer research, due to the reliance of many tumor cells on glycolysis (the Warburg effect).[2][8]

Data Presentation

Table 1: Recommended Working Concentrations of 2-DG in Various Cancer Cell Lines
Cell LineCancer Type2-DG Concentration (mM)Incubation Time (hours)Observed EffectsReference
HeLaCervical Cancer524 - 72Reduced glycolysis, impaired mitochondrial function, inhibited cell growth and invasion.[9][9]
SiHaCervical Cancer524 - 72Reduced glycolysis, impaired mitochondrial function, inhibited cell growth and invasion.[9][9]
SKOV3Ovarian Carcinoma516894.3% growth inhibition.[8]
MSTO-211HMesothelioma516898% growth inhibition.[8]
U251Glioblastoma516895.7% growth inhibition.[8]
HepG2Hepatocarcinoma516866.1% growth inhibition.[8]
HT29D4Colon Cancer516863.7% growth inhibition.[8]
MCF-7Breast Cancer4, 8, 1624, 72, 120Dose- and time-dependent reduction in cell growth and ATP concentration.[10]
MDA/MB468Breast Cancer4 - 1296Complete growth inhibition at 8 mM.[5][5]
SkBr3Breast Cancer4 - 1296Complete growth inhibition at 4 mM.[5][5]
Nalm-6Acute Lymphoblastic Leukemia0.22 (IC50)48Inhibition of cell viability.[7][7]
CEM-C7-14Acute Lymphoblastic Leukemia2.70 (IC50)48Inhibition of cell viability.[7][7]
SCC15Oral Squamous Cell CarcinomaNot specifiedNot specifiedDecreased lactate level and cell viability.[11][11]
Table 2: Summary of Quantitative Effects of 2-DG Treatment
ParameterCell Line2-DG Concentration (mM)Treatment Duration (hours)Quantitative ChangeReference
Cell ViabilitySkBr34450% decrease in clonogenic survival.[5][5]
ApoptosisMolt-40.2 - 124 - 48Dose-dependent increase in Annexin V positive cells.[7][7]
Cell CycleHeLa, SiHaNot specifiedNot specifiedG0/G1 phase arrest.[9][9]
Cell CycleMolt-4124 - 48Increase in G0/G1 phase population.[7][7]
Lactate ProductionSCC15Not specifiedNot specifiedSignificant decrease.[11][11]
ATP LevelsMCF-74, 8, 1624, 72, 120Dose- and time-dependent reduction.[10]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for treating mammalian cells with 2-DG-13C-1 for subsequent analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • This compound (sterile stock solution, e.g., 1 M in sterile water or PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate cell culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Medium: On the day of the experiment, prepare the treatment medium by diluting the 2-DG-13C-1 stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture vessels.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium containing 2-DG-13C-1 to the cells.

    • For control wells, add fresh medium without 2-DG-13C-1.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., viability assays, metabolic flux analysis, western blotting).

Protocol 2: Metabolic Flux Analysis (MFA) using this compound and LC-MS

This protocol provides a workflow for tracing the incorporation of the ¹³C label from 2-DG-13C-1 into intracellular metabolites.

Materials:

  • Cells cultured and treated with 2-DG-13C-1 as described in Protocol 1

  • Cold methanol (80% in water, -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Metabolite Extraction:

    • After the desired incubation time with 2-DG-13C-1, place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.

    • Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously.

    • Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at maximum speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS Analysis:

    • Inject the reconstituted samples into the LC-MS system.

    • Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites).

    • Detect and quantify the mass isotopologues of the metabolites of interest using the mass spectrometer.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the different isotopologues of each metabolite.

    • Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.

Protocol 3: Seahorse XF Glycolysis Stress Test

This protocol is adapted from the Seahorse XF Glycolysis Stress Test and can be used to assess the glycolytic function of cells in real-time.[10][12] While the standard kit uses unlabeled 2-DG, 2-DG-13C-1 can be substituted to simultaneously perform labeling studies.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (or individual components: glucose, oligomycin, 2-DG/2-DG-13C-1)

  • XF Base Medium supplemented with L-glutamine

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.

    • On the day of the assay, wash the cells with pre-warmed XF Base Medium and add the final volume of assay medium to each well.

    • Incubate the plate at 37°C in a non-CO₂ incubator for at least 30 minutes before the assay.

  • Compound Loading:

    • Prepare stock solutions of glucose, oligomycin, and 2-DG (or 2-DG-13C-1) in XF Base Medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:

      • Port A: Glucose

      • Port B: Oligomycin

      • Port C: 2-DG or 2-DG-13C-1

  • Seahorse XF Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

    • The instrument will measure the extracellular acidification rate (ECAR) before and after the injection of each compound.

  • Data Analysis:

    • Analyze the ECAR data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. The final injection of 2-DG confirms that the observed ECAR is due to glycolysis.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Glycolysis_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG-13C-1 2-DG-13C-1 2-DG-13C-1->GLUT Glucose_in Glucose GLUT->Glucose_in 2-DG-13C-1_in 2-DG-13C-1 GLUT->2-DG-13C-1_in Hexokinase Hexokinase Glucose_in->Hexokinase ATP -> ADP 2-DG-13C-1_in->Hexokinase ATP -> ADP G6P Glucose-6-Phosphate Hexokinase->G6P 2-DG-6P-13C-1 2-DG-6-Phosphate-13C-1 Hexokinase->2-DG-6P-13C-1 Glycolysis Glycolysis G6P->Glycolysis 2-DG-6P-13C-1->Hexokinase Inhibition 2-DG-6P-13C-1->Glycolysis Inhibition ATP_depletion ATP Depletion 2-DG-6P-13C-1->ATP_depletion Leads to Wnt_Signaling Wnt/β-catenin Signaling ATP_depletion->Wnt_Signaling Downregulates Cell_Growth_Inhibition Inhibition of Cell Growth ATP_depletion->Cell_Growth_Inhibition Apoptosis_Induction Induction of Apoptosis ATP_depletion->Apoptosis_Induction Wnt_Signaling->Cell_Growth_Inhibition

Caption: Mechanism of this compound action in mammalian cells.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (Mammalian Cells) Tracer_Incubation 2. Incubation with This compound Cell_Culture->Tracer_Incubation Quenching 3. Rapid Quenching (e.g., Cold PBS Wash) Tracer_Incubation->Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., 80% Cold Methanol) Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS Analysis (Detection of 13C-labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Processing 6. Data Processing (Peak Integration, Isotopologue Distribution) LCMS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation (Using MFA Software) Data_Processing->Flux_Calculation Biological_Interpretation 8. Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: Workflow for ¹³C Metabolic Flux Analysis using 2-DG-13C-1.

Wnt_Signaling_Pathway cluster_2DG Effect of 2-DG cluster_Wnt Wnt/β-catenin Pathway 2DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition ATP_Reduction Reduced ATP Glycolysis_Inhibition->ATP_Reduction Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) ATP_Reduction->Destruction_Complex Promotes Degradation of β-catenin Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Frizzled_LRP->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Degradation Proteasomal Degradation beta_catenin_cyto->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Activates

Caption: Downregulation of Wnt/β-catenin signaling by 2-Deoxy-D-glucose.

References

Application Notes and Protocols for In Vivo Metabolic Tracing with 2-Deoxy-D-glucose-13C-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters. Upon entering the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][3] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and accumulates intracellularly.[1][3] This property makes 2-DG an excellent tracer for measuring glucose uptake and utilization in tissues. The use of a stable isotope-labeled version, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), allows for non-radioactive, mass spectrometry-based tracing of glucose metabolism in vivo. This provides a powerful tool for studying metabolic fluxes in various physiological and pathological states in animal models.[4]

These application notes provide detailed protocols for the use of 2-DG-13C-1 for in vivo metabolic tracing in animal models, covering experimental design, animal preparation, tracer administration, sample collection, and analysis by mass spectrometry.

Key Applications

  • Oncology: Assessing glucose uptake in tumors to study the Warburg effect and evaluate the efficacy of anti-cancer therapies that target metabolism.[3]

  • Neuroscience: Investigating brain glucose metabolism in models of neurodegenerative diseases, epilepsy, and brain injury.

  • Metabolic Diseases: Studying glucose utilization in tissues like muscle, adipose tissue, and liver in models of diabetes, obesity, and nonalcoholic fatty liver disease.[5]

  • Inflammation and Immunology: Examining the metabolic reprogramming of immune cells during an inflammatory response.[6][7]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of 2-Deoxy-D-Glucose in Beagle Dogs
ParameterDose: 5 mg/kg BIDDose: 30 mg/kg BIDDose: 90 mg/kg BID
Cmax (µg/mL) ~7.8~39.5~114
Tmax (hr) ~0.5 - 0.9~0.5 - 0.9~0.5 - 0.9
AUC (hr*µg/mL) 12.270.8202
T1/2 (hr) ~3.8 - 5.4~3.8 - 5.4~3.8 - 5.4
Data adapted from a study on non-labeled 2-Deoxy-D-Glucose.[8] These values can be used as an initial reference for designing pharmacokinetic studies with this compound.
Table 2: Example of Tissue-Specific Glucose Utilization Measured by 2-DG Tracer
TissueGlucose Utilization (nmol/min/g tissue)
Brain 80.5 ± 5.2
Heart 65.3 ± 4.8
Skeletal Muscle (Soleus) 25.1 ± 2.9
White Adipose Tissue 8.7 ± 1.5
Brown Adipose Tissue 120.6 ± 11.3
These are representative values and will vary depending on the animal model, physiological state, and experimental conditions. Data is illustrative and based on principles of 2-DG tracing.

Experimental Protocols

Protocol 1: Animal Preparation and Acclimation
  • Animal Selection: Choose the appropriate animal model (e.g., mouse, rat) based on the research question. Ensure animals are of similar age, weight, and genetic background.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires a specific diet.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment to minimize stress.

  • Fasting: For studies on glucose metabolism, fast the animals overnight (e.g., 12-16 hours) to achieve a basal metabolic state. Ensure free access to water during the fasting period.

Protocol 2: this compound Administration

Tracer Preparation:

  • Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. A typical dose for in vivo tracing studies can range from 50 to 250 mg/kg body weight, but this should be optimized for the specific animal model and research question.

  • Sterile-filter the solution through a 0.22 µm syringe filter before administration.

Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common and relatively simple method for bolus administration.

    • Gently restrain the animal.

    • Inject the prepared 2-DG-13C-1 solution into the lower abdominal quadrant.

  • Intravenous (IV) Injection: This route provides rapid and complete bioavailability. It is often performed via the tail vein in mice and rats.

  • Oral Gavage: Suitable for studies investigating intestinal glucose absorption and subsequent metabolism.

  • Continuous Infusion: For steady-state metabolic flux analysis, a continuous infusion via a catheter (e.g., in the jugular vein) is the preferred method to maintain a constant level of the tracer in the plasma.

Protocol 3: Sample Collection
  • Time Points: Collect blood and tissues at predetermined time points after tracer administration. The timing will depend on the metabolic processes being studied and should be determined in pilot experiments. A typical time course could include 15, 30, 60, and 120 minutes post-injection.

  • Blood Collection:

    • Collect blood from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.

    • Use tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Tissue Collection:

    • At the terminal time point, euthanize the animal using a humane method approved by the institutional animal care and use committee.

    • Rapidly dissect the tissues of interest (e.g., tumor, brain, liver, muscle, adipose tissue).

    • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

    • Store the frozen tissues at -80°C until metabolite extraction.

Protocol 4: Metabolite Extraction from Tissues
  • Pulverization: Keep the tissue frozen on dry ice and pulverize it to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a cryogenic grinder.

  • Extraction:

    • Weigh the frozen tissue powder (typically 20-50 mg).

    • Add a cold extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

    • Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

    • Vortex the mixture for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 5: LC-MS/MS Analysis of this compound-6-phosphate
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography (e.g., 50% methanol).

  • Chromatography:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sugar phosphates.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with additives like ammonium acetate or ammonium hydroxide.

  • Mass Spectrometry:

    • Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

    • Monitor the specific mass transition for this compound-6-phosphate. The precursor ion will be m/z 244.07 (for the deprotonated molecule [M-H]⁻) and a characteristic fragment ion will be monitored in MS/MS mode.

    • Develop a quantitative method using a standard curve of unlabeled 2-DG-6P and the 13C-labeled internal standard.

Protocol 6: GC-MS Analysis of 13C-labeled Metabolites

For broader metabolic flux analysis, GC-MS can be used to measure the 13C-enrichment in various downstream metabolites.

  • Derivatization: Sugars and other polar metabolites are not volatile and require chemical derivatization before GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Use a gas chromatograph coupled to a mass spectrometer.

    • Separate the derivatized metabolites on a suitable capillary column.

    • Analyze the mass spectra to determine the mass isotopomer distributions of the metabolites, which reflect the incorporation of the 13C label from 2-DG-13C-1.

    • The analysis of fragment ions can provide information about the positional labeling of the carbon backbone.[9][10][11]

Mandatory Visualizations

glycolysis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2DG_13C1_ext This compound Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT 2DG_13C1_int This compound 2DG_13C1_6P This compound-6-P (Accumulates) 2DG_13C1_int->2DG_13C1_6P Hexokinase (Trapping) G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolysis Glycolysis 2DG_13C1_6P->Glycolysis Inhibition G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Metabolic fate of this compound.

experimental_workflow A Animal Acclimation (1 week) B Fasting (12-16 hours) A->B C 2-DG-13C-1 Administration (IP, IV, or Gavage) B->C D Timed Sample Collection (Blood and Tissues) C->D E Metabolite Extraction (e.g., 80% Methanol) D->E F Sample Analysis (LC-MS/MS or GC-MS) E->F G Data Analysis (Metabolic Flux Calculation) F->G

Caption: In vivo metabolic tracing workflow.

logical_relationship Tracer 2-DG-13C-1 Tracer Uptake Tissue Glucose Uptake Tracer->Uptake reflects Accumulation Intracellular 2-DG-13C-1-6-P Uptake->Accumulation leads to Measurement Mass Spectrometry Measurement Accumulation->Measurement is quantified by Flux Metabolic Flux Quantification Measurement->Flux informs

References

13C NMR Spectroscopy of 2-Deoxy-D-glucose-13C-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of 13C NMR spectroscopy in studying 2-Deoxy-D-glucose-13C-1. This isotopically labeled glucose analog serves as a powerful tool for investigating cellular metabolism, particularly in the context of cancer and other diseases characterized by altered glucose uptake.

2-Deoxy-D-glucose (2-DG), a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen, is a well-established competitive inhibitor of glycolysis.[1] When labeled with carbon-13 at the C1 position (this compound), it becomes a valuable probe for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the non-invasive tracing of its metabolic fate within cells and tissues. These studies are crucial for understanding the mechanism of action of 2-DG-based therapies and for the development of new drugs targeting glucose metabolism.

Data Presentation: 13C NMR Chemical Shifts

The accurate assignment of 13C NMR chemical shifts is fundamental to interpreting the spectra obtained from metabolic studies using this compound. Due to the absence of the C2 hydroxyl group, the chemical shifts of 2-Deoxy-D-glucose differ significantly from those of D-glucose, particularly for the carbons adjacent to the C2 position. In aqueous solution, 2-Deoxy-D-glucose exists as a mixture of α and β anomers. The table below summarizes the expected 13C NMR chemical shifts for the pyranose forms of 2-Deoxy-D-glucose.

Carbon Atomα-anomer Chemical Shift (ppm)β-anomer Chemical Shift (ppm)
C1 ~93.5~97.2
C2 ~35.0~35.0
C3 ~67.0~67.0
C4 ~72.0~72.0
C5 ~72.5~77.5
C6 ~62.0~62.0

Note: These are approximate chemical shift values and can be influenced by solvent, temperature, and pH. The 13C-label at the C1 position will result in a significantly enhanced signal for this carbon.

Signaling Pathway: Inhibition of Glycolysis

2-Deoxy-D-glucose exerts its primary metabolic effect by inhibiting glycolysis. The following diagram illustrates the key steps in this process.

Glycolysis_Inhibition Mechanism of Glycolysis Inhibition by 2-Deoxy-D-glucose cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT 2-DG This compound 2-DG->GLUT Glucose_in Glucose GLUT->Glucose_in 2-DG_in This compound GLUT->2-DG_in G6P Glucose-6-Phosphate Glucose_in->G6P ATP -> ADP HK 2-DG-6P 2-Deoxy-D-glucose-6-Phosphate-13C-1 2-DG_in->2-DG-6P ATP -> ADP HK HK Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI Inhibition Inhibition 2-DG-6P->Inhibition PGI Phosphoglucose Isomerase Glycolysis Further Glycolysis F6P->Glycolysis Inhibition->PGI

Caption: Inhibition of glycolysis by this compound.

Experimental Protocols

Protocol 1: 13C NMR Sample Preparation of this compound

This protocol outlines the steps for preparing a sample of this compound for 13C NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 10-50 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer and the desired signal-to-noise ratio.

  • Dissolving the Sample: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a small vial. D₂O is a common choice for biological samples.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a pipette. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.

  • Equilibration: Allow the sample to equilibrate to the desired temperature before placing it in the NMR spectrometer.

Protocol 2: Metabolic Tracing of this compound in Cell Culture

This protocol provides a general workflow for tracing the metabolic fate of this compound in a cell culture system using 13C NMR spectroscopy.

Metabolic_Tracing_Workflow Workflow for 13C NMR Metabolic Tracing with this compound Cell_Culture 1. Cell Culture (e.g., cancer cell line) Incubation 2. Incubation with this compound Cell_Culture->Incubation Harvesting 3. Cell Harvesting and Quenching Incubation->Harvesting Extraction 4. Metabolite Extraction (e.g., Folch extraction) Harvesting->Extraction Sample_Prep 5. NMR Sample Preparation (as per Protocol 1) Extraction->Sample_Prep NMR_Acquisition 6. 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Analysis 7. Spectral Analysis and Metabolite Identification NMR_Acquisition->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

Detailed Steps:

  • Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth media.

  • Incubation: Replace the growth medium with a medium containing a known concentration of this compound. The concentration and incubation time should be optimized based on the cell type and experimental goals.

  • Cell Harvesting and Quenching: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate. Quench metabolic activity by, for example, adding cold methanol.

  • Metabolite Extraction: Perform a metabolite extraction procedure to separate the intracellular metabolites from other cellular components. Common methods include Folch extraction (chloroform/methanol/water) or perchloric acid extraction.

  • NMR Sample Preparation: Prepare the extracted metabolites for NMR analysis as described in Protocol 1. The extract may need to be dried and reconstituted in a deuterated solvent.

  • 13C NMR Data Acquisition: Acquire 1D and/or 2D 13C NMR spectra. Important parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Spectral Analysis: Process the NMR data (Fourier transformation, phasing, baseline correction). Identify and quantify the 13C-labeled metabolites by comparing the chemical shifts to known standards and the data provided in the table above. The primary labeled species expected is 2-Deoxy-D-glucose-6-phosphate-13C-1.

By following these protocols and utilizing the provided data, researchers can effectively employ 13C NMR spectroscopy to gain valuable insights into the metabolic effects of 2-Deoxy-D-glucose, aiding in the advancement of drug development and our understanding of cellular metabolism.

References

Measuring Cellular Glucose Uptake Using 2-Deoxy-D-glucose-13C-1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for cellular processes, and its uptake is a critical, tightly regulated step in metabolism. Dysregulation of glucose transport is a hallmark of various diseases, including cancer, diabetes, and metabolic syndrome. Consequently, the accurate measurement of cellular glucose uptake is essential for basic research and drug development. 2-Deoxy-D-glucose (2-DG), a glucose analog, is readily transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1][2] Since 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly, providing a direct measure of glucose uptake.[1][2]

This application note details a robust protocol for measuring cellular glucose uptake using the stable isotope-labeled analog, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1). The incorporation of a 13C label allows for sensitive and specific detection of the accumulated 2-DG-13C-1-6-phosphate using mass spectrometry (MS), offering a non-radioactive alternative to traditional methods.[3][4] This method provides high precision for quantifying glucose uptake and can be integrated into broader metabolic flux analyses.[5][6][7]

Principle of the Assay

The assay is based on the cellular uptake and subsequent phosphorylation of 2-DG-13C-1.

  • Uptake: Cells are incubated with 2-DG-13C-1, which is transported across the cell membrane by GLUTs.

  • Phosphorylation: Intracellular hexokinase phosphorylates 2-DG-13C-1 to form this compound-6-phosphate (2-DG-13C-1-6P).

  • Accumulation: 2-DG-13C-1-6P is not a substrate for downstream glycolytic enzymes and therefore accumulates within the cell.[8][9]

  • Detection: Following cell lysis, the amount of accumulated 2-DG-13C-1-6P is quantified by mass spectrometry, which provides a direct measure of the cellular glucose uptake rate.

Signaling Pathway for Insulin-Stimulated Glucose Uptake

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Fusion Glucose Glucose / 2-DG-13C-1 GLUT4_membrane->Glucose Uptake PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation & Activation Akt->GLUT4_vesicle Translocation G6P Glucose-6-P / 2-DG-13C-1-6P Glucose->G6P Glucose->G6P Hexokinase Hexokinase experimental_workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Starvation (Serum-free medium) A->B C 3. Glucose Starvation (KRPH Buffer) B->C D 4. Treatment (e.g., Insulin, Inhibitors) C->D E 5. 2-DG-13C-1 Uptake (Incubate with tracer) D->E F 6. Stop Uptake & Wash (Ice-cold PBS) E->F G 7. Cell Lysis & Metabolite Extraction (e.g., 80% Methanol) F->G H 8. Sample Processing (Centrifugation, Supernatant collection) G->H I 9. LC-MS/MS Analysis (Quantify 2-DG-13C-1-6P) H->I J 10. Data Analysis (Normalization to protein content) I->J

References

Application of 2-Deoxy-D-glucose-13C-1 as an internal standard in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis. It is readily taken up by cells through glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking the glycolytic pathway.[1] This mechanism makes 2-DG a valuable tool in cancer research, virology, and metabolic studies.

Accurate quantification of 2-DG in biological matrices is crucial for these studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variations in sample preparation, chromatography, and ionization.[2] 2-Deoxy-D-glucose-13C-1 is an ideal internal standard for 2-DG quantification, as it co-elutes with the analyte and exhibits identical chemical and physical properties, differing only in mass. This application note provides detailed protocols for the use of this compound as an internal standard for the accurate quantification of 2-DG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Method

The methodology is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the earliest stage of preparation. The sample is then processed to extract the analyte and internal standard. Following chromatographic separation, the analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Data Presentation

Table 1: LC-MS/MS Parameters for the Quantification of 2-Deoxy-D-glucose
Parameter2-Deoxy-D-glucose (Analyte)This compound (Internal Standard)
Formula C6H12O5¹³CC5H12O5
Molecular Weight 164.16 g/mol 165.15 g/mol
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 163.1m/z 164.1
Product Ion (Q3) m/z 85.1m/z 85.1 or 86.1*
Collision Energy (CE) -12 V-12 V
Dwell Time 100 ms100 ms

*Note: The primary fragment of unlabeled 2-DG is m/z 85. For this compound, the fragmentation can result in either an unlabeled fragment (m/z 85.1) or a labeled fragment (m/z 86.1) depending on which part of the molecule the C1 carbon resides in after fragmentation. It is recommended to monitor both and select the most intense and stable transition.

Table 2: Method Validation Data (Illustrative)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ) 10,000 ng/mLWithin accuracy and precision limits
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 15%≤ 15%
Accuracy (% bias) ± 10%± 15%
Matrix Effect 95-105%85-115%
Recovery > 90%Consistent and reproducible

Experimental Protocols

Preparation of Stock and Working Solutions
  • 2-Deoxy-D-glucose (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Deoxy-D-glucose and dissolve it in 10 mL of deionized water.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of deionized water.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Culture cells to the desired confluency in 6-well plates.

  • Aspirate the culture medium.

  • Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 80% methanol containing the this compound internal standard at a final concentration of 100 ng/mL.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of the sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar compounds like 2-DG.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

Mandatory Visualizations

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_2DG 2-DG Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Pyruvate Pyruvate F6P->Pyruvate ... TwoDG 2-Deoxy-D-glucose TwoDG6P 2-Deoxy-D-glucose-6-Phosphate TwoDG->TwoDG6P Hexokinase TwoDG6P->G6P Inhibits TwoDG6P->F6P Inhibits

Caption: Inhibition of Glycolysis by 2-Deoxy-D-glucose.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, etc.) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Metabolite Extraction (e.g., Methanol/Water) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC HILIC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental Workflow for 2-DG Quantification.

logical_relationship cluster_properties Shared Properties IS This compound (Internal Standard) Coelution Co-elution IS->Coelution Ionization Similar Ionization IS->Ionization Extraction Similar Extraction Recovery IS->Extraction Analyte 2-Deoxy-D-glucose (Analyte) Analyte->Coelution Analyte->Ionization Analyte->Extraction Quant Accurate Quantification Coelution->Quant Ionization->Quant Extraction->Quant

References

Application Notes and Protocols for the Preparation of 2-Deoxy-D-glucose-13C-1 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals to ensure the accurate and reproducible preparation of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) stock solutions for various experimental applications.

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-phosphate (2-DG-P). Unlike glucose-6-phosphate, 2-DG-P cannot be further metabolized and therefore accumulates within the cell, leading to an inhibition of glycolysis. The carbon-13 labeled version, this compound, serves as a valuable tracer in metabolic studies, allowing for the investigation of glucose uptake and metabolism using mass spectrometry-based techniques. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Property Value Notes
Molecular Weight 165.15 g/mol [1]For 13C1-labeled 2-DG
Appearance White to off-white crystalline solid[2]
Purity ≥98% (typically by HPLC)[2][3]Refer to the Certificate of Analysis for lot-specific purity.
Solvent Solubility Notes
Water Up to 330 mg/mL[2][4]Solutions are clear and colorless.[2]
DMSO ~20 mg/mL[5], up to 500 mg/mL with warming[6]Use fresh, high-quality DMSO to avoid moisture absorption which can reduce solubility.[6]
PBS (pH 7.2) ~10 mg/mL[5]
Dimethyl formamide ~10 mg/mL[5]
Storage Condition Solvent Stability Recommendation
2-8°C WaterUp to 6 months[2][7]For short-term storage.
-20°C DMSOUp to 1 month[8][9]Aliquot to avoid repeated freeze-thaw cycles.
-80°C DMSOUp to 6 months[8]For long-term storage.

Note: While some sources suggest aqueous solutions are stable for up to 6 months at 4°C, others recommend preparing them fresh daily.[2][5][7] For sensitive applications, it is advisable to prepare aqueous solutions fresh or use aliquots of a frozen DMSO stock.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile syringe filters (0.22 µm)

Protocol for Preparing an Aqueous Stock Solution (e.g., 1 M)
  • Calculation:

    • To prepare a 1 M stock solution, you will need 165.15 mg of 2-DG-13C-1 per mL of solvent.

    • For example, to prepare 10 mL of a 1 M stock solution, weigh out 1.6515 g of 2-DG-13C-1.

  • Procedure:

    • Weigh the required amount of 2-DG-13C-1 powder using an analytical balance and transfer it to a sterile conical tube.

    • Add the desired volume of sterile water to the tube.

    • Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

    • For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated contamination of the main stock.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store at 2-8°C for up to 6 months. For maximal certainty, prepare fresh as needed.[2][4][7]

Protocol for Preparing a DMSO Stock Solution (e.g., 500 mM)
  • Calculation:

    • To prepare a 500 mM (0.5 M) stock solution, you will need 82.58 mg of 2-DG-13C-1 per mL of DMSO.

    • For example, to prepare 5 mL of a 500 mM stock solution, weigh out 412.9 mg of 2-DG-13C-1.

  • Procedure:

    • Weigh the required amount of 2-DG-13C-1 powder and transfer it to a sterile conical tube.

    • Add the desired volume of anhydrous DMSO.

    • Vortex thoroughly to dissolve the powder. Gentle warming (e.g., in a 37°C water bath) may be required to achieve higher concentrations.

    • Aliquot the stock solution into sterile microcentrifuge tubes suitable for freezing.

    • Label the aliquots clearly.

    • Store at -20°C for up to 1 month or at -80°C for up to 6 months.[8][9] Avoid repeated freeze-thaw cycles.

Quality Control

  • Visual Inspection: The prepared stock solution should be a clear, colorless, and particulate-free liquid.[10]

  • pH Measurement: For aqueous solutions, the pH should be checked to ensure it is within the acceptable range for the intended experiment (typically close to neutral).

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage calc Calculate Mass of 2-DG-13C-1 weigh Weigh Powder calc->weigh add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (Aqueous Only) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at Appropriate Temperature label_tubes->store

Caption: Workflow for preparing 2-DG-13C-1 stock solutions.

signaling_pathway Application of 2-DG-13C-1 in a Cell-Based Assay cluster_prep Stock Solution cluster_exp Experiment cluster_analysis Analysis stock Prepared 2-DG-13C-1 Stock Solution dilute Dilute Stock to Working Concentration stock->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells incubate->harvest extract Extract Metabolites harvest->extract analyze Analyze by Mass Spec extract->analyze

Caption: Logical flow for using 2-DG-13C-1 in experiments.

References

Application Notes and Protocols: 2-Deoxy-D-glucose-13C-1 in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered glucose metabolism, characterized by elevated glucose uptake and aerobic glycolysis (the Warburg effect), is a hallmark of many cancers. This metabolic reprogramming supports rapid cell proliferation and survival. 2-Deoxy-D-glucose (2-DG), a glucose analog, is taken up by cancer cells through glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized and accumulates within the cell, leading to the inhibition of glycolysis and disruption of N-linked glycosylation, ultimately causing cellular stress and death.[1][2]

The use of stable isotope-labeled 2-DG, specifically 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), offers a powerful tool for metabolic flux analysis (MFA) in cancer research.[3][4] By tracing the fate of the 13C label at the C-1 position, researchers can gain insights into the initial steps of glucose uptake and metabolism, particularly the relative fluxes through glycolysis and the Pentose Phosphate Pathway (PPP), before the inhibitory effects of 2-DG take hold. This allows for a more dynamic and quantitative understanding of cancer cell metabolism.

While direct and extensive literature on the specific applications of this compound is limited, its utility can be inferred from the well-established principles of 2-DG action and metabolic tracing with [1-13C]glucose. The following application notes and protocols are based on these principles to guide researchers in utilizing 2-DG-13C-1 for cancer metabolism studies.

Application Note 1: Assessing Glycolytic Inhibition and Cellular Uptake of 2-DG-13C-1

Objective: To quantify the uptake of 2-DG-13C-1 and its conversion to 2-DG-13C-1-6-phosphate in cancer cells, and to determine the inhibitory effect on glycolysis.

Principle: 2-DG-13C-1 is transported into the cell and phosphorylated. The accumulation of 2-DG-13C-1-6-phosphate can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] The inhibition of glycolysis can be assessed by measuring the reduction in the levels of downstream glycolytic metabolites.

Expected Outcome: This application provides a quantitative measure of the efficacy of 2-DG in targeting cancer cells and inhibiting their primary energy-producing pathway. The data can be used to compare the metabolic response of different cancer cell lines to 2-DG treatment.

Quantitative Data Summary:
Cell LineTreatment2-DG-13C-1 Uptake (nmol/10^6 cells)2-DG-13C-1-6P Accumulation (nmol/10^6 cells)Lactate Secretion (fold change)
Glioblastoma (U-87) Control001.0
2-DG-13C-1 (5 mM)15.2 ± 1.812.5 ± 1.50.4 ± 0.05
Breast Cancer (MCF-7) Control001.0
2-DG-13C-1 (5 mM)10.8 ± 1.29.1 ± 1.10.6 ± 0.07
Pancreatic Cancer (PANC-1) Control001.0
2-DG-13C-1 (5 mM)18.5 ± 2.115.3 ± 1.70.3 ± 0.04

Note: The data presented in this table are representative and intended for illustrative purposes.

Application Note 2: Probing the Pentose Phosphate Pathway (PPP) Activity

Objective: To utilize 2-DG-13C-1 to assess the relative flux of glucose into the PPP versus glycolysis.

Principle: The C-1 carbon of glucose is lost as CO2 in the oxidative branch of the PPP.[7] By tracing the 13C label from 2-DG-13C-1, it is hypothesized that its transient passage through the initial steps of the PPP before metabolic arrest can provide an indication of the pathway's activity. The reduction of the 13C signal in downstream metabolites that would have retained the C-1 carbon in glycolysis can be compared to the total uptake of the tracer.

Expected Outcome: This application can help elucidate how cancer cells with varying dependencies on the PPP for nucleotide and NADPH synthesis respond to 2-DG. This information is valuable for developing targeted therapies that exploit metabolic vulnerabilities.

Quantitative Data Summary:
Cell LineConditionRelative PPP Flux (% of Glucose Uptake)
Lung Cancer (A549) Normoxia12 ± 2%
Hypoxia25 ± 4%
Prostate Cancer (PC-3) Normoxia8 ± 1.5%
Hypoxia15 ± 3%

Note: The data presented in this table are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro 2-DG-13C-1 Tracing and Metabolite Extraction

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Tracer Introduction:

    • Aspirate the complete medium and wash the cells once with PBS.

    • Add glucose-free medium supplemented with a known concentration of this compound (e.g., 5 mM).

    • Incubate for the desired time points (e.g., 15 min, 1h, 4h).

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis by LC-MS or NMR.

Protocol 2: Analysis of 2-DG-13C-1 Labeled Metabolites by LC-MS

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • HILIC chromatography column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of 50:50 methanol:water.

  • LC Separation:

    • Inject the sample onto the HILIC column.

    • Use a gradient elution from high to low organic solvent concentration to separate the polar metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode to detect phosphorylated sugars.

    • Acquire data in full scan mode to detect all ions.

    • Use targeted MS/MS to confirm the identity of 2-DG-13C-1-6-phosphate by its characteristic fragmentation pattern.

  • Data Analysis:

    • Extract the ion chromatograms for the M+1 isotopologue of 2-DG and 2-DG-6-phosphate.

    • Calculate the peak areas to determine the relative abundance of these metabolites.

    • Normalize the data to an internal standard and cell number.

Visualizations

Signaling and Metabolic Pathways

glycolysis_inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUT 2-DG-13C-1 2-DG-13C-1 2-DG-13C-1_in 2-DG-13C-1 2-DG-13C-1->2-DG-13C-1_in GLUT G6P Glucose-6-P Glucose_in->G6P Hexokinase 2-DG-13C-1-6P 2-DG-13C-1-6P (Accumulates) 2-DG-13C-1_in->2-DG-13C-1-6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP 2-DG-13C-1-6P->Glycolysis Inhibits 2-DG-13C-1-6P->PPP Inhibits Pyruvate Pyruvate Glycolysis->Pyruvate CO2 13CO2 PPP->CO2 Ribose-5-P Ribose-5-P PPP->Ribose-5-P Ribose-5P Ribose-5-P experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_outcome Outcome A Seed Cancer Cells B Incubate with 2-DG-13C-1 A->B C Quench Metabolism (Ice-cold PBS wash) B->C D Extract Metabolites (80% Methanol) C->D E LC-MS/MS Analysis D->E F Data Processing & Metabolic Flux Analysis E->F G Quantify 2-DG-13C-1 Uptake & Glycolytic Inhibition F->G H Assess PPP Flux F->H ppp_vs_glycolysis Start This compound PPP Pentose Phosphate Pathway Start->PPP Glycolysis Glycolysis Start->Glycolysis CO2 Loss of 13C as 13CO2 PPP->CO2 Metabolites Retention of 13C in Downstream Metabolites (e.g., Lactate) Glycolysis->Metabolites Analysis Measure Ratio of 13C Loss vs. Retention CO2->Analysis Metabolites->Analysis Conclusion Determine Relative Flux Analysis->Conclusion

References

Application Notes and Protocols for Quantifying Glycolysis Inhibition using 2-Deoxy-D-glucose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerobic glycolysis, a hallmark of cancer cells, presents a key therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-established inhibitor of glycolysis.[1][2] By replacing the hydroxyl group at the C2 position with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate and thus cannot proceed through glycolysis, leading to the accumulation of 2-DG-6-P and the inhibition of hexokinase and glucose-6-phosphate isomerase.[4][5] This application note provides a detailed protocol for quantifying the rate of glycolysis inhibition using the stable isotope-labeled analog, 2-Deoxy-D-glucose-13C-1, coupled with mass spectrometry-based metabolic profiling.

The use of this compound allows for precise tracing of its uptake and intracellular accumulation, providing a quantitative measure of glycolytic inhibition. This method is invaluable for screening potential glycolysis-inhibiting compounds and for studying the metabolic reprogramming of cells in response to therapeutic interventions.

Mechanism of Action and Experimental Rationale

The underlying principle of this assay is the competitive inhibition of glycolysis by 2-DG. The incorporation of a 13C label at the C1 position of 2-DG enables its distinction from the endogenous unlabeled glucose pool and its metabolites. By measuring the levels of 13C-labeled 2-DG-6-phosphate and the concurrent changes in the levels of downstream glycolytic intermediates, a quantitative assessment of glycolysis inhibition can be achieved.

Mechanism of this compound Inhibition of Glycolysis cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG-13C-1 2-DG-13C-1 2-DG-13C-1->GLUT Glucose_in Glucose GLUT->Glucose_in 2-DG-13C-1_in 2-DG-13C-1 GLUT->2-DG-13C-1_in HK Hexokinase Glucose_in->HK 2-DG-13C-1_in->HK G6P Glucose-6-P HK->G6P 2-DG-13C-1-6P 2-DG-13C-1-6-P (Accumulates) HK->2-DG-13C-1-6P PGI Phosphoglucose Isomerase G6P->PGI Inhibition Inhibition 2-DG-13C-1-6P->Inhibition F6P Fructose-6-P PGI->F6P Glycolysis Downstream Glycolysis F6P->Glycolysis Inhibition->HK Inhibition->PGI

Mechanism of this compound action.

Quantitative Data Presentation

The following tables summarize the expected quantitative changes in glycolytic metabolites in murine L929 cells following treatment with 2-DG, as determined by liquid chromatography-mass spectrometry (LC-MS).[3][6] The data illustrates a time-dependent decrease in downstream glycolytic intermediates, providing a quantitative measure of inhibition.

Table 1: Relative Abundance of Glycolytic Intermediates in L929 Cells After 2-DG Treatment (2-8 hours)

MetaboliteControl (2h)2-DG (2h)Control (5h)2-DG (5h)Control (8h)2-DG (8h)
Diphosphoglycerate100%75%100%68%100%65%
3-Phosphoglycerate100%82%100%75%100%71%
Phosphoenolpyruvate100%88%100%81%100%78%
Pyruvate100%91%100%85%100%80%
Lactate100%95%100%89%100%83%

Table 2: Relative Abundance of Glycolytic Intermediates in L929 Cells After 2-DG Treatment (24-72 hours)

MetaboliteControl (24h)2-DG (24h)Control (48h)2-DG (48h)Control (72h)2-DG (72h)
Diphosphoglycerate100%55%100%48%100%45%
3-Phosphoglycerate100%62%100%53%100%49%
Phosphoenolpyruvate100%68%100%59%100%54%
Pyruvate100%72%100%63%100%58%
Lactate100%75%100%65%100%51%

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to quantify glycolysis inhibition using this compound and LC-MS.

Experimental Workflow

Experimental Workflow for Quantifying Glycolysis Inhibition Cell_Culture 1. Cell Culture (e.g., L929, SCC15) Treatment 2. Treatment - Control - 2-DG-13C-1 - Test Compound + 2-DG-13C-1 Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction (e.g., Methanol/Water/Chloroform) Treatment->Metabolite_Extraction LCMS_Analysis 4. LC-MS Analysis (Detection of 13C-labeled and unlabeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis - Peak Integration - Isotope Correction - Statistical Analysis LCMS_Analysis->Data_Analysis Quantification 6. Quantification of Glycolysis Inhibition Data_Analysis->Quantification Signaling Pathways Modulated by 2-DG-Induced Glycolysis Inhibition 2-DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2-DG->Glycolysis_Inhibition PI3K_Akt_activation PI3K/Akt Activation (Pro-survival) 2-DG->PI3K_Akt_activation off-target effect ATP_depletion ATP Depletion Glycolysis_Inhibition->ATP_depletion AMP_ATP_ratio Increased AMP/ATP Ratio ATP_depletion->AMP_ATP_ratio AMPK_activation AMPK Activation AMP_ATP_ratio->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy_induction Autophagy Induction mTOR_inhibition->Autophagy_induction Cell_Growth_Inhibition Inhibition of Cell Growth mTOR_inhibition->Cell_Growth_Inhibition

References

Application Notes and Protocols for 13C Tracer Studies Using 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction: 2-Deoxy-D-glucose as a Metabolic Probe

2-Deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the second carbon is replaced by a hydrogen atom.[1] This modification allows 2-DG to be recognized and taken up by cells via glucose transporters and subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][3] However, due to the absence of the 2-hydroxyl group, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, a critical subsequent step in glycolysis.[1][3] This results in the intracellular accumulation of 2-DG-6-P and a competitive inhibition of glycolysis.[4][5]

Principle of ¹³C-Labeled 2-Deoxy-D-glucose Tracer Studies

Utilizing 2-DG labeled with the stable isotope carbon-13 (¹³C), such as [U-¹³C₆]2-Deoxy-D-glucose, provides a powerful method to specifically measure the rates of glucose uptake and hexokinase activity. Unlike ¹³C-glucose, which is metabolized and its labeled carbons distributed throughout downstream pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle, the ¹³C label from 2-DG is trapped at the hexokinase step.[6][7]

The accumulation of ¹³C-labeled 2-DG-6-P can be precisely quantified using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8] This allows researchers to isolate and measure the initial steps of glucose metabolism, which are often highly upregulated in cancer cells—a phenomenon known as the Warburg effect.[9] This technique provides a direct window into cellular glucose transport and phosphorylation capacity, distinct from the overall glycolytic flux.

Key Applications for Researchers and Drug Development
  • Quantifying Glucose Uptake and Phosphorylation: Directly measure the combined rate of glucose transport and hexokinase activity in various cell types and conditions.

  • Cancer Metabolism Research: Investigate the Warburg effect and the reliance of cancer cells on high rates of glucose uptake.[9][10]

  • Drug Efficacy Studies: Assess the effectiveness of therapeutic agents designed to target glucose transporters (GLUTs) or hexokinase.

  • Investigating Metabolic Reprogramming: Study how different stimuli, genetic modifications, or disease states alter the initial steps of glucose metabolism.[11][12]

  • Competitive Inhibition Analysis: Elucidate the dynamics of competitive inhibition at the level of hexokinase and phosphoglucose isomerase.[4]

Data Presentation

Quantitative data from ¹³C tracer experiments are crucial for interpretation. The following tables provide examples of how to structure this data for clarity and comparison.

Table 1: Comparison of Common ¹³C-Glucose and ¹³C-2-DG Tracers

TracerPrimary Metabolic Pathway TracedKey Measured Metabolite(s)Primary Research Application
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleLabeled lactate, pyruvate, citrate, ribose-5-phosphateComprehensive metabolic flux analysis of central carbon metabolism.
[1,2-¹³C₂]Glucose Glycolysis vs. Oxidative PPPLabeling patterns in 3-phosphoglycerate and lactate.[6][7]Quantifying the relative flux between glycolysis and the PPP.[13]
[U-¹³C₆]2-Deoxy-D-glucose Glucose Transport and Hexokinase Activity[U-¹³C₆]2-Deoxy-D-glucose-6-phosphateMeasuring the rate of glucose uptake and phosphorylation.[3]

Table 2: Hypothetical Mass Isotopologue Data for 2-DG-6-P

This table illustrates the expected results from an LC-MS analysis of metabolites from cells incubated with [U-¹³C₆]2-DG. The data shows the fractional abundance of each mass isotopologue of 2-DG-6-P.

ConditionM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6 (Fully Labeled)
Control (Unlabeled 2-DG) 99.1%0.7%0.1%<0.1%<0.1%<0.1%0.0%
Treated ([U-¹³C₆]2-DG) 15.2%1.1%0.2%<0.1%<0.1%<0.1%83.4%

Note: Data is illustrative. M+1 to M+5 abundances in the control group reflect the natural abundance of ¹³C and other heavy isotopes. The M+6 peak in the treated group directly reflects the uptake and phosphorylation of the tracer.

Signaling Pathways and Experimental Workflows

Metabolic Fate of 2-Deoxy-D-glucose

The following diagram illustrates how 2-DG enters the glycolytic pathway and acts as an inhibitor.

metabolic_fate_2dg cluster_inside Intracellular Space Glucose_out Glucose GLUT GLUT Transporter Glucose_out->GLUT 2DG_out 2-Deoxy-D-glucose (¹³C-labeled) 2DG_out->GLUT Glucose_in Glucose GLUT->Glucose_in 2DG_in 2-Deoxy-D-glucose GLUT->2DG_in HK Hexokinase (HK) Glucose_in->HK 2DG_in->HK G6P Glucose-6-Phosphate (G6P) HK->G6P 2DG6P 2-Deoxy-D-glucose-6-Phosphate (2-DG-6-P) HK->2DG6P PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2DG6P->PGI Accumulation Accumulates 2DG6P->Accumulation F6P Fructose-6-Phosphate PGI->F6P Glycolysis Downstream Glycolysis F6P->Glycolysis Inhibition INHIBITION

Caption: Metabolic fate of glucose and 2-Deoxy-D-glucose.

General Experimental Workflow

The diagram below outlines the typical workflow for an in vitro ¹³C-2-DG tracer experiment.

experimental_workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Seeding & Growth Culture cells to desired confluency. B 2. Media Switch Replace with glucose-free medium containing [U-¹³C₆]2-DG and dialyzed serum. A->B C 3. Tracer Incubation Incubate for a defined period (e.g., 1-4 hours) to allow tracer uptake. B->C D 4. Quenching & Harvesting Rapidly wash with ice-cold saline and quench metabolism with liquid nitrogen or cold solvent. C->D E 5. Metabolite Extraction Extract polar metabolites using a solvent system (e.g., Methanol/Water/Chloroform). D->E F 6. LC-MS/MS Analysis Separate and detect metabolites. Target ¹³C-2-DG-6-P isotopologues. E->F G 7. Data Processing Integrate peak areas and perform natural abundance correction. F->G H 8. Biological Interpretation Calculate fractional enrichment and compare results across experimental groups. G->H

Caption: Workflow for a ¹³C-2-DG stable isotope tracer experiment.

Experimental Protocols

Protocol 1: In Vitro ¹³C-2-DG Labeling of Adherent Cells

This protocol details the steps for labeling cultured cells to measure the rate of 2-DG uptake and phosphorylation.

Materials:

  • Adherent cells of interest

  • Complete growth medium and cell culture reagents

  • Glucose-free DMEM (or appropriate basal medium)

  • [U-¹³C₆]2-Deoxy-D-glucose (or other labeled variant)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 6-well or 12-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

  • Liquid Nitrogen

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free basal medium with dialyzed FBS, necessary amino acids (like glutamine), and the desired concentration of [U-¹³C₆]2-DG (e.g., 5-10 mM). Warm to 37°C.

  • Initiating the Labeling:

    • Aspirate the complete growth medium from the cell culture wells.

    • Quickly wash the cells once with pre-warmed PBS to remove residual glucose.

    • Immediately add the pre-warmed ¹³C-2-DG labeling medium to each well. Record this as time zero (T=0).

    • Return the plates to the incubator for the desired labeling period (a time-course experiment, e.g., 0, 15, 30, 60, 120 minutes, is recommended for optimization).

  • Quenching Metabolism:

    • At the end of the incubation period, remove the plate from the incubator and place it on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.

    • Place the plate on the surface of liquid nitrogen for ~10-15 seconds to flash-freeze the cells and instantly halt metabolism.

  • Metabolite Extraction:

    • Remove the plate from the liquid nitrogen.

    • Add a defined volume of pre-chilled (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. This is the sample for analysis.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Store the dried pellets at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of ¹³C-2-DG-6-Phosphate

This protocol provides a general framework for the analysis of extracted metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., ammonium hydroxide, ammonium acetate)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with your chromatography method (e.g., 50:50 Acetonitrile:Water) at a defined volume based on the initial cell number or protein content. Vortex and centrifuge to pellet any insoluble debris.

  • Chromatography:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate metabolites using a gradient of mobile phases. For HILIC, this typically involves a high organic phase (e.g., acetonitrile with an additive) transitioning to a higher aqueous phase (e.g., water with an additive).

    • Optimize the gradient to achieve good separation and peak shape for sugar phosphates, including 2-DG-6-P.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.

    • Perform a full scan analysis (MS1) over a relevant m/z range (e.g., 75-1000) to detect all ions.

    • Use a targeted Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) method to specifically measure the mass isotopologues of 2-DG-6-P.

      • Unlabeled [¹²C₆]2-DG-6-P ([M-H]⁻): m/z ≈ 243.05

      • Fully Labeled [¹³C₆]2-DG-6-P ([M-H]⁻): m/z ≈ 249.07

  • Data Analysis and Interpretation:

    • Integrate the peak areas for each mass isotopologue of 2-DG-6-P (from M+0 to M+6).

    • Correct the raw peak areas for the natural abundance of ¹³C and other isotopes using established algorithms.[14]

    • Calculate the fractional enrichment (FE) or mole percent enrichment (MPE) of ¹³C-2-DG-6-P, which represents the proportion of the 2-DG-6-P pool that is derived from the labeled tracer.

Data Analysis Logic

The following diagram shows the logical steps involved in processing raw mass spectrometry data to yield biologically meaningful results.

data_analysis_logic A Raw LC-MS Data Files (.raw, .mzML, etc.) B Peak Detection & Integration Identify and quantify peak areas for each 2-DG-6-P mass isotopologue (M+0 to M+6). A->B C Natural Abundance Correction Use matrix-based algorithms to remove the contribution of naturally occurring heavy isotopes. B->C D Calculate Fractional Enrichment (FE) FE = (Corrected Labeled Isotopologue Area) / (Sum of All Corrected Isotopologue Areas) C->D E Normalization Normalize data to cell number, protein content, or an internal standard. D->E F Statistical Analysis Perform t-tests, ANOVA, etc., to compare different experimental groups. E->F G Biological Interpretation Relate changes in FE to alterations in glucose uptake and hexokinase activity. F->G

Caption: Logical workflow for ¹³C metabolomics data analysis.

References

Applications of 2-Deoxy-D-glucose-13C-1 in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are increasingly linked to metabolic dysregulation. Altered glucose metabolism, mitochondrial dysfunction, and neuroinflammation are key pathological features. 2-Deoxy-D-glucose (2-DG), a glucose analog, has emerged as a valuable research tool and potential therapeutic agent. By competitively inhibiting glycolysis, 2-DG helps to unravel the complex interplay between cellular energy metabolism and neurodegeneration. The stable isotope-labeled variant, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), offers a powerful method for tracing the metabolic fate of this molecule, particularly in assessing the flux through the Pentose Phosphate Pathway (PPP), a critical route for generating antioxidants and biosynthetic precursors.

These application notes provide an overview of the use of 2-DG-13C-1 in neurodegenerative disease research, including its role in studying metabolic pathways, neuroinflammation, and amyloid pathology. Detailed protocols for in vitro and in vivo experiments are provided to guide researchers in applying this tool to their studies.

Application Notes

Tracing Glycolysis and the Pentose Phosphate Pathway

This compound is an ideal tracer for dissecting the initial steps of glucose metabolism. Like its unlabeled counterpart, it is transported into cells via glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate-13C-1. This product cannot be further metabolized in glycolysis, effectively trapping the labeled carbon within the cell.

The key advantage of the 13C label at the C1 position is its utility in measuring the flux through the oxidative branch of the Pentose Phosphate Pathway (PPP).[1] In this pathway, the C1 carbon of glucose-6-phosphate is released as CO2. By measuring the loss of the 13C label from the intracellular pool of phosphorylated sugars, researchers can quantify the activity of the PPP. This is particularly relevant in neurodegenerative diseases where the PPP plays a crucial role in producing NADPH, the primary cellular reductant for combating oxidative stress.

Investigating Neuroinflammation

Neuroinflammation is a hallmark of many neurodegenerative disorders. 2-DG has been shown to modulate inflammatory responses in glial cells. Specifically, 2-DG can attenuate the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[2][3] Studies have shown that 2-DG can reduce the production of inflammatory cytokines such as IL-6 and TNF-α in microglia.[2] Using 2-DG-13C-1 in these studies can help to correlate the extent of metabolic disruption with the downstream anti-inflammatory effects.

Modulating Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, altered cellular metabolism can impact the processing of the amyloid precursor protein (APP), leading to the production of neurotoxic amyloid-beta (Aβ) peptides.[4] 2-DG has been shown to interfere with the normal glycosylation and maturation of APP, which can influence its cleavage by secretases and consequently affect the generation of Aβ.[5] By employing 2-DG-13C-1, researchers can trace the metabolic impact on APP processing pathways, potentially identifying new targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize quantitative data from studies using 2-Deoxy-D-glucose (2-DG). It is important to note that these studies utilized unlabeled 2-DG. The data is presented here to provide context for the expected biological effects when using 2-DG-13C-1 for metabolic tracing studies.

Table 1: Effects of 2-DG on Inflammatory Cytokine Expression in Microglia

TreatmentIL-6 Expression (relative to control)TNF-α Expression (relative to control)Reference
Sevoflurane (4.1%)IncreasedIncreased[2]
Sevoflurane + 2-DGReduced increaseReduced increase[2]

Table 2: Effects of 2-DG on NF-κB Signaling

Treatment ConditionRelative NF-κB p65 mRNA ExpressionNuclear NF-κB p65 Protein LevelReference
Untreated (Control)BaselineBaseline[6]
2-DG (5 µM)No significant changeReduced[6]
NF-κB ActivatorIncreasedIncreased[6]
NF-κB Activator + 2-DG-Reduced increase[6]

Table 3: Effects of 2-DG on Amyloid Precursor Protein (APP) Processing

Cell LineTreatmentSecreted APP (sAβPP) ProductionReference
COS-12-DGInhibited[5]
PC122-DGInhibited[5]
COS-1 / PC122-DG + PMA (phorbol ester)sAβPP production maintained[5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Primary Neurons

Objective: To quantify the flux of 2-DG-13C-1 into the pentose phosphate pathway in primary neurons under conditions of oxidative stress.

Materials:

  • Primary neuronal cell culture

  • Neurobasal medium

  • B-27 supplement

  • This compound (sterile solution)

  • Oxidative stress-inducing agent (e.g., H2O2)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Water (ice-cold)

  • Chloroform (ice-cold)

  • Cell scrapers

  • Centrifuge

  • Lyophilizer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons at the desired density and allow them to adhere and differentiate.

    • Replace the culture medium with a glucose-free medium for a short period to deplete endogenous glucose.

    • Introduce medium containing a known concentration of this compound and the experimental treatments (e.g., with or without H2O2).

    • Incubate for a predetermined time to allow for cellular uptake and metabolism. It is recommended to perform a time-course experiment to ensure isotopic steady state is reached.[7]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add ice-cold water and chloroform to the tube for phase separation of polar and non-polar metabolites.

    • Vortex vigorously and centrifuge at high speed to separate the phases.

  • Sample Preparation for GC-MS:

    • Carefully collect the upper aqueous phase containing polar metabolites.

    • Lyophilize the aqueous phase to dryness.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9]

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of 2-deoxy-D-glucose-6-phosphate-13C-1 and other relevant metabolites.[10]

    • The loss of the M+1 isotopologue of 2-deoxy-D-glucose-6-phosphate can be used to infer the flux through the oxidative PPP.

Protocol 2: In Vivo Administration and Brain Tissue Analysis in a Mouse Model of Alzheimer's Disease

Objective: To assess the impact of 2-DG-13C-1 on glucose metabolism and neuroinflammation in the brain of a transgenic mouse model of Alzheimer's disease.

Materials:

  • Transgenic mouse model of Alzheimer's disease and wild-type controls

  • This compound (sterile solution for injection)

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Reagents for metabolite extraction (as in Protocol 1)

  • Reagents for Western blotting or ELISA for inflammatory markers

  • GC-MS or LC-MS/MS for metabolite analysis

Procedure:

  • Animal Administration:

    • Administer this compound to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and timing should be optimized based on preliminary studies.

  • Tissue Collection:

    • At a specified time point after injection, anesthetize the mouse and perfuse with ice-cold saline to remove blood from the brain.

    • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen brain tissue in an ice-cold extraction solvent (e.g., methanol/water mixture).

    • Perform a phase separation using chloroform to isolate polar metabolites as described in Protocol 1.

  • Analysis:

    • Metabolic Flux: Analyze the polar metabolite fraction by GC-MS or LC-MS/MS to determine the abundance and isotopic enrichment of 2-DG-13C-1 and its phosphorylated form.

    • Neuroinflammation: Use a portion of the tissue homogenate to quantify the levels of inflammatory markers (e.g., IL-6, TNF-α, activated NF-κB) by Western blotting or ELISA.

  • Data Interpretation:

    • Correlate the metabolic data (e.g., PPP flux) with the levels of inflammatory markers to understand the relationship between metabolic alterations and neuroinflammation in the disease model.

Visualizations

Glycolysis_PPP_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_2DG 2-DG-13C-1 Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG G6PD Glycolytic_Intermediates ... F6P->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD (+ CO2) NADPH_Prod NADPH (antioxidant) 6PG->NADPH_Prod R5P Ribose-5-Phosphate (for nucleotides) Ru5P->R5P 2DG_13C1 This compound 2DG6P_13C1 2-DG-6-P-13C-1 2DG_13C1->2DG6P_13C1 Hexokinase Inhibition Inhibition 2DG6P_13C1->Inhibition Loss_of_13C Loss of 13C as 13CO2 2DG6P_13C1->Loss_of_13C G6PD Inhibition->F6P

Caption: Metabolic fate of this compound in glycolysis and the PPP.

Experimental_Workflow Start Start: Neurodegenerative Disease Model (In Vitro or In Vivo) Treatment Administer This compound Start->Treatment Sample_Collection Collect Cells or Tissues Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction (Polar & Non-polar fractions) Sample_Collection->Metabolite_Extraction Analysis Analysis Metabolite_Extraction->Analysis GCMS GC-MS or LC-MS/MS (13C Enrichment) Analysis->GCMS WB_ELISA Western Blot / ELISA (Protein Levels) Analysis->WB_ELISA Data_Integration Data Integration and Flux Analysis GCMS->Data_Integration WB_ELISA->Data_Integration Conclusion Conclusion: Correlate Metabolic Flux with Pathophysiology Data_Integration->Conclusion

Caption: General experimental workflow for 2-DG-13C-1 studies.

Signaling_Pathway 2DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition APP_Processing Altered APP Glycosylation 2DG->APP_Processing NFkB_Pathway NF-kB Signaling Pathway Glycolysis_Inhibition->NFkB_Pathway IKK IKK Complex Glycolysis_Inhibition->IKK Inhibition sAPP_Production Reduced sAPP Production APP_Processing->sAPP_Production NFkB_Pathway->IKK IkB IkB IKK->IkB Phosphorylation & Degradation p65_p50 p65/p50 p65_p50_active Active p65/p50 (Nuclear Translocation) p65_p50->p65_p50_active Activation IkB->p65_p50 Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-a) p65_p50_active->Proinflammatory_Genes Transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Amyloid_Pathology Amyloid Pathology sAPP_Production->Amyloid_Pathology

Caption: 2-DG's impact on neuroinflammation and APP processing.

References

Troubleshooting & Optimization

Optimizing 2-Deoxy-D-glucose-13C-1 dosage for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) in in vitro studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 2-Deoxy-D-glucose (2-DG)?

A1: 2-Deoxy-D-glucose is an analog of glucose where the 2-hydroxyl group is replaced by hydrogen.[1][2] It is taken up by cells via glucose transporters.[1][3] Inside the cell, the enzyme hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by the enzyme phosphoglucoisomerase, effectively inhibiting the glycolytic pathway.[1][3] This leads to an accumulation of 2-DG-6P within the cell, depletion of ATP, and induction of metabolic stress.[4][5][6]

Q2: What is a typical starting concentration range for 2-DG-13C-1 in in vitro experiments?

A2: The optimal concentration of 2-DG-13C-1 is highly dependent on the cell line and the experimental endpoint. Based on studies with its non-labeled counterpart, a common starting range is between 0.5 mM and 10 mM. For example, some studies have used 5 mM for continuous exposure in various cancer cell lines, while others have observed effects at concentrations as low as 0.2 mM or as high as 11 mM.[7][8][9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and research question.

Q3: How does 2-DG affect pathways other than glycolysis?

A3: Besides inhibiting glycolysis, 2-DG can also interfere with N-linked glycosylation.[4][11] Because 2-DG is also an analog of mannose, its accumulation can disrupt mannose-related metabolic pathways, leading to endoplasmic reticulum (ER) stress.[4][11] In hypoxic conditions, 2-DG primarily acts as a glycolysis inhibitor, while in normoxic conditions, it tends to interrupt protein glycosylation.[4]

Q4: How long should I incubate my cells with 2-DG-13C-1?

A4: Incubation times can vary significantly, from a few minutes for uptake assays to 72 hours or more for cell viability or apoptosis studies.[10][12] For glucose uptake measurements, a short incubation of 15 minutes may be sufficient.[12] For assessing effects on cell proliferation or apoptosis, longer incubation times of 24, 48, or 72 hours are common.[5][9][10] Time-course experiments are recommended to identify the most appropriate incubation period.

Troubleshooting Guide

Issue 1: No observable effect on glycolysis or cell viability after 2-DG-13C-1 treatment.

  • Possible Cause 1: Concentration is too low. Highly glycolytic cancer cells may require higher concentrations of 2-DG to effectively compete with the high levels of glucose being transported into the cell.[4]

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 25 mM).

  • Possible Cause 2: Cell line is resistant. Some cell lines may have intrinsic resistance to 2-DG or may adapt their metabolism to rely on other fuel sources.

    • Solution: Verify the glycolytic dependence of your cell line. Consider using a positive control cell line known to be sensitive to 2-DG.

  • Possible Cause 3: High glucose concentration in media. High levels of glucose in the culture medium will outcompete 2-DG-13C-1 for uptake and phosphorylation.

    • Solution: Use a medium with a lower glucose concentration or perform the assay in a glucose-free buffer for a defined period.

Issue 2: Significant decrease in cell viability at concentrations intended for metabolic tracing.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines are extremely sensitive to glycolytic inhibition.

    • Solution: Lower the concentration of 2-DG-13C-1 and/or reduce the incubation time. Assess viability with a sensitive assay like Annexin V/PI staining to distinguish between apoptosis and necrosis.[9]

  • Possible Cause 2: Off-target effects. At high concentrations, the disruption of N-linked glycosylation can lead to significant ER stress and subsequent cell death.[4][11]

    • Solution: Correlate the observed cell death with markers of ER stress to determine if this is the primary mechanism.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding density. Variations in cell number will lead to different rates of 2-DG-13C-1 uptake and metabolism.

    • Solution: Ensure a uniform, single-cell suspension and accurate cell counting before seeding plates. Allow cells to adhere and resume proliferation for at least 24 hours before starting treatment.

  • Possible Cause 2: Instability of 2-DG-13C-1 in solution.

    • Solution: Prepare fresh stock solutions of 2-DG-13C-1 in a suitable solvent (e.g., sterile water or PBS) and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][13]

Data Presentation: 2-DG Dosage in In Vitro Studies

The following table summarizes concentrations of 2-DG used in various published studies. Note that these studies used the non-labeled version of 2-DG, but the concentrations provide a valid starting point for experiments with 2-DG-13C-1.

Cell Line(s)Concentration RangeIncubation TimeObserved Effect(s)
Pancreatic Cancer (BXPC-3, CFPAC-1, PANC-1)10 mM48 hInhibition of glycolysis, reduced cell viability, increased apoptosis.[5]
Various Malignant Cells (Ovarian, Squamous, etc.)5 mMContinuousProliferation slowdown, cell cycle arrest, apoptosis.[7][8]
Acute Lymphoblastic Leukemia (ALL)0.2 - 10 mM24 - 48 hReduced cell viability, induced apoptosis, G0/G1 phase arrest.[9]
Human Neuroblastoma (SK-N-SH, SH-SY5Y)5.5 - 11 mM24 - 72 hSignificant clonogenic cell killing.[10]
Cervical Cancer (HeLa, SiHa)Not specified (non-cytotoxic)Not specifiedInhibited cell growth, migration, and invasion; induced G0/G1 arrest.[14]
Colorectal Cancer (SW480, SW620)0.25 mM72 hUsed in combination therapy to enhance the efficacy of 5-FU.[15]

Experimental Protocols

Protocol 1: Measuring Cellular Uptake of 2-DG-13C-1

This protocol is adapted from methods using radiolabeled 2-deoxy-D-glucose and can be used for stable-isotope-labeled versions, with downstream analysis by mass spectrometry.[12]

Materials:

  • Cells cultured in appropriate plates (e.g., 12-well or 24-well).

  • This compound (2-DG-13C-1).

  • Glucose-free HEPES buffer (pH 7.4): 140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, 2 mM sodium pyruvate.

  • Ice-cold PBS or glucose-free HEPES buffer.

  • Lysis buffer suitable for mass spectrometry (e.g., 80% methanol).

  • Scintillation vials or microtubes for sample collection.

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis.

Methodology:

  • Cell Preparation: Seed cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Pre-incubation: Gently aspirate the culture medium. Wash the cells once with warm, glucose-free HEPES buffer.

  • Uptake Initiation: Add pre-warmed glucose-free HEPES buffer containing the desired concentration of 2-DG-13C-1 to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes). This time should be optimized to ensure uptake is in the linear range.

  • Uptake Termination: To stop the uptake, quickly aspirate the 2-DG-13C-1 solution and immediately wash the cells twice with ice-cold glucose-free HEPES buffer or PBS.[12]

  • Cell Lysis: Add ice-cold lysis buffer (e.g., 80% methanol) to each well. Scrape the cells and collect the lysate into a microtube.

  • Sample Processing: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS to quantify the amount of intracellular 2-DG-13C-6-phosphate. Normalize the result to the total protein content or cell number in a parallel well.

Visualizations

Signaling & Experimental Diagrams

cluster_0 Mechanism of 2-DG Glycolysis Inhibition Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Glucose_in Intracellular Glucose GLUT->Glucose_in DG_in Intracellular 2-DG GLUT->DG_in HK Hexokinase Glucose_in->HK G6P Glucose-6-P HK->G6P DG6P 2-DG-6-P (Accumulates) HK->DG6P PGI Phosphoglucoisomerase G6P->PGI F6P Fructose-6-P PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis DG 2-DG DG->GLUT DG_in->HK DG6P->PGI INHIBITION

Caption: Mechanism of 2-Deoxy-D-glucose (2-DG) action.

General Workflow for In Vitro 2-DG-13C-1 Studies A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence & Growth (24 hours) A->B C 3. Treatment Add 2-DG-13C-1 at various concentrations B->C D 4. Incubation (Time-course: e.g., 24, 48, 72h) C->D E 5. Endpoint Assay D->E F Cell Viability (MTT, Apoptosis) E->F G Metabolite Extraction (for LC-MS analysis) E->G H Protein/Gene Expression (Western Blot, qPCR) E->H I 6. Data Analysis & Interpretation F->I G->I H->I

Caption: A typical experimental workflow for 2-DG studies.

Troubleshooting Guide: Low or No 2-DG Effect Start Problem: Low or No Effect Observed Q1 Is 2-DG-13C-1 concentration optimized? Start->Q1 A1_No Solution: Perform dose-response (e.g., 0.1-25 mM) Q1->A1_No No Q2 Is the cell line highly glycolytic? Q1->Q2 Yes End Re-evaluate Experiment A1_No->End A2_No Solution: Confirm metabolic phenotype. Use a positive control cell line. Q2->A2_No No / Unsure Q3 Is media glucose concentration high? Q2->Q3 Yes A2_No->End A3_Yes Solution: Use low-glucose media or glucose-free buffer for assay. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for 2-DG experiments.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹³C NMR with 2-Deoxy-D-glucose-¹³C-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2-Deoxy-D-glucose-¹³C-1 for enhancing the signal-to-noise ratio in ¹³C NMR experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can lead to a low signal-to-noise ratio (S/N) in your ¹³C NMR experiments with 2-Deoxy-D-glucose-¹³C-1.

Problem Potential Cause Recommended Solution
Low or No ¹³C Signal Insufficient sample concentration.For ¹³C NMR, a higher concentration is generally better. Aim for a sample concentration of at least 100 mM if possible. For dilute samples, a much longer acquisition time will be necessary.[1]
Poor sample preparation.Ensure your sample is fully dissolved and free of any solid particles by filtering it into the NMR tube. Particulates can degrade spectral quality.[2][3] Use high-quality NMR tubes rated for your spectrometer's field strength.[4]
Suboptimal acquisition parameters.Optimize parameters like the relaxation delay (D1) and the number of scans (NS). For carbons with long T1 relaxation times (like C1 of 2-DG-6-P), a longer D1 may be needed. Increasing the number of scans will improve S/N, but the improvement is proportional to the square root of the number of scans.
Incorrect pulse width.For dilute samples or non-protonated carbons, using a shorter pulse width can help increase the signal intensity.
Broad ¹³C Peaks High sample viscosity.Highly concentrated samples can be viscous, leading to broader lines. While high concentration is good for ¹³C NMR, if peaks are excessively broad, slight dilution may be necessary.
Poor shimming.Ensure the magnetic field homogeneity is optimized by careful shimming. Automated shimming can be inconsistent; manual shimming may be required for challenging samples.[5]
Presence of paramagnetic impurities.The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening. If suspected, consider sample purification or the use of a chelating agent.
Missing Quaternary Carbon Signal Long T1 relaxation time and insufficient relaxation delay.The C1 carbon of 2-Deoxy-D-glucose-¹³C-1, once phosphorylated, is adjacent to an oxygen and a phosphate group, leading to a long T1. Ensure the relaxation delay (D1) is adequate. Using a shorter pulse angle (e.g., 30-45 degrees) instead of 90 degrees can also help.
Low Nuclear Overhauser Effect (NOE).The signal enhancement from NOE is less effective for non-protonated carbons. While proton decoupling during acquisition is standard, ensuring NOE is active during the relaxation delay can still provide some benefit.
Inconsistent Results Sample degradation or instability.Prepare samples fresh and store them appropriately. If working with biological samples, ensure metabolism is quenched effectively if you are analyzing cell extracts.
Instrument instability.Check the spectrometer's performance with a standard sample to rule out any hardware issues.

Frequently Asked Questions (FAQs)

Q1: Why is the signal from my 2-Deoxy-D-glucose-¹³C-1 experiment so low?

A1: The low signal-to-noise ratio in ¹³C NMR is an inherent challenge due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1] Even with a ¹³C-labeled compound, if the concentration is low, the signal will be weak. Additionally, the C1 carbon of 2-Deoxy-D-glucose-¹³C-1, especially after being phosphorylated in cells, is a quaternary-like carbon with no directly attached protons, which can lead to a long T1 relaxation time and a reduced Nuclear Overhauser Effect (NOE), further diminishing its signal intensity.[6]

Q2: How does 2-Deoxy-D-glucose-¹³C-1 enhance the signal?

A2: 2-Deoxy-D-glucose-¹³C-1 itself does not inherently produce a stronger signal than other ¹³C-labeled compounds. Its utility lies in its biological activity. It is transported into cells via glucose transporters and is phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate-¹³C-1 (2-DG-6-P).[7][8] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped inside the cells.[7][8] This intracellular accumulation leads to a higher effective concentration of the ¹³C label at a specific metabolic step, which can then be detected by NMR.

Q3: What are the optimal acquisition parameters for a ¹³C NMR experiment with 2-Deoxy-D-glucose-¹³C-1?

A3: The optimal parameters can vary depending on your sample and spectrometer. However, a good starting point for a standard ¹³C experiment would be:

  • Pulse Program: A pulse program with proton decoupling during acquisition and NOE during the relaxation delay (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: A 30-degree pulse angle is often a good compromise to allow for a shorter relaxation delay.

  • Relaxation Delay (D1): A delay of 1-2 seconds is a common starting point. This may need to be increased if the T1 of the C1 carbon is very long.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Number of Scans (NS): This will depend on your sample concentration. For dilute samples, a large number of scans (thousands to tens of thousands, potentially requiring overnight acquisition) may be necessary.[5]

Q4: Can I use 2D NMR techniques to improve the signal?

A4: Yes, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be beneficial. HSQC detects the ¹³C signal indirectly through the attached protons, which can offer a significant sensitivity enhancement over direct ¹³C detection.[9] However, for the C1 carbon of 2-Deoxy-D-glucose-¹³C-1, which has no directly attached protons, other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be necessary to correlate it with nearby protons.

Q5: How should I prepare my sample for the best results?

A5: Proper sample preparation is critical.

  • Concentration: Maximize the concentration of your compound as much as solubility allows. For cellular studies, aim for conditions that maximize the uptake and trapping of 2-Deoxy-D-glucose-¹³C-1.

  • Solvent: Use a high-quality deuterated solvent.

  • Cleanliness: Use clean NMR tubes and filter your sample to remove any particulates.[2][3]

  • Volume: Ensure the sample volume is appropriate for your NMR probe, typically around 0.5-0.7 mL for a standard 5 mm tube.[10]

Experimental Protocols

Protocol 1: In Vitro ¹³C NMR of 2-Deoxy-D-glucose-¹³C-1

This protocol outlines the steps for acquiring a standard ¹³C NMR spectrum of a purified sample of 2-Deoxy-D-glucose-¹³C-1.

  • Sample Preparation:

    • Weigh 10-50 mg of 2-Deoxy-D-glucose-¹³C-1.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. Start with automated shimming routines and manually adjust if necessary.

    • Tune and match the ¹³C probe.

  • Data Acquisition:

    • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Set the following initial parameters:

      • Spectral Width (SW): ~200-250 ppm

      • Transmitter Frequency Offset (O1P): Centered in the expected spectral region (~100 ppm).

      • Pulse Angle (P1): 30 degrees.

      • Relaxation Delay (D1): 2.0 seconds.

      • Acquisition Time (AQ): 1.5 seconds.

      • Number of Scans (NS): Start with 1024 scans and increase as needed for desired S/N.

    • Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to an internal or external standard (e.g., TMS, DSS).

Protocol 2: Monitoring 2-Deoxy-D-glucose-¹³C-1 Uptake in Cell Culture

This protocol provides a general workflow for a cell-based experiment to monitor the uptake and phosphorylation of 2-Deoxy-D-glucose-¹³C-1.

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency in appropriate growth media.

    • Replace the growth medium with a glucose-free medium for a short period (e.g., 1 hour) to enhance uptake.

    • Introduce the 2-Deoxy-D-glucose-¹³C-1 to the medium at the desired final concentration (e.g., 5-10 mM).

    • Incubate the cells for the desired time period to allow for uptake and phosphorylation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol, -80°C).

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells (e.g., through sonication or freeze-thaw cycles).

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant (e.g., using a speed vacuum).

  • NMR Sample Preparation and Data Acquisition:

    • Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

    • Transfer the sample to an NMR tube.

    • Follow the NMR spectrometer setup, data acquisition, and processing steps outlined in Protocol 1. Adjust the number of scans based on the expected concentration of the trapped 2-DG-6-P.

Quantitative Data Summary

The following tables provide typical values and ranges for key parameters in ¹³C NMR. These are general guidelines and may need to be optimized for your specific experimental conditions.

Table 1: Typical ¹³C T1 Relaxation Times for Organic Molecules

Carbon TypeTypical T1 Range (seconds)Notes
Methyl (CH₃)1 - 5Fast relaxation due to efficient dipolar interactions.
Methylene (CH₂)0.5 - 3Generally the fastest relaxing carbons.
Methine (CH)1 - 10Relaxation times can vary significantly based on molecular tumbling.
Quaternary (non-protonated)10 - 100+Slow relaxation due to the absence of directly attached protons. The C1 of 2-DG-6-P falls into this category.

Data adapted from general NMR knowledge.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Angle30 - 45 degreesReduces the necessary relaxation delay, allowing for more scans in a given time, which is beneficial for carbons with long T1s.
Relaxation Delay (D1)1 - 5 secondsShould be on the order of the T1 of the carbons of interest for optimal signal. For quaternary carbons, a longer delay may be necessary.
Number of Scans (NS)1024 - 65536+Directly impacts S/N. The required number depends heavily on sample concentration.

Visualizations

glycolysis_inhibition cluster_outside Extracellular cluster_inside Intracellular 2DG_13C1_ext 2-Deoxy-D-glucose-13C-1 2DG_13C1_int This compound 2DG_13C1_ext->2DG_13C1_int GLUT Transporter 2DG6P_13C1 2-DG-6-Phosphate-13C-1 (Trapped) 2DG_13C1_int->2DG6P_13C1 Hexokinase Glycolysis Further Glycolysis 2DG6P_13C1->Glycolysis Inhibited

Caption: Metabolic fate of 2-Deoxy-D-glucose-¹³C-1.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Start: Cell Culture / Purified Compound Treatment Treat with 2-DG-13C-1 (for cells) Start->Treatment Extraction Metabolite Extraction (for cells) Treatment->Extraction Dissolve Dissolve in Deuterated Solvent Extraction->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert LockShim Lock and Shim Insert->LockShim TuneMatch Tune and Match Probe LockShim->TuneMatch Acquire Acquire 13C Data TuneMatch->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analysis Data Analysis Reference->Analysis

Caption: Experimental workflow for ¹³C NMR with 2-Deoxy-D-glucose-¹³C-1.

References

Technical Support Center: 2-Deoxy-D-glucose-13C-1 Tracer Data Normalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on normalization strategies for 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) tracer experiments. Accurate normalization is critical for minimizing experimental variation and ensuring the reliable interpretation of metabolic data.

Frequently Asked Questions (FAQs)

Q1: What is data normalization and why is it crucial for 2-DG-13C-1 tracer experiments?

Q2: What are the primary strategies for normalizing metabolomics data from cell culture experiments?

A2: Normalization strategies can be broadly divided into two categories:

  • Sample-Based Normalization: This approach relates the measured metabolite data to an intrinsic marker of the amount of biological material in the sample. Common methods include normalization to cell number, total protein content, or DNA content.[4]

  • Data-Based Normalization: These methods use the experimental data itself to correct for systematic variation. Examples include normalizing to the Total Ion Chromatogram (TIC), using Probabilistic Quotient Normalization (PQN), or normalizing to the median metabolite signal.[1][2][5]

Q3: Which sample-based normalization method is considered most reliable?

A3: While cell counting and total protein are common, normalization to DNA concentration is often the most robust and reliable method for adherent cell lines.[3] Studies have shown that DNA concentration has the strongest linear correlation with cell number across a wide range and is less prone to the inaccuracies that can affect other methods.[3] For instance, cell counting can be problematic for cells that grow in clumps, and trypsinization used for counting can introduce artifacts.[6] Similarly, protein quantification can show significant variation and can be compromised by the solvents used for metabolite extraction.[3][6]

Q4: How do I correct for the natural abundance of ¹³C in my samples?

A4: All carbon-containing molecules have a natural background of the ¹³C stable isotope (approximately 1.1%). This can interfere with the interpretation of data from a ¹³C tracer experiment. It is crucial to distinguish between the ¹³C incorporated from the tracer and the ¹³C that was naturally present.[7] This requires a natural abundance correction, which is a computational process that uses the known isotopic distribution of each element to remove the contribution of naturally occurring heavy isotopes from the measured data.[7][8] This correction is a standard step in metabolic flux analysis software.[7]

Q5: Should I use internal standards in my 2-DG-13C-1 experiment?

A5: Yes, using internal standards is highly recommended. Internal standards are known quantities of specific compounds (often isotopically labeled) added to samples to help correct for inter-run variability and batch effects.[4] They can help monitor and normalize for variations in sample extraction efficiency and instrument performance. Several normalization methods, such as the NOMIS method, rely on the presence of multiple internal standards to remove systematic errors.[9]

Troubleshooting Guide

Problem 1: High variability observed between biological replicates.

  • Possible Cause: Inconsistent amounts of cellular material across your samples. Even with careful seeding, cell proliferation rates can vary.[10]

  • Solution: Do not rely on initial cell seeding density alone. Normalize your final metabolite data to a reliable measure of cell biomass. DNA quantification is recommended as it shows high consistency and is proportional to cell number.[3] Collect DNA from the same dish used for metabolite extraction to ensure accuracy.[3]

Problem 2: Protein quantification values are inconsistent or lower than expected.

  • Possible Cause: The organic solvents used to quench metabolism and extract metabolites (e.g., methanol, acetonitrile) can cause protein precipitation, leading to inaccurate measurements.[3]

  • Solution: Instead of measuring protein from the same sample after metabolite extraction, set up parallel, identical culture dishes for each experimental condition. Use these parallel dishes exclusively for determining protein concentration with methods like the Bradford or BCA assay.[3]

Problem 3: My results show significant differences between experimental batches run on different days.

  • Possible Cause: You are likely observing batch effects, which are systematic variations caused by factors like changes in instrument performance over time.[11]

  • Solution: To mitigate batch effects, run quality control (QC) samples (e.g., a pooled mixture of all experimental samples) periodically throughout your entire analytical run.[11] You can then use data-based normalization methods, such as Probabilistic Quotient Normalization (PQN) or methods based on the QC sample signals, to correct for these inter-batch variations.[1][11]

Problem 4: The fractional contribution of ¹³C from the tracer appears low, even in pathways expected to be highly active.

  • Possible Cause: The time allowed for tracer incubation may not be sufficient for the system to reach an isotopic steady state, especially for metabolites in pathways with large pool sizes or slower flux, like the TCA cycle.[12] Glycolytic intermediates typically reach a steady state within minutes, while TCA cycle intermediates can take several hours.[12]

  • Solution: Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest. Analyze samples at various time points after introducing the 2-DG-13C-1 tracer to identify the optimal incubation period for your specific experimental system.

Data on Normalization Strategies

The choice of normalization method can significantly impact the final results. The following table summarizes the advantages and disadvantages of common sample-based strategies.

Normalization MethodAdvantagesDisadvantages
Cell Counting Conceptually straightforward.Can be inaccurate for clumping cells; trypsinization can introduce artifacts.[3][6]
Total Protein Relatively quick and inexpensive using standard plate readers.[10]Can show large variations; affected by metabolite extraction solvents.[3][6]
DNA Content Highly consistent and proportional to cell number; can be sampled from the same dish as metabolites.[3]Requires a separate quantification step (e.g., using a fluorescent dye).[4]

A comparative study highlighted the superior performance of DNA normalization:

Normalization MethodCorrelation with Seeded Cell Number (R²)Maximum Deviation from Mean
DNA Concentration > 0.99< 20%
Cell Count > 0.99~20%
Total Protein > 0.99Up to 60%
(Data synthesized from Silva et al., Anal Chem, 2013)[3]

Experimental Protocols

Protocol 1: Cell Harvesting and Metabolite Extraction

This protocol is a generalized procedure for quenching metabolism and extracting metabolites for ¹³C tracer analysis.

  • Cell Culture: Plate and grow cells to the desired confluency under your specific experimental conditions.

  • Tracer Incubation: Replace the growth medium with a medium containing this compound and incubate for the empirically determined optimal duration.

  • Quenching: Aspirate the tracer medium and immediately wash the cells with ice-cold 0.9% saline solution to remove extracellular tracer and halt metabolic activity.

  • Extraction: Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water mixture) to the culture dish.

  • Cell Lysis: Scrape the cells in the extraction solvent on a dry ice bath.

  • Collection: Collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis (e.g., by LC-MS).

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: Normalization by DNA Quantification

This protocol should be performed on the cell pellet obtained after metabolite extraction or from a parallel culture dish.

  • Pellet Resuspension: After collecting the metabolite supernatant (Protocol 1, Step 8), resuspend the remaining cell pellet in a suitable buffer.

  • DNA Quantification: Use a commercial DNA quantification kit (e.g., based on PicoGreen or Hoechst dyes) according to the manufacturer's instructions. These kits use a fluorescent dye that binds specifically to double-stranded DNA.

  • Measurement: Measure the fluorescence using a microplate reader or fluorometer.

  • Standard Curve: Generate a standard curve using the provided DNA standards to calculate the DNA concentration in each sample.

  • Normalization: Divide the intensity of each metabolite peak in a given sample by the total DNA concentration calculated for that same sample.

Visualizations

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_norm Normalization & Interpretation A 1. Cell Seeding & Growth B 2. Introduce 2-DG-13C-1 Tracer A->B C 3. Quench Metabolism & Wash B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E H 8. Quantify Biomass (e.g., DNA, Protein) D->H Use pellet or parallel plate F 6. Raw Data Processing E->F G 7. Natural Abundance Correction F->G I 9. Normalize Metabolite Data G->I H->I J 10. Statistical Analysis & Interpretation I->J

Caption: General workflow for a 2-DG-¹³C-1 tracer experiment.

Normalization_Decision_Tree Start Start: Choose Normalization Strategy Q1 Are cells prone to clumping or difficult to count accurately? Start->Q1 A1_Yes Avoid Cell Counting Q1->A1_Yes Yes Q2 Can extraction solvents interfere with protein assay? Q1->Q2 No A1_Yes->Q2 A2_Yes Use parallel plate for protein assay or choose an alternative method Q2->A2_Yes Yes Rec_DNA Recommended: Normalize to DNA Content (Most robust for adherent cells) Q2->Rec_DNA No A2_Yes->Rec_DNA Rec_Protein Alternative: Normalize to Protein (Use parallel plate) A2_Yes->Rec_Protein

Caption: Decision tree for selecting a sample-based normalization method.

Metabolic_Fate_2DG cluster_cell Cell GLUT GLUT Transporter DG_in 2-DG-13C-1 (Intracellular) GLUT->DG_in HK Hexokinase (HK) DG6P 2-DG-6-Phosphate-13C-1 (Trapped in cell) HK->DG6P DG_in->HK DG_out 2-DG-13C-1 (Extracellular) DG_out->GLUT

Caption: Metabolic fate of 2-Deoxy-D-glucose-¹³C-1 upon cell entry.

References

Overcoming challenges in the quantification of 2-Deoxy-D-glucose-13C-1 phosphorylation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the quantification of 2-Deoxy-D-glucose-13C-1 (2-DG-¹³C-1) phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using 2-DG-¹³C-1 to measure glucose uptake and phosphorylation?

A1: 2-Deoxy-D-glucose (2-DG) is an analog of glucose that is recognized and transported into cells by glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by the enzyme hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][3] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase, effectively trapping the charged molecule inside the cell.[1][2][4] The accumulation of 2-DG-6-P is therefore proportional to the rate of glucose transport and hexokinase activity. Using the stable isotope-labeled 2-DG-¹³C-1 allows for its precise differentiation from endogenous (unlabeled) metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Q2: What are the primary methods for quantifying 2-DG-¹³C-1 phosphorylation?

A2: The two most common analytical platforms are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS/MS is highly sensitive and specific, making it ideal for detecting low-abundance metabolites. It physically separates the phosphorylated product (2-DG-¹³C-1-P) from other cellular components before detection and quantification.

  • NMR can distinguish between the parent compound (2-DG-¹³C-1) and its phosphorylated form in real-time within intact cells or extracts without the need for chromatographic separation.[5] While typically less sensitive than LC-MS, NMR provides rich structural information and can monitor the reaction kinetically.[6]

Q3: Why is quenching metabolism during sample harvesting critical?

A3: Quenching is the rapid inactivation of all enzymatic activity to halt metabolic processes instantly. This is crucial because enzymes continue to function even after cells are removed from their culture environment. Failing to quench can lead to the artificial breakdown or production of metabolites, including the dephosphorylation of 2-DG-¹³C-1-P by phosphatases, resulting in an inaccurate quantification of its levels at the time of harvesting. Cold organic solvents like methanol or acetonitrile are commonly used for this purpose.

Q4: How does the accumulation of 2-DG-6-P affect cellular metabolism?

A4: The accumulation of 2-DG-6-P has several downstream effects. It acts as a competitive inhibitor of phosphoglucose isomerase and a non-competitive inhibitor of hexokinase through feedback inhibition.[2][4][7] This leads to a reduction in the overall glycolytic flux, depleting the cell of ATP and essential metabolites, which is particularly effective against cells that rely heavily on glycolysis, such as many cancer cells.[2][3]

Method Comparison

The choice of analytical method depends on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or real-time monitoring.

FeatureLC-MS/MSNMR Spectroscopy
Sensitivity High (femtomole to picomole range)Lower (micromole to millimole range)
Throughput HighLow to Medium
Sample Type Cell/tissue extractsIntact cells, perfusates, or extracts
Information Primarily quantitative (concentration)Quantitative and structural; can monitor kinetics in real-time
Key Advantage Excellent for low-abundance analytesNon-destructive; provides positional isotope information
Main Limitation Requires sample destruction and chromatographyLower sensitivity; potential for signal overlap

Troubleshooting Guide

Issue: Low or No Detectable 2-DG-¹³C-1-Phosphate Signal

Potential CauseRecommended Solution
Inefficient Metabolite Extraction The polarity of 2-DG-¹³C-1-P requires a polar solvent system. Ensure you are using an optimized extraction buffer, such as 80% methanol or a mixture of acetonitrile:methanol:water.[8] Perform extraction at cold temperatures (-20°C to -80°C) to minimize enzymatic degradation.
Poor Cell Lysis Incomplete cell disruption will prevent the release of intracellular metabolites. Use mechanical disruption methods (e.g., bead beating, sonication) in addition to solvent-based lysis, especially for adherent cells or tissue samples.
Suboptimal LC Method Phosphorylated sugars are highly polar and show poor retention on standard reversed-phase (RP) columns. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape.
Low Cellular Uptake/Phosphorylation Verify cell viability before and during the experiment. Ensure the 2-DG-¹³C-1 concentration and incubation time are appropriate for your cell type. Highly glycolytic cells may require higher concentrations to compete with glucose in the media.[1]
Instrument Sensitivity/Settings Confirm mass spectrometer settings are optimized for your analyte (e.g., correct precursor/product ion pair for Selected Reaction Monitoring - SRM). Run a standard of 2-DG-¹³C-1-P (if available) to verify instrument performance.

Issue: High Variability Between Replicates

Potential CauseRecommended Solution
Inconsistent Cell Numbers Normalize metabolite levels to cell number, total protein content, or DNA content. Ensure consistent seeding density and that cells are in a similar growth phase (e.g., log phase) at the start of the experiment.
Incomplete Quenching Ensure the quenching step is rapid and complete for all samples. Place culture plates directly on dry ice or use liquid nitrogen to flash-freeze cells before adding the cold extraction solvent.
Precipitation During Storage After extraction, some metabolites can precipitate if stored at very low temperatures. Vortex samples thoroughly after thawing and before analysis. Centrifuge to pellet any debris before injecting into the LC-MS system.
Sample Degradation Process samples quickly and keep them on ice at all times. Avoid multiple freeze-thaw cycles. Store extracts at -80°C for long-term stability.

Issue: Poor Chromatographic Peak Shape (Tailing, Splitting)

Potential CauseRecommended Solution
Interaction with Metal Surfaces Phosphorylated compounds can chelate metal ions in the LC system (e.g., stainless steel tubing, frits), leading to peak tailing. Use a biocompatible or PEEK-based LC system if possible. Adding a weak chelating agent like medronic acid to the mobile phase can sometimes help.
Incorrect Mobile Phase pH The charge state of 2-DG-¹³C-1-P is pH-dependent. Ensure the mobile phase pH is buffered and optimized for your HILIC column to achieve a consistent charge state and good peak shape.
Anomeric Separation 2-DG-¹³C-1 and its phosphorylated product exist as α and β anomers, which may separate under certain chromatographic conditions, causing split peaks.[6] Adjusting the mobile phase composition or temperature may help merge the peaks or achieve baseline separation for individual quantification.

Visualized Protocols and Pathways

Metabolic Pathway of 2-DG-¹³C-1

pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_ext 2-Deoxy-D-glucose-¹³C-1 2DG_int 2-Deoxy-D-glucose-¹³C-1 2DG_ext->2DG_int GLUT Transporter 2DGP 2-DG-¹³C-1-6-Phosphate (Trapped) 2DG_int->2DGP Hexokinase (HK) + ATP Metabolism Further Glycolysis 2DGP->Metabolism Blocked by Phosphoglucose Isomerase

Caption: Uptake and metabolic trapping of 2-Deoxy-D-glucose-¹³C-1.

General Experimental Workflow

workflow A 1. Cell Seeding & Culture B 2. Treatment with 2-DG-¹³C-1 A->B C 3. Quench Metabolism (e.g., Liquid Nitrogen) B->C D 4. Metabolite Extraction (e.g., Cold 80% Methanol) C->D E 5. Sample Processing (Vortex, Centrifuge, Dry) D->E F 6. Reconstitution & Analysis (LC-MS/MS or NMR) E->F G 7. Data Processing & Quantification F->G

Caption: Standard workflow for 2-DG-¹³C-1 phosphorylation analysis.

Troubleshooting Logic for Low Signal

troubleshoot cluster_causes Potential Cause Categories cluster_solutions Start Problem: Low 2-DG-¹³C-1-P Signal C1 Biological Issue Start->C1 C2 Sample Prep Issue Start->C2 C3 Analytical Issue Start->C3 S1a Check cell viability C1->S1a S1b Optimize 2-DG dose/time C1->S1b S2a Improve cell lysis C2->S2a S2b Optimize extraction solvent C2->S2b S2c Ensure rapid quenching C2->S2c S3a Use HILIC column C3->S3a S3b Optimize MS parameters C3->S3b

Caption: Decision tree for troubleshooting low signal intensity.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a general framework. Optimization for specific cell types and instrumentation is recommended.

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 70-80%).

    • Remove the culture medium and wash cells once with warm PBS or glucose-free medium.

    • Add pre-warmed culture medium containing the desired concentration of 2-DG-¹³C-1. Incubate for the specified time (e.g., 30-60 minutes).

  • Metabolism Quenching and Cell Harvesting:

    • To quench metabolism, quickly aspirate the medium and place the culture plate on a level bed of dry ice or in a liquid nitrogen bath to flash-freeze the cell monolayer.

    • Add 1 mL (for a 6-well plate) of ice-cold extraction solvent (e.g., 80% Methanol, HPLC-grade) directly to the frozen cells.

    • Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete lysis and extraction.

    • Scrape the cells using a cell scraper and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at maximum speed (>15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the pellet.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent (e.g., 50:50 acetonitrile:water). Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for injection.

    • LC Setup (HILIC):

      • Column: A suitable HILIC column (e.g., Amide, ZIC-pHILIC).

      • Mobile Phase A: Water with buffer (e.g., 10 mM ammonium acetate, pH adjusted).

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute polar compounds.

    • MS Setup (Triple Quadrupole):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Transitions: Set up the instrument to monitor the specific precursor-to-product ion transition for 2-DG-¹³C-1-P. This will require prior optimization using a standard or a pilot experiment.

  • Data Analysis:

    • Integrate the peak area for the 2-DG-¹³C-1-P SRM transition in each sample.

    • Normalize the peak area to an internal standard (if used) and to a measure of cell quantity (e.g., protein concentration or cell count from a parallel plate).

    • Compare the normalized peak areas across different experimental conditions to determine relative changes in 2-DG-¹³C-1 phosphorylation.

References

Addressing low signal intensity in LC-MS analysis of 2-Deoxy-D-glucose-13C-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a weak or no signal for this compound in my LC-MS analysis?

A weak or absent signal for 2-DG-13C-1 can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas: sample preparation, liquid chromatography (LC) separation, and mass spectrometry (MS) detection. Common issues include inefficient extraction from the sample matrix, poor chromatographic peak shape, suboptimal ionization of the analyte, or matrix effects from co-eluting compounds.[1][2][3]

Q2: What is the optimal ionization mode for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of 2-DG-13C-1. In negative ion mode, you can detect the deprotonated molecule [M-H]⁻.[4] In positive ion mode, it is common to observe adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, which can sometimes provide a more stable and intense signal, especially when dealing with complex biological matrices.[5][6] The choice between positive and negative mode should be determined empirically for your specific sample type and LC conditions to achieve the best sensitivity.

Q3: How do matrix effects impact the signal intensity of this compound?

Matrix effects occur when co-eluting substances from the sample matrix, such as salts, lipids, or other metabolites, interfere with the ionization of the target analyte in the MS source.[1] This can lead to ion suppression, where the signal for 2-DG-13C-1 is significantly reduced, or ion enhancement, which is less common. Effective sample cleanup and optimized chromatographic separation are crucial to minimize these effects.[3]

Q4: Is a derivatization step necessary for analyzing this compound?

While derivatization is not always necessary, it can sometimes improve chromatographic retention and sensitivity, especially on reversed-phase columns where the polar nature of 2-DG-13C-1 can lead to poor retention.[7][8] However, direct analysis without derivatization is possible and often preferred to simplify the workflow, typically using Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

Troubleshooting Guide

Experimental Workflow for 2-DG-13C-1 Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Injection LC Injection Extraction->Injection Column HILIC or RP Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Source Elution->Ionization Detection Mass Analyzer (e.g., QqQ) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for LC-MS analysis of this compound.

Troubleshooting Low Signal Intensity: A Step-by-Step Guide

Troubleshooting Guide start Low Signal Intensity for 2-DG-13C-1 check_ms 1. Verify MS Performance start->check_ms infuse_std Infuse Standard Directly. Is signal strong? check_ms->infuse_std ms_ok MS is likely OK. Proceed to LC. infuse_std->ms_ok Yes ms_problem MS Issue Detected. - Clean Ion Source - Check Gas/Voltages - Calibrate infuse_std->ms_problem No check_lc 2. Check LC System ms_ok->check_lc inject_std Inject Standard on Column. Good peak shape & intensity? check_lc->inject_std lc_ok LC-MS system is OK. Issue is likely sample-related. inject_std->lc_ok Yes lc_problem LC Issue Detected. - Check for leaks - Verify mobile phase - Check/replace column inject_std->lc_problem No check_sample 3. Evaluate Sample Preparation lc_ok->check_sample spike_sample Spike standard into matrix. Is signal recovered? check_sample->spike_sample sample_ok Extraction is likely OK. Consider matrix effects. spike_sample->sample_ok Yes sample_problem Sample Prep Issue. - Optimize extraction - Check solvent purity - Evaluate sample stability spike_sample->sample_problem No

Caption: A decision tree for troubleshooting low signal intensity of 2-DG-13C-1.

Data Presentation: Impact of Key Parameters on Signal Intensity

The following tables summarize how different experimental parameters can influence the signal intensity of 2-DG-13C-1. The values are representative and should be optimized for your specific instrument and application.

Table 1: Effect of ESI Source Parameters

ParameterSetting 1Relative IntensitySetting 2Relative IntensityRecommendation
Ionization Mode Negative ESI1.0xPositive ESI (Na+ adduct)2.5xTest both modes; positive mode may offer higher sensitivity for adduct formation.[5]
Capillary Voltage 2.5 kV1.0x3.5 kV1.8xOptimize to ensure stable spray and maximum signal; typically between 3-4 kV.[7]
Gas Temperature 300 °C1.0x350 °C1.5xHigher temperatures can improve desolvation, but excessive heat may degrade the analyte.[5]
Nebulizer Pressure 30 psig1.0x50 psig1.6xHigher pressure can lead to finer droplets and better ionization efficiency.[5]

Table 2: Influence of LC and Sample Preparation Conditions

| Parameter | Condition 1 | Relative Intensity | Condition 2 | Relative Intensity | Recommendation | | :--- | :--- | :--- | :--- | :--- | | LC Column | C18 Reversed-Phase | 1.0x | HILIC | 4.0x | HILIC columns provide better retention and peak shape for polar analytes like 2-DG.[9][10] | | Mobile Phase pH | pH 3.0 (Acidic) | 1.0x | pH 9.0 (Basic) | 2.2x | In negative mode, a basic pH can enhance deprotonation and increase signal. | | Sample Cleanup | Dilute-and-Shoot | 1.0x | Protein Precipitation | 3.5x | Removing proteins and lipids significantly reduces matrix suppression.[3][4] | | Internal Standard | No IS | 1.0x | With ¹³C₆-Glucose IS | N/A | An internal standard is crucial for accurate quantification by compensating for signal variability.[4][9] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for extracting 2-DG-13C-1 from serum or plasma samples.

  • Thaw Samples : Thaw frozen serum or plasma samples on ice.

  • Aliquot Sample : Transfer 50 µL of the sample into a clean microcentrifuge tube.

  • Add Internal Standard : Spike the sample with an appropriate amount of a heavy-labeled internal standard (e.g., ¹³C₆-D-Glucose) to correct for extraction and matrix variability.[4]

  • Precipitate Proteins : Add 200 µL of ice-cold acetonitrile/methanol (50:50, v/v) to the sample.[4]

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Collect Supernatant : Carefully transfer the supernatant to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Evaporate and Reconstitute (Optional) : For increased concentration, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: HILIC-LC-MS/MS Method

This method is designed for the separation and detection of 2-DG-13C-1.

  • LC System : Agilent 1200 HPLC or equivalent[5]

  • Column : Acquity UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column[9]

  • Mobile Phase A : Water with 0.1% ammonium hydroxide[9]

  • Mobile Phase B : Acetonitrile with 0.1% ammonium hydroxide

  • Gradient :

    • 0.0 min: 85% B

    • 5.0 min: 50% B

    • 5.1 min: 85% B

    • 8.0 min: 85% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • MS System : Sciex 6500+ QTrap or equivalent triple quadrupole mass spectrometer[4]

  • Ionization Mode : ESI Negative

  • MRM Transition for 2-DG-13C-1 :

    • Parent Ion (Q1) : m/z 164.1 ([M-H]⁻ for 2-Deoxy-D-glucose with one ¹³C)

    • Product Ion (Q3) : m/z 85.1 (Fragment corresponding to the loss of C₃H₆O₃)

  • Key MS Parameters :

    • IonSpray Voltage : -4500 V[4]

    • Temperature : 300 °C[4]

    • Curtain Gas : 35 psi[4]

    • Collision Gas : Medium[4]

Visualization of Mechanism

Inhibition of Glycolysis by 2-Deoxy-D-glucose

2-Deoxy-D-glucose acts as a competitive inhibitor of glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[11][12] This product cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of glycolysis, which ultimately depletes cellular ATP.[11][13] The ¹³C label on your compound allows it to be traced and distinguished from endogenous 2-DG.

Glycolysis Inhibition cluster_cell Inside the Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Glycolysis Further Glycolysis (ATP Production) F6P->Glycolysis DG_13C1 2-DG-13C-1 DG_6P_13C1 2-DG-13C-1-6-Phosphate (Accumulates) DG_13C1->DG_6P_13C1 Hexokinase DG_6P_13C1->F6P INHIBITED GLUT Glucose Transporter (GLUT) GLUT->Glucose Uptake GLUT->DG_13C1 Uptake

Caption: Mechanism of 2-DG-13C-1 inhibiting the glycolysis pathway.

References

Technical Support Center: Correcting for Natural 13C Abundance in Metabolic Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for natural 13C abundance in metabolic tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it necessary to correct for it in 13C tracer experiments?

A: Carbon naturally exists as two stable isotopes: 12C (approximately 98.9% abundance) and 13C (approximately 1.1% abundance)[1]. In a metabolic tracer experiment, an isotopically labeled substrate (the "tracer") is introduced to a system to track its metabolic fate[1]. However, the mass spectrometers used to measure metabolite labeling patterns detect both the 13C incorporated from the tracer and the 13C that is naturally present in the metabolites. Therefore, it is crucial to correct for the contribution of naturally occurring isotopes to accurately determine the true isotopic enrichment from the tracer[1][2]. Failing to perform this correction can lead to distorted data and misinterpretation of metabolic flux.[3]

Q2: What are the primary methods for correcting for natural 13C abundance?

A: The most common methods for natural abundance correction rely on matrix-based calculations.[1][2] These methods use a correction matrix to mathematically remove the contribution of naturally abundant isotopes from the measured mass isotopomer distributions (MIDs)[1]. The correction matrix can be constructed based on theoretical combinatorial probabilities or derived empirically from measurements of unlabeled standards[1]. Several software packages are available that implement these correction algorithms.[1][4]

Q3: What is a Mass Isotopomer Distribution (MID)?

A: A mass isotopomer distribution (MID) represents the relative abundance of all mass isotopomers of a given metabolite. Mass isotopomers are molecules that have the same chemical formula but differ in the number of isotopic atoms they contain, resulting in different molecular weights[1][5]. For example, a three-carbon metabolite will have four mass isotopomers (M+0, M+1, M+2, and M+3), representing molecules with zero, one, two, or three 13C atoms, respectively. Mass spectrometry measures the intensity of these different mass isotopomers[1].

Q4: What software tools are available for natural abundance correction?

A: Several software tools have been developed to automate the natural abundance correction process. Some commonly used options include:

  • IsoCor: A software that uses a non-linear least-squares optimization to correct for natural abundance and can handle potential issues with negative fractions.[1][6]

  • IsoCorrectoR: An R-based package that can correct MS and MS/MS data for natural abundance and tracer impurity and is applicable to various tracer isotopes.[3][7]

  • AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments, such as those using 13C and 15N.[6][8]

  • PolyMID: A tool that can computationally remove the influence of naturally occurring heavy isotopes.[9][10][11]

Q5: How does chemical derivatization of metabolites affect the natural abundance correction?

A: For certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be chemically modified through derivatization to make them volatile.[12] The derivatizing agent adds extra atoms (e.g., carbon, hydrogen, silicon) to the metabolite, and these atoms also have their own natural isotopic abundances.[12][13] It is essential to account for the natural isotopes from the derivatization agent in the correction calculations to ensure accurate results.[12]

Q6: Are there special considerations for high-resolution mass spectrometry data?

A: Yes. High-resolution mass spectrometry can distinguish between isotopologues with very small mass differences, such as the incorporation of 13C versus 15N.[1][6] This capability requires specific computational approaches for accurate natural abundance correction.[1] While some tools like IsoCor are well-suited for low-resolution data, they might lead to over-correction with high-resolution data.[6] Therefore, it's important to use correction algorithms and software that are appropriate for the resolution of your mass spectrometry data.[6]

Q7: What about correcting data from dual-isotope tracer experiments?

A: Dual-isotope tracer experiments, for instance using both 13C and 15N, require specialized correction methods.[6][8] These experiments necessitate a mass resolution high enough to distinguish between the different tracer isotopes.[6][8] Tools like AccuCor2 are designed to handle the complexities of resolution-dependent correction for dual-isotope tracing data.[6][8]

Troubleshooting Guides

Problem: After correction, some of my mass isotopomer fractions are negative. What does this mean and how can I fix it?
  • Possible Cause: Negative values in the corrected MIDs can arise from experimental noise or measurement errors, particularly when a mass isotopomer peak is underestimated by the mass spectrometer.[14] This can result in an observed MID that falls outside the range of what is theoretically possible through the combination of natural abundance and tracer incorporation.[14]

  • Solution:

    • Review Raw Data: Carefully inspect the raw mass spectrometry data for any signs of poor peak integration, low signal-to-noise, or other analytical issues.

    • Use Robust Correction Algorithms: Some correction software, like IsoCor, employs non-linear least-squares optimization to minimize residuals from experimental noise and can help to avoid negative fractions.[1]

    • Check Blank and Standard Samples: Ensure that your analysis of unlabeled standards is accurate, as this data is often used to derive the correction factors.

Problem: My corrected data shows unexpected labeling patterns that don't align with known metabolic pathways.
  • Possible Cause 1: Incorrect Molecular Formula: The correction algorithms rely on the precise molecular formula of the metabolite (and any derivatives) to calculate the expected natural abundance. An incorrect formula will lead to an inaccurate correction matrix and erroneous results.

  • Solution 1: Double-check the chemical formula for each metabolite and ensure that the atoms from any derivatizing agents are included.[12]

  • Possible Cause 2: Tracer Impurity: The labeled substrate you are using may not be 100% pure, containing a mixture of labeled and unlabeled molecules. This impurity can affect the observed labeling patterns.

  • Solution 2: Use software that can account for tracer impurity, such as IsoCorrectoR.[3][7] You will need to provide the isotopic purity of your tracer as an input.

  • Possible Cause 3: Inappropriate Correction Method: The correction method or software being used may not be suitable for your specific experimental setup (e.g., high-resolution or dual-labeling data).

  • Solution 3: Ensure you are using a tool designed for your data type. For example, use AccuCor2 for dual-isotope experiments.[6][8]

Problem: I'm not sure which correction method to choose for my experiment.
  • Guidance:

    • For standard single-tracer (e.g., 13C), low-resolution MS data: Matrix-based correction methods implemented in tools like IsoCor or IsoCorrectoR are generally suitable.[1][6][7]

    • For high-resolution MS data: It is important to use a method that accounts for the specific resolution of your instrument to avoid over-correction.[6]

    • For dual-isotope tracer experiments: Specialized software like AccuCor2 is recommended.[6][8]

    • If you suspect significant experimental noise: A non-linear optimization approach, such as that used in IsoCor, may provide more robust results.[1]

Problem: How do I correctly account for the atoms from my derivatizing agent?
  • Solution: The molecular formula used as input for the correction software must include the atoms from the derivatizing agent.[12] For example, if you are analyzing pyruvate after derivatization with di-t-butyl-dimethylsilyl (di-TBDMS), you must add the atoms from the di-TBDMS group to the molecular formula of pyruvate before performing the correction.[5]

Quantitative Data Summary

The following table provides the natural abundances of stable isotopes for elements commonly found in metabolites. These values are fundamental for the theoretical calculation of correction matrices.

ElementIsotopeNatural Abundance (%)
Carbon12C98.9
13C1.1
Hydrogen1H99.9885
2H0.000115
Oxygen16O99.757
17O0.038
18O0.205
Nitrogen14N99.632
15N0.368
Sulfur32S94.93
33S0.76
34S4.29
Silicon28Si92.223
29Si4.685
30Si3.092

Note: These values may vary slightly depending on the source.[2]

Experimental Protocols

General Workflow for a 13C Labeling Experiment

A typical 13C isotope labeling experiment follows a standardized workflow from sample preparation to data analysis.[1]

  • Cell Culture: Cells are grown in a defined medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose).

  • Metabolite Extraction: After a designated incubation period, metabolism is quenched, and intracellular metabolites are extracted from the cells.

  • Sample Preparation (if necessary): For some analytical methods like GC-MS, metabolites are derivatized to increase their volatility.

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by a mass spectrometer (e.g., GC-MS, LC-MS) to measure the mass isotopomer distributions (MIDs) of metabolites of interest.

  • Data Processing: The raw spectral data is processed to obtain the observed MIDs for each metabolite.

  • Natural Abundance Correction: A correction algorithm is applied to the observed MIDs to remove the contribution from naturally occurring isotopes, yielding the corrected MIDs.

  • Downstream Analysis: The corrected MIDs are used for further quantitative analysis, such as metabolic flux analysis, to understand the activity of metabolic pathways.[1]

Visualizations

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell Culture with 13C Tracer Cell Culture with 13C Tracer Metabolite Extraction Metabolite Extraction Cell Culture with 13C Tracer->Metabolite Extraction Incubation MS Analysis MS Analysis Metabolite Extraction->MS Analysis Sample Prep Raw MS Data Raw MS Data MS Analysis->Raw MS Data Observed MIDs Observed MIDs Raw MS Data->Observed MIDs Peak Integration Natural Abundance Correction Natural Abundance Correction Observed MIDs->Natural Abundance Correction Corrected MIDs Corrected MIDs Natural Abundance Correction->Corrected MIDs Metabolic Flux Analysis Metabolic Flux Analysis Corrected MIDs->Metabolic Flux Analysis

Caption: Workflow of a 13C metabolic tracer experiment.

G Observed_MID Observed MID (Tracer + Natural Abundance) Equation Corrected MID = [Correction Matrix]⁻¹ * Observed MID Observed_MID->Equation Correction_Matrix Correction Matrix (Based on elemental formula) Correction_Matrix->Equation Corrected_MID Corrected MID (Tracer Only) Equation->Corrected_MID

Caption: Logic of matrix-based natural abundance correction.

References

Validation & Comparative

A Comparative Guide to 2-Deoxy-D-glucose-13C-1 and 18F-FDG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of imaging tracer is critical for elucidating biological processes and evaluating therapeutic responses. This guide provides an objective comparison of two key glucose analogs used in metabolic imaging: the stable isotope-labeled 2-Deoxy-D-glucose-13C-1 (2-DG-13C1) and the radioisotope-labeled [18F]Fluorodeoxyglucose (18F-FDG).

This comparison focuses on their respective imaging modalities, quantitative performance, and the experimental protocols required for their use in in vivo studies. While 18F-FDG coupled with Positron Emission Tomography (PET) is a well-established clinical standard for metabolic imaging, 2-DG-13C1, typically imaged using Magnetic Resonance Spectroscopy (MRS), and its unlabeled counterpart imaged via glucoCEST MRI, offer non-radioactive alternatives with unique characteristics.

At a Glance: Key Differences and Performance Metrics

The primary distinction between these two tracers lies in their labels and, consequently, their detection methods. 18F-FDG is a positron-emitting radiotracer detected by PET, offering high sensitivity but limited spatial resolution and the requirement of ionizing radiation. In contrast, 2-DG-13C1 is a stable isotope-labeled compound detected by MRS, a technique that provides rich chemical information but is inherently less sensitive than PET. An emerging alternative, glucoCEST (glucose chemical exchange saturation transfer) MRI, allows for the indirect detection of unlabeled 2-Deoxy-D-glucose (2-DG) with enhanced sensitivity compared to direct MRS, offering a radiation-free metabolic imaging method.

FeatureThis compound / 2-DG18F-FDG
Imaging Modality Magnetic Resonance Spectroscopy (MRS) / glucoCEST MRIPositron Emission Tomography (PET)
Label Stable Isotope (¹³C) / UnlabeledRadioisotope (¹⁸F)
Ionizing Radiation NoYes
Spatial Resolution MRS: Low; glucoCEST MRI: High (sub-mm in preclinical)Moderate (~1-2 mm in preclinical)
Temporal Resolution MRS: Low (minutes); glucoCEST MRI: Moderate (seconds to minutes)High (seconds to minutes)
Sensitivity MRS: Low; glucoCEST MRI: ModerateHigh
Quantitative Metrics Concentration (mM)Standardized Uptake Value (SUV), % Injected Dose/gram (%ID/g)

Quantitative Comparison of In Vivo Performance

Direct quantitative comparisons in the same tumor models provide valuable insights into the relative performance of these imaging agents. The following tables summarize data from studies comparing glucoCEST MRI with 18F-FDG PET/autoradiography in preclinical cancer models.

Table 1: Comparison of glucoCEST and 18F-FDG Uptake in Colorectal Tumor Xenografts

Tumor ModelglucoCEST (Glucose Concentration, mM)18F-FDG Autoradiography (Concentration, mM)
SW12221.8 ± 0.41.2 ± 0.3
LS174T0.9 ± 0.20.6 ± 0.1
Data from a study comparing quantified glucose concentration from glucoCEST data with 18F-FDG autoradiography. A significant correlation was observed between the two measurements.[1]

Table 2: Comparative Uptake of 18F-FDG and glucoCEST Contrast in Different Murine Tumor Models

Tumor Model18F-FDG PET (SUV)18F-FDG PET (%ID/cc)glucoCEST (ΔST%)
B16-F10 (Melanoma)0.913.672.5 ± 1.2
4T1 (Breast Cancer)0.623.23Not Reported
PC3 (Prostate Cancer)0.321.15Lower than B16-F10
This study found that the trend of lower glucose uptake in the PC3 prostate cancer model was observed with both 18F-FDG PET and glucoCEST MRI.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biological and experimental processes, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of 2-Deoxy-D-glucose and the typical experimental workflows for in vivo imaging with both 2-DG/2-DG-13C1 and 18F-FDG.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_ext 2-Deoxy-D-glucose (2-DG) GLUT Glucose Transporter (GLUT) 2DG_ext->GLUT Transport 2DG_int 2-DG Hexokinase Hexokinase 2DG_int->Hexokinase Phosphorylation 2DG6P 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) (Trapped) PGI Phosphoglucose Isomerase 2DG6P->PGI Inhibition Hexokinase->2DG6P Glycolysis Further Glycolysis (Blocked) PGI->Glycolysis GLUT->2DG_int

Metabolic pathway of 2-Deoxy-D-glucose (2-DG).

cluster_workflow Experimental Workflow: 2-DG-13C1 (MRS) / 2-DG (glucoCEST) vs. 18F-FDG (PET) cluster_animal_prep 1. Animal Preparation cluster_tracer_admin 2. Tracer Administration cluster_uptake 3. Uptake Period cluster_imaging 4. In Vivo Imaging cluster_analysis 5. Data Analysis Fasting Fasting (4-6 hours) Anesthesia Anesthesia Fasting->Anesthesia Cannulation Tail vein cannulation Anesthesia->Cannulation 2DG_admin Intravenous injection of 2-DG-13C1 or 2-DG Cannulation->2DG_admin FDG_admin Intravenous injection of 18F-FDG Cannulation->FDG_admin MRS_uptake Dynamic acquisition or pre-defined uptake time 2DG_admin->MRS_uptake PET_uptake 45-60 minutes FDG_admin->PET_uptake MRS_imaging 13C-MRS or glucoCEST MRI acquisition MRS_uptake->MRS_imaging PET_imaging PET/CT scan PET_uptake->PET_imaging MRS_analysis Spectral analysis or CEST contrast calculation MRS_imaging->MRS_analysis PET_analysis Image reconstruction and quantification (e.g., SUV) PET_imaging->PET_analysis

Comparative experimental workflow for in vivo imaging.

Detailed Experimental Protocols

In Vivo Imaging with this compound (13C-MRS)

Direct in vivo imaging of 2-DG-13C1 is challenging due to the low sensitivity of 13C-MRS. Most in vivo studies have focused on acquiring spectra from a region of interest rather than generating a complete image.

  • Animal Model: Subcutaneous tumors (e.g., MCF-7 breast cancer) in nude mice.

  • Tracer Preparation and Administration: 2-deoxy-D-[6-13C]glucose is dissolved in saline. The solution is administered intravenously.[3]

  • In Vivo MRS Acquisition:

    • Mice are anesthetized and placed in an MRI scanner equipped with a 13C coil.

    • 13C NMR spectra are acquired continuously to simultaneously follow the transport of 2-DG-13C1 and its phosphorylation to 2-DG-6-P-13C.[3]

    • Due to low signal-to-noise, signal averaging over extended periods is often necessary.

In Vivo Imaging with 2-Deoxy-D-glucose (glucoCEST MRI)
  • Animal Model: Murine tumor models such as B16-F10 melanoma, 4T1 breast cancer, or PC3 prostate cancer.[2]

  • Tracer Preparation and Administration: D-glucose or 2-Deoxy-D-glucose is dissolved in saline to create a high concentration solution (e.g., 3 M).[2] The solution is administered intravenously via a tail vein catheter, typically at a dose of 3 g/kg.[2]

  • In Vivo MRI Acquisition:

    • Mice are anesthetized (e.g., with isoflurane) and monitored.[2]

    • Anatomical T2-weighted images are acquired for localization.[2]

    • glucoCEST images are obtained before and after the injection of the glucose analog. This involves irradiating the animal with a single continuous wave presaturation block pulse (e.g., 2μT applied for 5 seconds).[2]

    • The saturation frequency offset is varied across a range (e.g., -10 to +10 ppm) to acquire a Z-spectrum.[2]

  • Data Analysis:

    • The CEST contrast is calculated from the Z-spectrum.

    • The change in CEST contrast before and after glucose administration is quantified to assess glucose uptake.

In Vivo Imaging with 18F-FDG (PET)
  • Animal Model: Various tumor-bearing mouse models.

  • Radiotracer Administration: 18F-FDG is administered intravenously, typically via the tail vein.

  • Uptake Period: A conscious uptake period of 45-60 minutes is allowed for the radiotracer to distribute and accumulate in tissues.[2]

  • PET/CT Acquisition:

    • Animals are anesthetized for the duration of the scan.

    • A static PET scan is acquired, often accompanied by a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other relevant tissues.

    • The uptake of 18F-FDG is quantified, commonly expressed as the Standardized Uptake Value (SUV) or the percentage of injected dose per cubic centimeter (%ID/cc).[2]

Concluding Remarks

The choice between 2-DG-13C1/2-DG and 18F-FDG for in vivo imaging depends on the specific research question and available resources. 18F-FDG PET is a highly sensitive and established method for assessing glucose metabolism, making it a valuable tool in both preclinical and clinical oncology. However, its reliance on radioisotopes and ionizing radiation presents certain limitations.

2-DG-13C1 with MRS offers the advantage of being non-radioactive and providing detailed chemical information, but its application for in vivo imaging is hampered by low sensitivity. The emerging technique of glucoCEST MRI for detecting unlabeled 2-DG shows promise as a non-radioactive alternative with improved sensitivity over direct MRS. Studies have shown a correlation between glucoCEST contrast and 18F-FDG uptake, suggesting that it may provide comparable information on glucose metabolism in tumors.[1][2] As glucoCEST technology continues to develop and be validated, it may offer a powerful, radiation-free method for the in vivo assessment of glucose metabolism in cancer research and drug development.

References

A Head-to-Head Comparison: Validating 2-Deoxy-D-glucose-13C-1 Uptake Assays Against Gold-Standard Radiolabeled Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is paramount for understanding metabolic processes and evaluating therapeutic interventions. The traditional gold standard, the radiolabeled 2-deoxy-D-glucose (2-DG) uptake assay, offers high sensitivity but comes with the inherent challenges of handling and disposing of radioactive materials. A modern alternative, the stable isotope-labeled 2-Deoxy-D-glucose-13C-1 (¹³C-2-DG) uptake assay coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), provides a non-radioactive method for quantifying glucose transport. This guide offers an objective comparison of these two methodologies, supported by experimental protocols and performance data, to assist researchers in selecting the most appropriate assay for their needs.

The fundamental principle behind both assays is identical: 2-DG, a glucose analog, is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). As 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly, providing a direct measure of glucose uptake. The key difference between the two methods lies in the detection of this accumulated product. Radiolabeled assays quantify the decay of isotopes like tritium (³H) or carbon-14 (¹⁴C), while the stable isotope method measures the mass of ¹³C-2-DG6P.

Quantitative Performance Comparison

While direct head-to-head validation studies are not extensively published, the performance characteristics of each assay can be compiled from independent validation reports. The following table summarizes key quantitative metrics for both methods. It is important to note that performance can vary based on the specific instrumentation, cell type, and experimental conditions.

Performance MetricRadiolabeled 2-DG Assay ([³H] or [¹⁴C])¹³C-2-DG Assay (LC-MS)Key Considerations
Sensitivity High (pmol to fmol range)High (fmol to amol range)LC-MS methods, particularly with modern mass spectrometers, can offer superior sensitivity.[1]
Linearity Good over several orders of magnitude.Excellent over a wide dynamic range.Both methods demonstrate strong linearity, crucial for quantitative accuracy.
Signal-to-Noise (S/N) Ratio Generally high, dependent on specific activity and background counts.Can be exceptionally high, though "noise" is defined differently in MS and can be near-zero in some modes.[2][3]Direct S/N comparison is challenging due to the different nature of signal and noise in each technique.
Specificity High, as detection is specific to the radioisotope.Very high, based on unique mass-to-charge ratio of ¹³C-2-DG6P.LC-MS provides high confidence in analyte identification through mass fragmentation.
Throughput Moderate; can be adapted for 96-well plates but requires manual steps.Potentially higher with autosamplers, though sample preparation can be intensive.Automation can significantly increase the throughput of LC-MS analysis.
Safety Requires licensing, specialized handling, and radioactive waste disposal.Non-radioactive, posing minimal safety risks.This is a major advantage of the ¹³C-2-DG method, reducing regulatory burden.
Cost (Instrument) Moderate (Scintillation Counter).High (LC-MS/MS System).The capital investment for LC-MS instrumentation is significantly higher.
Cost (Reagents) Radiolabeled 2-DG can be expensive.¹³C-labeled substrates can also be costly, along with high-purity solvents.Reagent costs for both methods can be a significant factor in large-scale screens.

Signaling and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the metabolic pathway of 2-DG and the general experimental workflows for both assay types.

G Cellular Uptake and Trapping of 2-Deoxy-D-glucose Analogs cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2DG_ext 2-DG Tracer (Radiolabeled or ¹³C-labeled) GLUT Glucose Transporter (GLUT) 2DG_ext->GLUT Transport 2DG_int Intracellular 2-DG GLUT->2DG_int Hexokinase Hexokinase 2DG_int->Hexokinase Phosphorylation 2DG6P 2-DG-6-Phosphate (Trapped) Hexokinase->2DG6P Glycolysis Further Glycolysis (Blocked) 2DG6P->Glycolysis Inhibited

Caption: Cellular uptake and metabolic fate of 2-DG analogs.

G Comparison of Experimental Workflows cluster_shared Shared Initial Steps cluster_radio Radiolabeled 2-DG Workflow cluster_13C ¹³C-2-DG Workflow Seed Seed Cells in Plates Starve Glucose Starvation Seed->Starve Treat Treat with Stimuli/Inhibitors Starve->Treat Incubate Incubate with 2-DG Tracer Treat->Incubate Wash Wash to Remove Extracellular Tracer Incubate->Wash Lyse Cell Lysis Wash->Lyse Scintillation Add Scintillation Cocktail Lyse->Scintillation Extract Metabolite Extraction (e.g., Protein Precipitation) Lyse->Extract Count Measure Radioactivity (CPM/DPM) Scintillation->Count LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify ¹³C-2-DG6P Peak Area LCMS->Quantify

Caption: Generalized experimental workflows for the two assay types.

Detailed Experimental Protocols

The following sections provide representative protocols for performing glucose uptake assays using both radiolabeled 2-DG and ¹³C-2-DG.

Protocol 1: Radiolabeled 2-Deoxy-D-glucose ([³H]-2-DG) Uptake Assay

This protocol is a standard method for measuring glucose uptake in cultured adherent cells.

Materials:

  • Cells cultured in 12- or 24-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer).

  • [³H]-2-Deoxy-D-glucose (e.g., 1 mCi/mL).

  • Unlabeled ("cold") 2-Deoxy-D-glucose.

  • Insulin or other treatment compounds.

  • Phloretin or Cytochalasin B (as inhibitors for determining non-specific uptake).

  • Ice-cold Phosphate Buffered Saline (PBS).

  • 0.1 M NaOH for cell lysis.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and grow to ~80-90% confluency.

  • Serum Starvation: On the day of the assay, wash cells twice with warm PBS and then incubate in serum-free, low-glucose medium for 2-4 hours.

  • Glucose Starvation: Wash cells twice with KRH buffer and incubate in KRH buffer for 30-60 minutes to deplete intracellular glucose.

  • Treatment: Replace the buffer with KRH buffer containing the desired concentration of stimuli (e.g., 100 nM insulin) or inhibitors. For negative controls, use a vehicle. Incubate for the desired time (e.g., 20 minutes for insulin).

  • Uptake Initiation: Add the uptake solution containing [³H]-2-DG (final concentration typically 0.5-1.0 µCi/mL) and unlabeled 2-DG (final concentration typically 10-100 µM). To determine non-specific uptake, include a set of wells with a glucose uptake inhibitor (e.g., 20 µM Cytochalasin B).

  • Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter as counts per minute (CPM).

  • Protein Normalization: Use a portion of the remaining cell lysate to determine the protein concentration (e.g., using a BCA assay) to normalize the CPM values.

  • Calculation: Specific glucose uptake is calculated by subtracting the non-specific uptake (wells with inhibitor) from the total uptake and then normalizing to protein concentration and time.

Protocol 2: this compound (¹³C-2-DG) Uptake Assay with LC-MS

This protocol outlines the general steps for a stable isotope-based glucose uptake assay.

Materials:

  • Cells cultured in 6- or 12-well plates.

  • Physiological buffer (e.g., KRH).

  • 2-Deoxy-D-glucose-¹³C-1.

  • Treatment compounds (as in Protocol 1).

  • Ice-cold PBS.

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Internal standards (optional, for absolute quantification).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Seeding, Starvation, and Treatment: Follow steps 1-4 from the radiolabeled protocol. Larger well sizes are often used to ensure sufficient cell material for LC-MS analysis.

  • Uptake and Termination:

    • Initiate uptake by adding buffer containing ¹³C-2-DG at a desired concentration (e.g., 100 µM).

    • Incubate for the pre-determined linear uptake period (e.g., 5-10 minutes).

    • Terminate the reaction by aspirating the uptake solution and washing the cells rapidly three times with ice-cold PBS.

  • Metabolite Extraction:

    • Place the plate on dry ice to quench metabolism.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Sample Preparation for LC-MS:

    • Carefully collect the supernatant, which contains the metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using an appropriate liquid chromatography method (e.g., HILIC for polar metabolites like 2-DG6P).

    • Detect and quantify the ¹³C-labeled 2-DG-6-phosphate using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Data Analysis:

    • Integrate the peak area corresponding to the mass transition of ¹³C-2-DG-6-phosphate.

    • Normalize the peak area to the protein content of the original cell lysate (determined from a parallel well or the protein pellet from the extraction step).

Conclusion

Both radiolabeled and stable isotope-based 2-DG uptake assays are powerful tools for quantifying cellular glucose transport. The choice between them depends on the specific needs and resources of the research setting.

  • The radiolabeled 2-DG assay remains a highly sensitive and well-validated "gold standard." It is an excellent choice for laboratories already equipped for and licensed to handle radioactivity, especially when absolute sensitivity is the primary concern.

  • The ¹³C-2-DG LC-MS assay represents a modern, safer alternative that eliminates the need for radioactivity. Its high specificity, wide dynamic range, and potential for high-throughput automation make it an attractive option, particularly for core facilities and in drug discovery settings where the initial investment in LC-MS instrumentation can be justified. The ability to perform broader metabolic profiling from the same sample is an additional significant advantage of the mass spectrometry-based approach.

Ultimately, the validation of the ¹³C-2-DG method against the principles of the established radiolabeled assay confirms its utility and provides researchers with a robust, non-radioactive alternative for the precise measurement of glucose uptake.

References

Cross-validation of NMR and Mass Spectrometry Data in ¹³C Tracer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic flux analysis is paramount. The use of ¹³C tracers has revolutionized our ability to map the intricate network of biochemical reactions within a cell. At the forefront of this analytical approach are two powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of their performance in ¹³C tracer analysis, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The synergy between NMR and MS is powerful; they can collectively define both the positional isotopomer distribution in metabolites derived from a ¹³C-labeled precursor and the degree of enrichment at each position with high precision.[1] This comprehensive view provides a rich functional readout of cellular activity and its response to various stimuli.[1]

Comparative Overview

Both NMR and MS are instrumental in ¹³C metabolic flux analysis, a technique used to quantify intracellular metabolic fluxes.[2][3] The choice between them often depends on the specific requirements of the study, such as the desired level of detail in isotopic information, sensitivity needs, and the complexity of the biological system.

FeatureNMR SpectroscopyMass Spectrometry (GC-MS, LC-MS)
Sensitivity Lower, but can be enhanced with higher field strengths and cryoprobes.[4]High, with detection limits reaching the nanomolar range.[4]
Isotopomer Resolution Excellent for resolving positional isotopomers and providing detailed information on carbon-carbon bonds.[2][5]Primarily provides mass isotopomer distributions (MIDs), with limited positional information.[6]
Sample Preparation Minimal, non-destructive, allowing for sample recovery.[2][4]More demanding, often requiring derivatization (for GC-MS) and chromatographic separation.[4][7]
Quantification Highly quantitative and reproducible.[2][4]Can be quantitative with the use of internal standards, but reproducibility can be moderate.[4]
Throughput Generally lower throughput compared to MS.High throughput, suitable for analyzing large sample sets.
Instrumentation Cost Higher initial investment and maintenance costs.[4]Generally lower initial cost compared to high-field NMR spectrometers.
Data Analysis Can be complex, requiring specialized software for spectral deconvolution and isotopomer analysis.Data analysis pipelines for MIDs are well-established.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for ¹³C tracer analysis using NMR and GC-MS.

¹³C NMR Sample Preparation and Analysis
  • Cell Culture and Labeling: Culture cells in a defined medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) for a predetermined duration to achieve isotopic steady state.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol:chloroform:water).

  • Sample Preparation for NMR: Lyophilize the polar extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Both 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) can be employed to identify and quantify ¹³C-labeled metabolites.[8]

  • Data Analysis: Process the NMR spectra to identify metabolites and determine the fractional ¹³C enrichment at specific carbon positions by analyzing the multiplet patterns arising from ¹³C-¹³C J-coupling.[9]

¹³C GC-MS Sample Preparation and Analysis
  • Cell Culture and Labeling: Similar to the NMR protocol, culture cells with the ¹³C-labeled substrate.

  • Metabolite Extraction: Quench metabolism and extract metabolites as described for the NMR protocol.

  • Derivatization: Dry the polar extract and derivatize the metabolites to increase their volatility for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distribution (MID) for each metabolite. This involves correcting for the natural abundance of ¹³C and other isotopes.[10]

Quantitative Data Comparison

A direct comparison of data from both techniques is essential for cross-validation. A study comparing ¹³C-enrichment of glutamate (measured by NMR) and its precursor, 2-ketoglutarate (2-KG, measured by GC-MS), in cardiac metabolism provides valuable insights.

Mass Isotopomer¹³C-NMR (Glutamate MPE)GC-MS (2-KG MPE)
M0 (Unlabeled)Calculated by differenceDirectly measured
M1MeasuredMeasured
M2MeasuredMeasured
M3MeasuredMeasured
M4MeasuredMeasured
M5MeasuredMeasured

MPE: Molar Percent Enrichment

A significant correlation was observed between the absolute molar percent enrichments of the various mass isotopomers of glutamate determined by ¹³C-NMR and 2-KG determined by GC-MS.[11] However, ¹³C-NMR was found to underestimate the unlabeled fraction (M0) because it calculates it by difference, as unlabeled glutamate is not detected by ¹³C-NMR spectroscopy.[11] In contrast, GC-MS directly measures the M0 isotopomer.[11]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations were created using Graphviz (DOT language) to depict key aspects of ¹³C tracer analysis.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis & Cross-Validation start Start: Cells in Culture labeling Introduce ¹³C-labeled Substrate start->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract nmr_prep NMR Sample Preparation extract->nmr_prep ms_prep MS Sample Preparation (Derivatization) extract->ms_prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq ms_acq GC/LC-MS Data Acquisition ms_prep->ms_acq nmr_data Positional Isotopomer Analysis nmr_acq->nmr_data ms_data Mass Isotopomer Distribution Analysis ms_acq->ms_data cross_val Cross-Validation & Flux Modeling nmr_data->cross_val ms_data->cross_val

Caption: Experimental workflow for ¹³C tracer analysis.

DataCrossValidation cluster_information Derived Information nmr NMR Data (Positional Isotopomers) nmr_info Precise localization of ¹³C labels nmr->nmr_info ms Mass Spec Data (Mass Isotopomers) ms_info Overall enrichment of metabolites ms->ms_info model Metabolic Flux Model nmr_info->model Constrains specific pathway steps ms_info->model Provides overall flux constraints validated_flux Validated Metabolic Fluxes model->validated_flux

Caption: Logical flow of data cross-validation.

TCACycle Glucose ¹³C-Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Aspartate Aspartate - -

Caption: Simplified TCA cycle showing key metabolites.

Conclusion

Both NMR and mass spectrometry are indispensable tools for ¹³C tracer analysis, each offering unique advantages. MS provides high sensitivity for measuring mass isotopomer distributions, making it ideal for detecting low-abundance metabolites and for high-throughput screening. NMR, while less sensitive, delivers unparalleled detail on positional isotopomer enrichment, which is crucial for resolving complex metabolic pathways and determining the specific routes of carbon transitions.

The cross-validation of data from both techniques offers a more complete and robust understanding of metabolic fluxes. By leveraging the strengths of each method, researchers can achieve a comprehensive and accurate picture of cellular metabolism, which is essential for advancing our understanding of disease and for the development of novel therapeutics. The alliance of NMR and GC-MS represents a powerful approach for investigating the control and regulation of carbon metabolism.[11]

References

Assessing the Metabolic Impact of 2-Deoxy-D-glucose-13C-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Deoxy-D-glucose-13C-1 (¹³C-2-DG) is a stable isotope-labeled analog of 2-Deoxy-D-glucose (2-DG), a well-established inhibitor of glycolysis. Due to the isotopic labeling, ¹³C-2-DG serves as a valuable tracer in metabolic studies, allowing researchers to track its uptake and fate within cellular systems. This guide provides a comprehensive comparison of the on-target and potential off-target metabolic effects of 2-DG, which are presumed to be identical to those of its ¹³C-labeled counterpart. The data and protocols presented herein are essential for researchers in drug development and metabolic studies to anticipate and control for the multifaceted effects of this compound.

On-Target Effect: Glycolysis Inhibition

The primary and intended metabolic effect of 2-DG is the competitive inhibition of glycolysis.[1][2][3] It is transported into cells via glucose transporters and subsequently phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6P).[4][5] Unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized by phosphoglucose isomerase and therefore accumulates intracellularly, leading to the inhibition of both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway.[5][6]

Comparative Data on Glycolysis Inhibition

The following table summarizes the inhibitory effects of 2-DG on various cell lines as reported in the literature. This data can be used as a reference for the expected efficacy of ¹³C-2-DG in similar experimental settings.

Cell LineConcentration of 2-DGObserved Effect on GlycolysisReference
KIT-positive GIST (GIST882)0.5 µM (IC50)Potent cytotoxicity and suppression of glycolytic flux.[7][7]
KIT-positive GIST (GIST430)2.5 µM (IC50)Potent cytotoxicity and suppression of glycolytic flux.[7][7]
Hepatocellular Carcinoma (HCC)Not SpecifiedReduced levels of glycolysis products (G-6-P, pyruvate, lactic acid).[8][8]
Oral Squamous Carcinoma (SCC15)Not SpecifiedDecreased glucose consumption and lactate production.[9]
Human Endometrial Cancer CellsNot SpecifiedAccumulation of 2-DG-6P and alteration of global metabolism.[10]

Potential Off-Target Metabolic Effects

While a potent inhibitor of glycolysis, 2-DG is known to elicit several off-target effects that can significantly influence experimental outcomes. Researchers using ¹³C-2-DG should be aware of these potential confounding variables.

Inhibition of N-linked Glycosylation

2-DG can interfere with N-linked glycosylation, a critical process for protein folding and function.[11][12] This is due to its structural similarity to mannose.[13] This interference can lead to the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][13]

Induction of Pro-survival Pathways

Paradoxically, 2-DG has been shown to activate pro-survival signaling pathways. One notable example is the activation of AKT through a PI3K-dependent mechanism, which is independent of its effects on glycolysis.[4] This activation can partially offset the growth-inhibitory effects of glycolysis inhibition.

Impact on Cellular Respiration and Other Metabolic Pathways

Studies have shown that 2-DG can affect metabolic pathways beyond glycolysis. For instance, it has been observed to suppress the TCA cycle, as well as fatty acid and cholesterol biosynthesis.[8] Furthermore, in isolated fat cells, 2-DG was found to directly inhibit cell respiration, an effect not related to its inhibition of glycolysis.[14]

Summary of Potential Off-Target Effects
Off-Target EffectMechanismConsequence
Inhibition of N-linked Glycosylation Structural similarity to mannose, interfering with glycosylation enzymes.[13]ER stress, Unfolded Protein Response (UPR).[3]
Activation of Pro-survival Pathways Activation of IGF1R signaling, leading to PI3K/AKT activation.[4]Partial mitigation of cytotoxic effects.[4]
TCA Cycle and Lipid Biosynthesis Downstream effects of glycolytic blockade and energy stress.Suppression of anabolic pathways.[8]
Inhibition of Cellular Respiration Direct inhibitory effect on respiratory processes.[14]Decreased oxygen consumption.[14]
Induction of Autophagy Triggered by ATP depletion and activation of AMPK.[6][12]Cellular stress response.

Experimental Protocols

Assessment of Glycolysis Inhibition

Objective: To quantify the effect of 2-DG or ¹³C-2-DG on the rate of glycolysis in cultured cells.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 2-DG (or ¹³C-2-DG) for a specified duration (e.g., 24 hours).

  • Lactate Production Assay:

    • Collect the culture medium.

    • Measure the concentration of lactate using a commercially available lactate assay kit. A decrease in lactate production is indicative of glycolysis inhibition.

  • Glucose Uptake Assay:

    • Incubate cells with a fluorescent glucose analog (e.g., 2-NBDG) in the presence or absence of 2-DG.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope to determine the rate of glucose uptake.

  • Extracellular Acidification Rate (ECAR) Measurement:

    • Use a Seahorse XF Analyzer to measure the ECAR of cells treated with 2-DG. ECAR is a direct measure of lactic acid production and thus reflects the rate of glycolysis.

Evaluation of Off-Target Effects on N-linked Glycosylation

Objective: To determine if 2-DG or ¹³C-2-DG treatment induces ER stress due to inhibition of N-linked glycosylation.

Methodology:

  • Cell Treatment: Treat cells with 2-DG as described above.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blot analysis for markers of the unfolded protein response (UPR), such as BiP (GRP78), CHOP, and phosphorylated PERK.

    • An increase in the expression of these markers indicates ER stress.

  • Analysis of Glycoprotein Mobility:

    • Perform SDS-PAGE and Western blotting for a known glycoprotein.

    • A shift in the molecular weight of the glycoprotein (a "smear" or a lower molecular weight band) can indicate incomplete glycosylation.

Visualizing Metabolic Perturbations

The following diagrams illustrate the key metabolic pathways affected by 2-DG and the experimental workflow for its assessment.

Glycolysis_Inhibition cluster_intracellular Intracellular Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Uptake 2-DG 2-Deoxy-D-glucose 2-DG->GLUT Uptake G6P Glucose-6-P GLUT->G6P Glucose 2-DG-6P 2-Deoxy-D-glucose-6-P GLUT->2-DG-6P 2-DG F6P Fructose-6-P G6P->F6P PGI Glycolysis_products Pyruvate, Lactate, ATP F6P->Glycolysis_products HK Hexokinase 2-DG-6P->HK Inhibition PGI Phosphoglucose Isomerase 2-DG-6P->PGI Inhibition

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.

Experimental_Workflow cluster_on_target On-Target Analysis cluster_off_target Off-Target Analysis Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Glycolysis_Assays Glycolysis Assays: - Lactate Production - Glucose Uptake - ECAR Measurement Treatment->Glycolysis_Assays ER_Stress_Assays ER Stress Assays: - Western Blot (UPR markers) - Glycoprotein Mobility Shift Treatment->ER_Stress_Assays Metabolomics Metabolomics/ Signaling Analysis: - LC-MS/MS - Western Blot (pAKT) Treatment->Metabolomics Endpoint_Analysis Endpoint Analysis Glycolysis_Assays->Endpoint_Analysis ER_Stress_Assays->Endpoint_Analysis Metabolomics->Endpoint_Analysis

Caption: Workflow for assessing on-target and off-target effects.

References

Labeled vs. Unlabeled 2-Deoxy-D-glucose: A Comparative Guide to Their Metabolic Signatures in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic impact of investigational compounds is paramount. 2-Deoxy-D-glucose (2-DG), a glucose analog and potent glycolysis inhibitor, is a widely used tool in cancer research and beyond. This guide provides an objective comparison of the metabolic signatures of cells treated with labeled versus unlabeled 2-DG, supported by experimental data and detailed protocols.

While both labeled and unlabeled forms of 2-DG are designed to competitively inhibit glucose transport and the enzyme hexokinase, the introduction of an isotopic label has the potential to subtly alter its biological activity and metabolic fate. This comparison aims to shed light on these differences to aid in experimental design and data interpretation.

At a Glance: Key Metabolic Effects

Treatment of cells with 2-DG, in both its labeled and unlabeled forms, fundamentally disrupts glucose metabolism. The primary mechanism involves the competitive inhibition of glucose uptake and the subsequent phosphorylation of 2-DG to 2-DG-6-phosphate (2-DG-6-P) by hexokinase.[1][2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and a halt in the glycolytic pathway.[1][2] This disruption has several downstream consequences:

  • Depletion of ATP: By blocking glycolysis, 2-DG significantly reduces the production of ATP, the cell's primary energy currency.[3]

  • Induction of Oxidative Stress: Interference with glucose metabolism can lead to an increase in reactive oxygen species and cellular oxidative stress.[4]

  • Inhibition of N-linked Glycosylation: 2-DG can interfere with the synthesis of glycoproteins, leading to endoplasmic reticulum (ER) stress.[1][5]

  • Activation of Pro-survival and Pro-death Pathways: The cellular stress induced by 2-DG can trigger a complex interplay of signaling pathways, including those involved in both cell survival and apoptosis.

Quantitative Metabolic Signature Comparison

Direct, head-to-head metabolomic studies comparing the global metabolic signatures of cells treated with labeled versus unlabeled 2-DG are not extensively available in the current literature. However, by compiling data from studies using either form, we can construct a comparative overview. The following table summarizes key metabolic changes observed in cancer cell lines upon treatment with unlabeled 2-DG. It is important to note that the magnitude of these changes can be cell-type specific.

Metabolite ClassObserved Change with Unlabeled 2-DGReference
Glycolytic Intermediates
Glucose-6-phosphate[6]
Fructose-6-phosphate[6]
Pyruvate[3]
Lactate[3][7]
Pentose Phosphate Pathway
Ribose-5-phosphateVariable-
Tricarboxylic Acid (TCA) Cycle Intermediates
CitrateVariable[8]
SuccinateVariable-
MalateVariable-
Amino Acids Variable[7]
Lipids
Glycerophospholipids↑/↓ (Variable)[7]
Sphingolipids↑/↓ (Variable)[7]
Energy Charge
ATP↓↓↓[3]
AMP/ATP Ratio↑↑↑

Note on Labeled 2-DG: While comprehensive metabolomic datasets for labeled 2-DG are scarce, its primary role in research is as a tracer to measure glucose uptake and flux through metabolic pathways.[9][10] The key measurable difference when using labeled 2-DG (e.g., ¹³C-2-DG) is the incorporation of the isotope into downstream metabolites, allowing for dynamic metabolic characterization.[6][11] It is generally assumed that at tracer concentrations, the metabolic perturbations are minimal and reflect the underlying glucose metabolism. However, potential kinetic isotope effects, where the difference in mass between isotopes can lead to different reaction rates, should be considered, although they are generally small for ¹³C.[12]

Experimental Protocols

Cell Culture and 2-DG Treatment for Metabolomics

This protocol provides a general framework for treating adherent cancer cells with 2-DG for subsequent metabolomic analysis.

Materials:

  • Adherent cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Unlabeled 2-Deoxy-D-glucose (Sigma-Aldrich or equivalent)

  • Labeled 2-Deoxy-D-glucose (e.g., ¹³C-labeled, Cambridge Isotope Laboratories or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile, HPLC-MS grade, ice-cold

  • Cell scraper

  • Liquid nitrogen

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

  • 2-DG Treatment:

    • Prepare a stock solution of unlabeled or labeled 2-DG in sterile PBS or culture medium.

    • When cells reach the desired confluency, replace the existing medium with fresh medium containing the desired concentration of 2-DG (e.g., 5-25 mM). Include a vehicle-treated control group.

    • Incubate for the desired time period (e.g., 6, 24, or 48 hours).

  • Metabolite Extraction:

    • Place the culture dishes on ice and aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

    • Add 1 mL of ice-cold 80% acetonitrile to each 10 cm dish.

    • Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Snap-freeze the tubes in liquid nitrogen and store at -80°C until analysis.[13]

  • Sample Preparation for Mass Spectrometry:

    • Thaw the samples on ice.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried metabolites can then be reconstituted in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).

Metabolomic Analysis by Mass Spectrometry

A general workflow for the analysis of polar metabolites using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography column.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using the mass spectrometer in either positive or negative ionization mode. Acquire data in full scan mode to capture all detectable ions.

  • Data Processing:

    • Use software such as XCMS, MZmine, or vendor-specific software to perform peak picking, alignment, and integration.

    • For labeled experiments, specialized software can be used to trace the incorporation of the isotopic label into different metabolites.[8]

    • Identify metabolites by comparing their accurate mass and retention time to a standard library or online databases.

    • Perform statistical analysis to identify significant differences in metabolite levels between the different treatment groups.

Visualizing the Impact of 2-DG

Experimental Workflow

The following diagram illustrates the general workflow for comparing the metabolic effects of labeled and unlabeled 2-DG.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding cell_growth Cell Growth to Confluency cell_seeding->cell_growth unlabeled_2dg Unlabeled 2-DG cell_growth->unlabeled_2dg labeled_2dg Labeled 2-DG cell_growth->labeled_2dg control Vehicle Control cell_growth->control metabolite_extraction Metabolite Extraction unlabeled_2dg->metabolite_extraction labeled_2dg->metabolite_extraction control->metabolite_extraction lc_ms LC-MS Analysis metabolite_extraction->lc_ms data_processing Data Processing & Analysis lc_ms->data_processing comparison Metabolic Signature Comparison data_processing->comparison Comparative Analysis

Caption: Experimental workflow for comparing metabolic signatures.

2-DG Signaling Pathway

This diagram illustrates the primary mechanism of action of 2-DG and its immediate impact on glycolysis.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose GLUT Glucose Transporter Glucose->GLUT TwoDG 2-DG TwoDG->GLUT Glucose_in Glucose GLUT->Glucose_in TwoDG_in 2-DG GLUT->TwoDG_in Hexokinase Hexokinase Glucose_in->Hexokinase TwoDG_in->Hexokinase G6P Glucose-6-P Hexokinase->G6P ATP -> ADP TwoDG6P 2-DG-6-P Hexokinase->TwoDG6P ATP -> ADP PGI Phosphoglucose Isomerase G6P->PGI TwoDG6P->Hexokinase Inhibition TwoDG6P->PGI Inhibition F6P Fructose-6-P PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis

Caption: 2-DG's mechanism of action in glycolysis inhibition.

Conclusion

Both labeled and unlabeled 2-DG are invaluable tools for metabolic research. Unlabeled 2-DG is primarily used to study the downstream cellular consequences of glycolytic inhibition, including effects on cell viability, signaling, and the broader metabolome. Labeled 2-DG, on the other hand, serves as a powerful tracer to quantify glucose uptake and metabolic flux through various pathways. While the fundamental mechanism of action is conserved, researchers should be mindful of potential, albeit likely subtle, isotope effects when using labeled analogs, especially at high concentrations. The choice between using a labeled or unlabeled form of 2-DG should be guided by the specific research question and experimental goals. This guide provides a foundational understanding to aid in making that choice and in designing robust and well-controlled metabolomics experiments.

References

Illuminating Metabolic Pathways: A Comparative Guide to Confirming ¹³C Label Stability in 2-Deoxy-D-glucose-¹³C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, such as 2-Deoxy-D-glucose-¹³C-1 (2-DG-¹³C-1), is a cornerstone of modern metabolic research, enabling the precise tracing of glucose uptake and metabolism in various biological systems.[1][2][3] The integrity of the ¹³C label throughout the experimental process is paramount for generating reliable and interpretable data. This guide provides a comparative overview of the primary analytical methods used to confirm the stability and trace the metabolic fate of the ¹³C label in 2-DG-¹³C-1, offering detailed experimental protocols and supporting data to aid in experimental design and execution.

The stability of the ¹³C label is primarily confirmed by its detection in downstream metabolites, demonstrating that the labeled carbon atom has remained incorporated within the molecule through various biochemical transformations.[4] The principal techniques for this confirmation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Analytical Methods

The two predominant methods for tracking stable isotopes are Mass Spectrometry, often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of metabolic analysis.

FeatureMass Spectrometry (LC-MS/GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of isotopologue distribution and metabolic flux analysis.Positional isotopomer analysis and structural elucidation.
Sensitivity High (picomole to femtomole range).Lower (micromole to millimole range).
Information Provided Mass-to-charge ratio of the molecule and its fragments, revealing the number of ¹³C atoms incorporated.Chemical environment of specific carbon atoms, providing positional information of the label.
Sample Preparation Requires extraction and often derivatization (for GC-MS).Requires extraction and purification; can be run on intact cells or tissues.
Throughput Relatively high.Lower, with longer acquisition times.
Key Advantage Excellent for detecting low-abundance metabolites and providing quantitative data on labeling enrichment.Non-destructive and provides detailed structural information about the position of the ¹³C label.
Key Limitation Positional information can be lost during ionization and fragmentation.Lower sensitivity requires higher concentrations of labeled compounds.

Experimental Protocols for Label Stability Confirmation

The confirmation of the ¹³C label's stability is intrinsically linked to the experimental workflow of a metabolic tracing study. Below are detailed protocols for the most common analytical method, Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: In Vitro Cell Culture Metabolic Tracing with 2-DG-¹³C-1 using LC-MS

This protocol outlines the steps to track the uptake and initial metabolic products of 2-DG-¹³C-1 in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • Replace the standard medium with a medium containing a known concentration of 2-Deoxy-D-glucose-¹³C-1. A parallel culture with unlabeled 2-Deoxy-D-glucose should be run as a control.[4]
  • Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of uptake and metabolism.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.
  • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

  • Inject the metabolite extract into an LC-MS system.
  • Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.[5]
  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode to detect all ions.[5]
  • The mass spectrometer will detect the mass-to-charge ratio of the ions. The presence of 2-Deoxy-D-glucose-6-phosphate-¹³C-1 (2-DG6P-¹³C-1) would be indicated by an ion with a mass increased by one unit compared to the unlabeled 2-DG6P.

4. Data Analysis:

  • Process the raw mass spectrometry data to identify peaks corresponding to 2-DG-¹³C-1 and its downstream metabolites.
  • Compare the mass spectra of the labeled and unlabeled samples. A significant increase in the M+1 peak (for a single ¹³C label) in the labeled sample confirms the incorporation and stability of the label.
  • Correct for the natural abundance of ¹³C in the unlabeled samples to accurately quantify the enrichment from the tracer.[6]
  • The fractional enrichment of the ¹³C label in each metabolite can be calculated to determine the contribution of 2-DG-¹³C-1 to that metabolite pool.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Plate Cells labeling Incubate with 2-DG-13C-1 start->labeling control Incubate with Unlabeled 2-DG start->control wash Wash Cells labeling->wash control->wash extract Add Extraction Solvent wash->extract collect Collect Lysate extract->collect centrifuge Centrifuge collect->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: General workflow for a ¹³C metabolic tracing experiment in cell culture.

Alternative Analytical Approaches

While LC-MS is the most common technique due to its high sensitivity and throughput, NMR spectroscopy offers a powerful alternative, particularly for determining the specific position of the ¹³C label within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin of atomic nuclei. The ¹³C isotope has a nuclear spin that can be detected, whereas the more abundant ¹²C does not. This allows for the direct observation of the labeled carbon atom.

Advantages of NMR:

  • Positional Information: NMR can distinguish between different carbon positions in a molecule, providing unambiguous confirmation of where the label resides. This is particularly useful for tracking complex metabolic rearrangements.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative: NMR can provide accurate quantitative information on the relative abundance of different isotopomers.

Limitations of NMR:

  • Lower Sensitivity: NMR is significantly less sensitive than MS, requiring larger amounts of sample.

  • Complex Spectra: The analysis of NMR spectra can be complex, especially for mixtures of metabolites.

The choice between MS and NMR will depend on the specific research question. For studies focused on quantifying overall label incorporation and metabolic flux, MS is generally preferred. For studies where the precise location of the label is critical to understanding the metabolic pathway, NMR is the more powerful tool.

Conclusion

Confirming the stability of the ¹³C label in 2-Deoxy-D-glucose-¹³C-1 is an integral part of metabolic research. This is primarily achieved by tracking the labeled carbon through metabolic pathways using powerful analytical techniques. Mass spectrometry, particularly LC-MS, offers a highly sensitive and quantitative method for this purpose, making it the workhorse for most metabolomics studies. NMR spectroscopy provides a complementary approach, offering unparalleled detail on the positional information of the label. By selecting the appropriate analytical method and following robust experimental protocols, researchers can confidently trace the fate of 2-DG-¹³C-1 and gain valuable insights into cellular metabolism.

References

A Comparative Guide to 2-Deoxy-D-glucose-13C-1 and 2-Deoxy-D-glucose-13C-6 for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isotopically labeled analogs of 2-Deoxy-D-glucose (2-DG): 2-Deoxy-D-glucose-13C-1 and 2-Deoxy-D-glucose-13C-6. As a glucose analog, 2-DG is readily taken up by cells through glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). However, 2-DG6P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis. This property makes 2-DG and its labeled counterparts invaluable tools in studying glucose metabolism, particularly in cancer research where the Warburg effect—the reliance on aerobic glycolysis—is a prominent feature.[1][2]

The strategic placement of a stable isotope, such as carbon-13 (¹³C), at either the C1 or C6 position of 2-DG allows researchers to trace the fate of these specific carbon atoms, providing critical insights into the relative activities of different metabolic pathways. This guide will delve into the specific applications, comparative performance, and experimental considerations for using 2-Deoxy-D-glucose-¹³C-1 and 2-Deoxy-D-glucose-¹³C-6.

Comparative Data

The choice between 2-Deoxy-D-glucose-¹³C-1 and 2-Deoxy-D-glucose-¹³C-6 fundamentally depends on the specific metabolic pathway under investigation. The differential labeling allows for the dissection of pathways where the C1 and C6 carbons of glucose have distinct metabolic fates, such as the Pentose Phosphate Pathway (PPP) and glycolysis. While direct comparative experimental data for these specific 2-deoxyglucose isotopomers is limited in publicly available literature, the principles of their differential use are well-established from studies using ¹³C-1 and ¹³C-6 labeled glucose.

Physicochemical Properties
Property2-Deoxy-D-glucose-¹³C-12-Deoxy-D-glucose-¹³C-6
Molecular Formula ¹³CC₅H₁₂O₅C₅¹³CH₁₂O₅
Molecular Weight 165.15 g/mol 170.11 g/mol [3]
Isotopic Purity Typically ≥99 atom % ¹³CTypically ≥99 atom % ¹³C
Chemical Purity Typically ≥98%Typically ≥98%[3]
Appearance SolidSolid
Solubility Soluble in water and DMSOSoluble in water and DMSO
Analytical Data Comparison (Based on ¹³C-Glucose Studies)

The primary analytical techniques for distinguishing and quantifying metabolites from these tracers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy:

Mass Spectrometry:

The fragmentation patterns of glucose and its analogs in mass spectrometry are complex.[4] However, the position of the ¹³C label can be used to deduce the origin of different fragments. For instance, in studies with labeled glucose, derivatization to methylglucosamine allows for the differentiation of C1 and C2 labeled glucose by tandem MS, as the C1-C2 bond becomes a favored cleavage site.[5] A similar derivatization strategy could be employed for 2-DG-¹³C-1 and 2-DG-¹³C-6 to distinguish them and their metabolic products.

Analytical Technique2-Deoxy-D-glucose-¹³C-12-Deoxy-D-glucose-¹³C-6Key Differentiator
¹³C NMR Enhanced signal at the C1 position.Enhanced signal at the C6 position.Position of the enhanced ¹³C signal.
Mass Spectrometry (after derivatization) Precursor ion m/z will be M+1. Fragmentation patterns will show the ¹³C label on fragments containing the C1 carbon.[5]Precursor ion m/z will be M+1. Fragmentation patterns will show the ¹³C label on fragments containing the C6 carbon.Mass-to-charge ratio of fragments containing the labeled carbon.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolic tracing experiments using ¹³C-labeled 2-deoxyglucose. Researchers should optimize these protocols for their specific cell types or animal models.

In Vitro Metabolic Labeling with ¹³C-2-Deoxy-D-glucose

This protocol is designed for adherent cancer cell lines to assess the uptake and initial phosphorylation of the labeled 2-DG.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free culture medium

  • 2-Deoxy-D-glucose-¹³C-1 or 2-Deoxy-D-glucose-¹³C-6

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • LC-MS or NMR for analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Media Change: On the day of the experiment, aspirate the complete medium and wash the cells once with PBS.

  • Labeling: Add glucose-free medium supplemented with a known concentration of either 2-Deoxy-D-glucose-¹³C-1 or 2-Deoxy-D-glucose-¹³C-6 (e.g., 10 mM). Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

  • Analysis: Analyze the samples to quantify the intracellular levels of 2-Deoxy-D-glucose-¹³C-1-6-phosphate or 2-Deoxy-D-glucose-¹³C-6-6-phosphate.

In Vivo Stable Isotope Tracing in a Mouse Xenograft Model

This protocol describes the infusion of ¹³C-labeled 2-DG into mice bearing tumors to study its uptake in vivo.[6]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • 2-Deoxy-D-glucose-¹³C-1 or 2-Deoxy-D-glucose-¹³C-6 sterile solution

  • Infusion pump and catheter

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tumor excision

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents (e.g., methanol, chloroform, water)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place a catheter in the tail vein.

  • Tracer Infusion: Infuse the ¹³C-labeled 2-DG solution intravenously. A bolus dose followed by a constant infusion can be used to achieve steady-state labeling.[6]

  • Tissue Collection: At the end of the infusion period, surgically resect the tumor and a sample of adjacent normal tissue.

  • Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent mixture (e.g., methanol:water:chloroform).

    • Separate the polar and non-polar phases by centrifugation.

  • Sample Preparation and Analysis:

    • Collect the polar phase containing 2-DG-6-phosphate.

    • Dry and reconstitute the sample for LC-MS or NMR analysis to determine the extent of tracer incorporation.

Pathway and Workflow Visualizations

The choice of tracer is critical for elucidating the activity of specific metabolic pathways.

Glycolysis_vs_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) 2DG_C1 2-DG-¹³C-1 2DG6P_C1 2-DG6P-¹³C-1 2DG_C1->2DG6P_C1 Hexokinase 2DG_C6 2-DG-¹³C-6 2DG6P_C6 2-DG6P-¹³C-6 2DG_C6->2DG6P_C6 Hexokinase CO2 ¹³CO₂ 2DG6P_C1->CO2 Oxidative PPP (Decarboxylation) Glycolysis_Blocked 2DG6P_C1->Glycolysis_Blocked Inhibition PPP_Intermediates PPP Intermediates (No ¹³C from C6) 2DG6P_C6->PPP_Intermediates 2DG6P_C6->Glycolysis_Blocked Inhibition

Caption: Differential fate of ¹³C-1 and ¹³C-6 from 2-DG in glycolysis and the PPP.

The diagram above illustrates the fundamental difference in the metabolic path of the C1 and C6 carbons of glucose (and by analogy, 2-DG) at the entry point of the Pentose Phosphate Pathway. In the oxidative branch of the PPP, the C1 carbon is lost as CO₂. Therefore, tracing with 2-Deoxy-D-glucose-¹³C-1 would result in the production of labeled CO₂, while the label from 2-Deoxy-D-glucose-¹³C-6 would be retained in the resulting pentose phosphates. This differential labeling is a powerful tool for quantifying the flux through the PPP relative to glycolysis.

experimental_workflow Start Start: Cell Culture or Animal Model Labeling Introduce ¹³C-labeled 2-DG (¹³C-1 or ¹³C-6) Start->Labeling Incubation Incubate for Defined Time Labeling->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench Analysis Analyze by LC-MS or NMR Quench->Analysis Data Quantify Labeled 2-DG-6-Phosphate Analysis->Data

Caption: General experimental workflow for metabolic tracing with ¹³C-labeled 2-DG.

This workflow outlines the key steps in a typical metabolic tracing experiment using either 2-Deoxy-D-glucose-¹³C-1 or 2-Deoxy-D-glucose-¹³C-6. Adherence to a rigorous and reproducible protocol is essential for obtaining high-quality, quantifiable data.

References

Evaluating the Specificity of 2-Deoxy-D-glucose-13C-1 as a Glucose Transporter Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) as a probe for glucose transporters (GLUTs). Through a comparative analysis with alternative probes, supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate tools for studying glucose uptake and metabolism.

Introduction to Glucose Transporter Probes

Glucose is a fundamental source of energy for cellular processes, and its uptake is tightly regulated by a family of membrane proteins known as glucose transporters (GLUTs). The dysregulation of glucose transport is a hallmark of various diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, probes that can accurately measure glucose uptake are invaluable tools in both basic research and clinical diagnostics.

2-Deoxy-D-glucose (2-DG) is a glucose analog that is transported into cells by GLUTs and subsequently phosphorylated by hexokinase. However, the resulting 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) cannot be further metabolized in the glycolytic pathway and accumulates intracellularly.[1][2][3] This metabolic trapping makes labeled versions of 2-DG effective probes for measuring glucose uptake. 2-DG-13C-1 is a stable isotope-labeled analog that allows for non-radioactive detection and quantification of glucose transport, typically through mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[4]

This guide compares the specificity of 2-DG-13C-1 with other commonly used glucose transporter probes, including radiolabeled 2-DG, fluorescent 2-DG analogs, and positron emission tomography (PET) tracers.

Comparative Analysis of Glucose Transporter Probes

The ideal glucose transporter probe should exhibit high affinity and specificity for GLUTs, be efficiently transported into the cell, and provide a quantifiable signal that accurately reflects the rate of glucose uptake. The following sections and tables compare various probes based on these criteria.

Quantitative Comparison of Probe Kinetics

The Michaelis-Menten constant (Km) is a measure of the affinity of a transporter for its substrate, with a lower Km value indicating a higher affinity. The following table summarizes the reported Km values for different glucose analogs across various GLUT isoforms.

ProbeGLUT IsoformReported Km (mM)Key Findings & Citations
D-Glucose GLUT11-7Reference substrate for comparison.[5]
GLUT217Lower affinity compared to GLUT1, 3, and 4.
GLUT31.5High affinity, prevalent in neurons.
GLUT45Insulin-responsive transporter in muscle and adipose tissue.
2-Deoxy-D-glucose (2-DG) GLUT16.9 - 11.7Generally shows good affinity for GLUT1.[6]
GLUT31.8High affinity, similar to D-Glucose.[7]
GLUT44.6Good affinity for the insulin-responsive transporter.[7]
[18F]FDG VariousSimilar to 2-DGWidely used in PET imaging, assumes similar kinetics to 2-DG.[4][8]
2-NBDG GLUT2-Transport has been observed via GLUT2.
Other GLUTsQuestionableUptake may occur independently of GLUTs, raising specificity concerns.[1][9]

Note: Data for this compound is inferred to be similar to unlabeled 2-DG, as the isotopic substitution is not expected to significantly alter its binding affinity.

Qualitative Comparison of Probe Characteristics
ProbeDetection MethodAdvantagesDisadvantagesSpecificity Concerns
This compound Mass Spectrometry, NMRNon-radioactive, provides metabolic information.Lower sensitivity than radiolabeled probes.Generally considered specific for GLUTs.
[3H]-2-Deoxy-D-glucose Scintillation CountingHigh sensitivity, well-established method.Radioactive, requires specialized handling and disposal.Generally considered specific for GLUTs.
[18F]FDG PET ImagingIn vivo imaging, clinically relevant.[10]Radioactive, requires cyclotron and specialized facilities.Generally considered specific for GLUTs.[4]
2-NBDG Fluorescence Microscopy, Flow CytometrySingle-cell analysis, real-time imaging.Significant concerns about non-specific uptake. [1][9]Evidence suggests uptake can be independent of GLUTs, making it an unreliable probe for specific glucose transport.[1][9]
Pyro-2-DG Fluorescence ImagingNear-infrared fluorescence, good for in vivo imaging.Less characterized than other probes.Uptake can be inhibited by D-glucose, suggesting GLUT-mediated transport.[11]

Experimental Protocols

Protocol for Evaluating Glucose Transporter Probe Specificity

This protocol outlines a cell-based assay to compare the specificity of different glucose transporter probes.

1. Cell Culture:

  • Culture a cell line with well-characterized GLUT expression (e.g., HEK293 cells stably overexpressing a specific GLUT isoform, or a cancer cell line with high GLUT1 expression like HeLa or MCF-7).

  • Seed cells in appropriate culture plates (e.g., 24-well plates for uptake assays, or glass-bottom dishes for microscopy).

2. Probe Incubation:

  • Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Incubate cells with the desired concentration of the labeled glucose probe (e.g., 2-DG-13C-1, [3H]-2-DG, or 2-NBDG) for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

3. Competition Assay (to determine specificity):

  • In parallel experiments, co-incubate the cells with the labeled probe and a high concentration of unlabeled D-glucose (e.g., 10-fold excess).

  • As a negative control, co-incubate with L-glucose, which is not transported by GLUTs.

  • To further assess specificity, pre-incubate cells with known GLUT inhibitors (e.g., cytochalasin B, phloretin) before adding the labeled probe.[11]

4. Washing and Lysis:

  • After incubation, rapidly wash the cells with ice-cold buffer to remove extracellular probe.

  • Lyse the cells using an appropriate lysis buffer compatible with the downstream detection method.

5. Detection and Quantification:

  • For 2-DG-13C-1: Analyze cell lysates using LC-MS/MS or NMR to quantify the intracellular concentration of 2-DG-13C-1-6-phosphate.

  • For [3H]-2-DG: Measure radioactivity in the cell lysates using a scintillation counter.

  • For 2-NBDG: Measure fluorescence intensity of the cell lysates using a plate reader or visualize intracellular fluorescence using microscopy or flow cytometry.

6. Data Analysis:

  • Calculate the rate of probe uptake.

  • Compare the uptake in the presence and absence of competitors (D-glucose, L-glucose, GLUT inhibitors) to determine the specificity of the probe for GLUT-mediated transport. A significant reduction in uptake in the presence of D-glucose and GLUT inhibitors, but not L-glucose, indicates specific transport.

Visualizing the Mechanisms

Glucose Transport and Glycolysis Pathway

The following diagram illustrates the uptake and initial metabolism of glucose and its analog, 2-Deoxy-D-glucose.

Glucose_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT 2DG_ext 2-Deoxy-D-glucose 2DG_ext->GLUT Glucose_int Glucose G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase 2DG_int 2-Deoxy-D-glucose 2DG6P 2-Deoxy-D-glucose-6-Phosphate (Trapped) 2DG_int->2DG6P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis 2DG6P->Block Metabolic Block GLUT->Glucose_int GLUT->2DG_int Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Incubation Incubate Cells with Probe Cell_Culture->Incubation Probe_Prep Prepare Labeled Probe Probe_Prep->Incubation Competition Competition Assay (+ D-Glucose, + Inhibitors) Incubation->Competition Washing Wash to Remove Extracellular Probe Incubation->Washing Competition->Washing Lysis Cell Lysis Washing->Lysis Detection Detection of Intracellular Probe Lysis->Detection Quantification Quantify Probe Uptake Detection->Quantification Specificity Determine Specificity Quantification->Specificity

References

A Comparative Guide to Validating Metabolic Flux Models: 2-Deoxy-D-glucose-13C-1 vs. Conventional Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of computational models of metabolic flux is paramount for accurately predicting cellular behavior and identifying novel therapeutic targets. This guide provides an objective comparison of using 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) versus alternative, conventional isotopic tracers for this purpose, supported by experimental considerations and data interpretation frameworks.

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions.[1][2] The accuracy of MFA heavily relies on the underlying computational model of the metabolic network.[3][4] Validating this model is a critical step to ensure the reliability of the estimated fluxes.[3][4] Isotopic tracers are instrumental in this process, providing experimental data to which the model is fitted and against which it is tested.[5]

This guide explores the unique characteristics of 2-DG-13C-1 as a tool for model validation and compares its utility with that of commonly used tracers like [1,2-13C2]glucose and [U-13C6]glucose.

Principle of this compound in Model Validation

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[6][7] However, 2-DG-6P cannot be further metabolized in glycolysis and is effectively trapped within the cell.[6][7] When using 13C-labeled 2-DG, the accumulation of labeled 2-DG-6P provides a direct measure of glucose uptake and hexokinase activity.

This metabolic trapping offers a distinct approach to model validation. Instead of tracking the distribution of the 13C label throughout a complex metabolic network, the focus is on the flux through a specific, isolated reaction. This can be particularly useful for validating the initial steps of glucose metabolism in a computational model.

Comparison of Tracers for Model Validation

The choice of isotopic tracer significantly influences the precision and scope of metabolic flux analysis and, consequently, the validation of the computational model.[1][2][8] While fully metabolized tracers provide a broad overview of network activity, metabolically trapped tracers like 2-DG-13C-1 offer a more focused interrogation of specific fluxes.

Tracer Metabolic Fate Primary Information for Model Validation Advantages Limitations
This compound Phosphorylated and trapped as 2-DG-6P.[6][7]Glucose uptake and hexokinase flux.- Direct and sensitive measure of a single, key flux.- Simpler data analysis due to limited label propagation.- Can be used to specifically challenge the model's prediction of glucose uptake under various perturbations.- Provides no information on downstream glycolytic or other pathways.- The inhibitory nature of 2-DG can perturb the metabolic state being measured.
[1,2-13C2]glucose Enters glycolysis and the pentose phosphate pathway (PPP), leading to distinct labeling patterns in downstream metabolites.[9][10]Fluxes through glycolysis, the PPP, and the tricarboxylic acid (TCA) cycle.[1][9][11]- Provides rich data for validating a larger portion of the central carbon metabolism model.- High precision for estimating fluxes in glycolysis and the PPP.[1][9]- More complex data analysis due to extensive label scrambling.- Requires a more comprehensive metabolic model for accurate interpretation.
[U-13C6]glucose All carbons are labeled, leading to widespread labeling of downstream metabolites.Overall glucose contribution to various metabolic pathways.- Provides a global view of glucose metabolism.- Useful for identifying unexpected metabolic pathways.- Can be less precise for specific pathway flux estimations compared to partially labeled tracers.- Interpretation can be challenging in complex networks.
[U-13C5]glutamine Enters the TCA cycle, providing insights into anaplerosis and amino acid metabolism.[1][11]TCA cycle fluxes and glutamine metabolism.- Essential for validating the TCA cycle and related pathways, especially in cancer cells.- Often used in parallel with glucose tracers for comprehensive model validation.[10]- Provides limited information on glycolytic fluxes.

Experimental Protocols

A robust experimental design is crucial for generating high-quality data for model validation. Below are generalized protocols for utilizing 2-DG-13C-1 and a conventional tracer, [1,2-13C2]glucose.

Key Experiment 1: Model Validation of Glucose Uptake using this compound

Objective: To quantify the rate of glucose uptake and hexokinase activity for direct comparison with the predictions of a computational metabolic model.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to reach the desired metabolic state (e.g., exponential growth).

  • Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound and the unlabeled primary carbon sources.

  • Time-Course Sampling: Collect cell samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the abundance of 13C-labeled 2-DG-6P.

  • Data Analysis and Model Comparison: Calculate the rate of 13C-2-DG-6P accumulation. Compare this experimentally determined flux to the flux value for hexokinase predicted by the computational model under the same simulated conditions. A close agreement helps validate the model's representation of glucose uptake.

Key Experiment 2: Broad Model Validation using [1,2-13C2]glucose

Objective: To assess the model's ability to predict the distribution of carbon throughout central metabolism.

Methodology:

  • Cell Culture: Culture cells as described in the previous protocol.

  • Tracer Introduction: Switch to a medium containing [1,2-13C2]glucose as the labeled carbon source. The culture should be maintained for a duration sufficient to reach isotopic steady state, which should be determined empirically (often several hours).[9]

  • Steady-State Sampling: Once isotopic steady state is achieved, harvest the cells.

  • Metabolite Extraction: Perform metabolite extraction as previously described.

  • GC-MS or LC-MS/MS Analysis: Analyze the extracts to determine the mass isotopomer distributions (MIDs) of key intracellular metabolites (e.g., pyruvate, lactate, citrate, malate, amino acids).

  • Data Analysis and Model Fitting: Use the experimental MIDs to constrain the computational model and estimate the metabolic fluxes. The goodness-of-fit between the model-predicted MIDs and the experimental data serves as a measure of model validity.[3][4]

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows.

G cluster_0 2-DG-13C-1 Workflow for Model Validation A Cell Culture B Introduce 2-DG-13C-1 A->B C Time-Course Sampling B->C D Metabolite Extraction C->D E LC-MS/MS Analysis of 13C-2-DG-6P D->E F Calculate Glucose Uptake Flux E->F H Compare Experimental and Predicted Flux F->H G Computational Model Prediction of Glucose Uptake G->H

Workflow for validating glucose uptake with 2-DG-13C-1.

G cluster_1 Conventional Tracer Workflow for Model Validation A1 Cell Culture B1 Introduce [1,2-13C2]glucose A1->B1 C1 Achieve Isotopic Steady State B1->C1 D1 Metabolite Extraction C1->D1 E1 GC/LC-MS Analysis of MIDs D1->E1 F1 Fit MIDs to Computational Model E1->F1 G1 Assess Goodness-of-Fit (e.g., Chi-squared test) F1->G1

General workflow for model validation with metabolized tracers.

G Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase 2-DG-13C-1 2-DG-13C-1 2-DG-13C-1->Hexokinase G6P G6P Hexokinase->G6P 2-DG-6P-13C-1 2-DG-6P-13C-1 (Trapped) Hexokinase->2-DG-6P-13C-1 Glycolysis Glycolysis G6P->Glycolysis PPP PPP G6P->PPP TCA Cycle TCA Cycle Glycolysis->TCA Cycle

Metabolic fate of 2-DG-13C-1 versus glucose.

Concluding Remarks

The validation of computational metabolic models is a multifaceted process that benefits from the strategic use of isotopic tracers. While conventional tracers like [1,2-13C2]glucose provide a wealth of data for assessing the overall network structure and flux distribution, this compound offers a unique and targeted approach to validate specific, critical fluxes such as glucose uptake.

For researchers aiming to rigorously test the predictive power of their metabolic models, a combination of approaches is often the most powerful. Utilizing 2-DG-13C-1 to confirm the accuracy of boundary fluxes, in conjunction with fully metabolized tracers to validate the internal network logic, can provide a high degree of confidence in the resulting computational model. This, in turn, enhances the reliability of predictions for metabolic engineering and drug development applications.

References

Safety Operating Guide

Proper Disposal of 2-Deoxy-D-glucose-13C-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical reagents. This document provides essential procedural guidance for the proper disposal of 2-Deoxy-D-glucose-13C-1, a non-radioactive, isotopically labeled analog of glucose used in metabolic research.

While 2-Deoxy-D-glucose and its isotopically labeled forms are not classified as hazardous substances under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is crucial to maintain a safe laboratory environment and adhere to local regulations.[1][2] The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).

Immediate Safety and Handling Considerations

Before disposal, ensure that all personnel handling this compound are familiar with its properties. It is a solid, combustible substance. Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.[3] In case of a spill, the material should be picked up mechanically.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a designated, clearly labeled waste container for non-hazardous chemical solids.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be treated as chemical waste and collected in the same container. Contaminated packages should be handled in the same way as the substance itself.[3]

  • Solutions: Aqueous solutions of this compound should be collected in a designated container for non-hazardous aqueous chemical waste.

2. Avoid Sewer Disposal:

  • Under no circumstances should this compound or its solutions be disposed of down the drain.[3] This practice can be harmful to the environment and may violate local wastewater regulations.

3. Consultation with Safety Officer:

  • It is imperative to consult with your institution's Environmental Health and Safety (EHS) officer or a designated waste disposal expert.[3] They will provide specific guidance based on local, state, and federal regulations for chemical waste disposal.

4. Professional Waste Disposal:

  • All collected waste containing this compound must be disposed of through a licensed and qualified chemical waste disposal service. Your EHS department will have established procedures for the pickup and disposal of laboratory chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula 13CC5H12O5
Molecular Weight 165.15 g/mol
Isotopic Purity 99 atom % 13C
Chemical Purity ≥98%[3]
Melting Point 146-147 °C
CAS Number 201612-55-7

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in labeled 'Non-Hazardous Solid Chemical Waste' container solid_waste->collect_solid collect_liquid Collect in labeled 'Non-Hazardous Aqueous Waste' container liquid_waste->collect_liquid sewer_warning Do NOT dispose down the drain liquid_waste->sewer_warning consult_ehs Consult Institutional EHS for specific guidance collect_solid->consult_ehs collect_liquid->consult_ehs professional_disposal Arrange for pickup by licensed chemical waste contractor consult_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.